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  • Product: 5-Chloro-2-hydroxy-3-nitrobenzoic acid
  • CAS: 7195-78-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitrobenzoic Acid This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Design...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in a laboratory setting.

Introduction: Understanding the Core Molecule

5-Chloro-2-hydroxy-3-nitrobenzoic acid, also known as 5-chloro-3-nitrosalicylic acid, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid backbone with three key functional groups: a chloro group (-Cl), a hydroxyl group (-OH), and a nitro group (-NO₂). The strategic placement of these substituents on the benzene ring dictates its unique physicochemical properties, reactivity, and potential applications, particularly as a building block in organic synthesis and medicinal chemistry.

The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (hydroxyl) creates a complex electronic environment, influencing its acidity, reactivity in substitution reactions, and intermolecular interactions. This guide delves into these properties, offering a foundational understanding for its use in complex synthetic pathways and the development of novel chemical entities.

Physicochemical Properties: A Quantitative Overview

The fundamental are crucial for its handling, storage, and application in experimental design. The data presented below has been aggregated from authoritative chemical databases.

PropertyValueSource
CAS Number 7195-78-0[1][2][3]
Molecular Formula C₇H₄ClNO₅[1]
Molecular Weight 217.56 g/mol [1]
Appearance Pale brown solid (typical)[4]
Melting Point Not precisely defined in searches, related compounds melt in the 140-230°C range.[4][5][6]
Solubility Typically soluble in oxygenated and chlorinated solvents.[7]
pKa Not explicitly found, but expected to be more acidic than benzoic acid (pKa 4.2) due to electron-withdrawing groups.[7][8][9]
XLogP3 2.1[1]

Insight for the Researcher: The molecular weight is a critical parameter for stoichiometric calculations in synthesis. The predicted octanol-water partition coefficient (XLogP3) of 2.1 suggests moderate lipophilicity, which is a key factor in pharmacokinetic profiling during drug development.[1] The strong electron-withdrawing nature of the nitro and chloro groups is expected to significantly increase the acidity of the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid.[8][9]

Spectroscopic Profile: Structural Elucidation

Spectroscopic data is indispensable for confirming the identity and purity of a chemical compound. While a complete, unified dataset for 5-Chloro-2-hydroxy-3-nitrobenzoic acid was not available in the initial search, we can infer the expected spectral characteristics based on its functional groups and related structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the two aromatic protons on the benzene ring. The chemical shifts of these protons would be influenced by the neighboring substituents. Additionally, exchangeable proton signals for the carboxylic acid and hydroxyl groups would be present, often appearing as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon, with the carboxyl carbon appearing significantly downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid and hydroxyl group, a C=O stretch from the carboxylic acid, and characteristic peaks for the C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Reactivity and Chemical Behavior

The reactivity of 5-Chloro-2-hydroxy-3-nitrobenzoic acid is governed by the interplay of its functional groups.

  • Acidity: The presence of the strongly electron-withdrawing nitro and chloro groups significantly increases the acidity of the carboxylic acid.[8][9] These groups stabilize the resulting carboxylate anion through inductive effects, making the proton more readily donated.[8][9]

  • Electrophilic Aromatic Substitution: The benzene ring is highly deactivated towards electrophilic aromatic substitution.[7][10] The combined electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups reduce the electron density of the ring, making it less susceptible to attack by electrophiles.[7]

  • Nucleophilic Reactions: The carboxylic acid group can undergo typical reactions such as esterification with alcohols and conversion to an acid chloride.[10] The nitro group can be reduced to an amino group, which is a common strategy in the synthesis of more complex molecules.[10]

  • Synthesis: This compound can be a key intermediate in multi-step syntheses. For instance, related compounds are used in the production of 2,5-dichloro-3-nitro-benzoic acid through chlorination.[11] The synthesis of substituted benzoic acids often involves nitration of a precursor, followed by other modifications.[12]

Experimental Workflow: Characterization of a Substituted Benzoic Acid

The following diagram outlines a typical workflow for the comprehensive characterization of a compound like 5-Chloro-2-hydroxy-3-nitrobenzoic acid upon receipt in a research laboratory.

Caption: A standard workflow for the physicochemical and structural characterization of a research chemical.

Applications in Research and Drug Development

Substituted nitrobenzoic acids are valuable intermediates in various fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

  • Pharmaceutical Synthesis: The functional groups on 5-Chloro-2-hydroxy-3-nitrobenzoic acid provide multiple reaction sites for building more complex molecular architectures. Nitroaromatic compounds are precursors for many pharmaceuticals, including anti-cancer agents and antibiotics.[13] The reduction of the nitro group to an amine is a key transformation that opens up a wide range of subsequent chemical modifications.[10]

  • Building Block for Heterocyclic Chemistry: The reactive nature of this compound makes it a useful starting material for the synthesis of various heterocyclic compounds, which are prevalent in drug molecules.

  • Antimicrobial Research: Derivatives of related chloro- and nitro-substituted benzoic acids have been investigated for their antibacterial properties.[14] For example, derivatives of 5-chlorosalicylic acid have been incorporated into sulfonamides to study their antimicrobial activity.[15] The chloro substituent itself is a common feature in many approved drugs and can influence a molecule's pharmacokinetic properties.[16]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

  • Objective: To determine the approximate solubility of the compound in an aqueous buffer at physiological pH.

  • Methodology:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Add an excess amount of 5-Chloro-2-hydroxy-3-nitrobenzoic acid to a known volume of the PBS solution in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Express the solubility in units such as mg/mL or µM.

  • Rationale: Solubility is a critical parameter for drug candidates as it affects absorption and bioavailability. Using a physiologically relevant buffer provides more meaningful data for early-stage drug discovery.

Protocol 2: Synthesis of a Methyl Ester Derivative (Illustrative)

  • Objective: To demonstrate a common derivatization reaction of the carboxylic acid group.

  • Methodology:

    • Dissolve 1 equivalent of 5-Chloro-2-hydroxy-3-nitrobenzoic acid in an excess of methanol.

    • Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

    • Purify the product by column chromatography or recrystallization.

  • Rationale: Esterification is a fundamental reaction that protects the carboxylic acid group or modifies the compound's properties, such as its lipophilicity and cell permeability. This protocol illustrates a standard Fischer esterification method.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Based on data for structurally similar compounds, it should be handled as a potential irritant.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a multifaceted chemical compound with significant potential as an intermediate in synthetic chemistry. Its unique combination of functional groups imparts distinct reactivity and physicochemical properties. A thorough understanding of these characteristics, supported by robust analytical and spectroscopic data, is essential for its effective utilization in research and development, particularly in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently incorporate this molecule into their synthetic and discovery programs.

References

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5 | CID 412078. Available from: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Available from: [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

  • ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Available from: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available from: [Link]

Sources

Exploratory

5-Chloro-2-hydroxy-3-nitrobenzoic acid molecular structure and weight

Technical Monograph: 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Introduction 5-Chloro-2-hydroxy-3-nitrobenzoic acid (CAS: 7195-78-0) is a highly functionalized aromatic building block used primarily in the synthesis of bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

Introduction

5-Chloro-2-hydroxy-3-nitrobenzoic acid (CAS: 7195-78-0) is a highly functionalized aromatic building block used primarily in the synthesis of bioactive salicylanilides, including analogs of the anthelmintic drug Niclosamide .[1][2] Characterized by a salicylic acid core decorated with electron-withdrawing nitro and chloro groups, this compound exhibits distinct acidity and reactivity profiles essential for nucleophilic substitution and amide coupling reactions in medicinal chemistry.[2]

This guide details its molecular architecture, validated synthesis pathways, physicochemical properties, and role in modern drug development.[2]

Molecular Identity & Architecture

Chemical Data Matrix
PropertySpecification
IUPAC Name 5-Chloro-2-hydroxy-3-nitrobenzoic acid
Common Synonyms 3-Nitro-5-chlorosalicylic acid; 5-Chloro-3-nitrosalicylic acid
CAS Registry Number 7195-78-0
Molecular Formula C₇H₄ClNO₅
Molecular Weight 217.56 g/mol
SMILES OC(=O)C1=C(O)C(=O)=CC(Cl)=C1
Appearance Yellow crystalline solid (characteristic of nitro-aromatics)
Structural Analysis

The molecule features a 1,2,3,5-substitution pattern on the benzene ring.[2]

  • Steric & Electronic Effects: The hydroxyl group (C2) is flanked by a carboxylic acid (C1) and a nitro group (C3).[2] This proximity creates a complex intramolecular hydrogen-bonding network.[2]

  • Acidity: The presence of the nitro group (strongly electron-withdrawing) at the ortho position to the hydroxyl and meta to the carboxyl group significantly increases the acidity of the phenolic proton compared to unsubstituted salicylic acid.[2]

  • Regiochemistry: The C5-Chlorine atom blocks the para position relative to the hydroxyl group, directing further electrophilic substitutions (if any) to the C4 or C6 positions, though the ring is highly deactivated.[2]

Physicochemical Properties

  • Solubility: Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[2]

  • pKa (Predicted): < 3.0 (The nitro group at C3 stabilizes the phenoxide anion via resonance and induction, lowering the pKa relative to 5-chlorosalicylic acid).[2]

  • Melting Point: Typically >160°C (Experimental data suggests ~162–166°C for crude isolates).[2]

Synthetic Pathway

The primary synthesis route involves the regioselective nitration of 5-chlorosalicylic acid .[2] The hydroxyl group acts as a strong ortho/para director.[2] Since the para position (C5) is occupied by chlorine, the nitro group is directed to the open ortho position (C3).[2]

Reaction Protocol

Precursor: 5-Chlorosalicylic acid (CAS: 321-14-2).[2][3][4][5] Reagents: Concentrated Nitric Acid (HNO₃), Glacial Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄).[2][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-chlorosalicylic acid in glacial acetic acid at room temperature.

  • Nitration: Add concentrated HNO₃ dropwise while maintaining temperature between 20–30°C to prevent over-nitration or decarboxylation.[2]

  • Heating: Warm the mixture to 50°C for 1–2 hours to ensure completion. The solution will turn yellow/orange.[2]

  • Quenching: Pour the reaction mixture into crushed ice/water.

  • Isolation: Filter the resulting yellow precipitate.

  • Purification: Recrystallize from ethanol/water or acetic acid to yield 5-chloro-2-hydroxy-3-nitrobenzoic acid.

Synthesis Logic Diagram

SynthesisPath Start 5-Chlorosalicylic Acid (Precursor) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Dissolution Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack (Ortho to OH) Product 5-Chloro-2-hydroxy-3-nitrobenzoic Acid (Target) Intermediate->Product -H+ (Aromatization)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

Characterization & Spectroscopy

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.[2] The substitution pattern results in only two aromatic protons with meta coupling.[2]

¹H NMR Data (DMSO-d₆)
  • δ 8.21 ppm (1H, d, J = 2.4 Hz): Assigned to H-4 . This proton is deshielded significantly by the adjacent nitro group (C3) and the chlorine (C5).[2]

  • δ 8.02 ppm (1H, d, J = 2.4 Hz): Assigned to H-6 . This proton is deshielded by the carboxylic acid (C1) and the chlorine (C5).[2]

  • Signal Interpretation: The small coupling constant (J = 2.4 Hz) is characteristic of meta-coupling between protons separated by the chlorine-substituted carbon.[2]

Infrared (IR) Spectrum
  • 3200–3500 cm⁻¹: Broad O-H stretch (phenolic/carboxylic).[2]

  • ~1680 cm⁻¹: C=O stretch (carboxylic acid).[2]

  • 1530–1550 cm⁻¹: Asymmetric NO₂ stretch.[2]

  • 1340–1360 cm⁻¹: Symmetric NO₂ stretch.[2]

Applications in Drug Development

This compound serves as a critical intermediate for synthesizing Salicylanilides , a class of compounds with potent anthelmintic, antibacterial, and antiviral properties.[2]

Niclosamide Analog Synthesis

While standard Niclosamide possesses a nitro group on the aniline ring, researchers utilize 5-chloro-2-hydroxy-3-nitrobenzoic acid to synthesize "Reverse-Nitro" Niclosamide analogs .[2] These analogs are investigated for:

  • SARS-CoV-2 Inhibition: Exploring structure-activity relationships (SAR) where the nitro group's position affects viral entry inhibition.[2]

  • Metabolic Stability: Modifying the electronic properties of the salicylic ring to alter glucuronidation rates.[2]

Application Workflow

Applications Core 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Activation Acid Chloride Formation (SOCl2 / Oxalyl Chloride) Core->Activation Activation Target2 Azo Dyes (Chromophores) Core->Target2 Reduction/Diazo Coupling Coupling Amide Coupling (with Anilines) Activation->Coupling + Ar-NH2 Target1 Niclosamide Analogs (Antiviral/Anthelmintic) Coupling->Target1

Figure 2: Synthetic utility of the core scaffold in pharmaceutical and industrial chemistry.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Nitro compounds can be toxic if swallowed.[2][5]

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of nitric acid and the irritant nature of the product.[2]

References

  • PubChem. (n.d.).[2][5][7] 5-Chloro-2-hydroxy-3-nitrobenzoic acid (CID 412078).[1][2] National Library of Medicine. Retrieved from [Link]

  • Wu, Y., et al. (2020).[2][8] Regioselective Synthesis of Substituted Salicylic Acids. Synthetic Communications, 50(6), 813-822.[2][8] (Contextual synthesis of chlorosalicylic precursors).

  • Google Patents. (2014).[2] Preparation method of 3-aminosalicylic acid via 3-nitro intermediates. CN103992238B.[2][9] Retrieved from

Sources

Foundational

spectroscopic data of 5-Chloro-2-hydroxy-3-nitrobenzoic acid (NMR, IR, Mass Spec)

[1][2] Interpretation of the ¹H NMR Spectrum [3][4] Interpretation of the ¹³C NMR Spectrum [5][6][7] Experimental Protocol: ¹³C NMR Spectroscopy [8] Interpretation of the FT-IR Spectrum [9] * Add approximately 100-200 mg...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Interpretation of the ¹H NMR Spectrum

[3][4]

Interpretation of the ¹³C NMR Spectrum

[5][6][7]

Experimental Protocol: ¹³C NMR Spectroscopy

[8]

Interpretation of the FT-IR Spectrum

[9] * Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample. [9] * Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. [9] 2. Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer. 3. Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

[10]

Expected Mass Spectrometry Data

[11] 3. Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). 4. Detection: The separated ions are detected, and a mass spectrum is generated.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid in Common Laboratory Solvents

Introduction 5-Chloro-2-hydroxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential in pharmaceutical and chemical research. Its utility as a building block in the synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential in pharmaceutical and chemical research. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly influences its bioavailability, formulation, and reaction kinetics. This guide provides an in-depth exploration of the solubility profile of 5-Chloro-2-hydroxy-3-nitrobenzoic acid, grounded in established chemical principles and supported by data from analogous compounds.

Physicochemical Properties of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

A foundational understanding of the molecule's intrinsic properties is crucial for predicting and explaining its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₄ClNO₅[1]
Molecular Weight 217.56 g/mol [1]
Melting Point Estimated: ~170-175 °CBased on 5-Chloro-2-hydroxybenzoic acid (171-172 °C)
pKa Estimated: ~2.5 - 3.5Inferred from substituted benzoic acids

The presence of a carboxylic acid group, a hydroxyl group, a nitro group, and a chlorine atom on the benzene ring creates a complex interplay of electronic and steric effects that govern the molecule's polarity and its ability to engage in intermolecular interactions. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.

Theoretical Solubility Profile

In the absence of direct experimental data for 5-Chloro-2-hydroxy-3-nitrobenzoic acid, a theoretical solubility profile can be constructed based on the principle of "like dissolves like" and by drawing parallels with structurally similar compounds.

General Principles:

  • Polar Solvents: The presence of multiple polar functional groups (carboxylic acid, hydroxyl, nitro) suggests that 5-Chloro-2-hydroxy-3-nitrobenzoic acid will exhibit a degree of solubility in polar solvents.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding are expected to be more effective at solvating this molecule.

  • Nonpolar Solvents: Due to its significant polarity, the compound is predicted to have very low solubility in nonpolar solvents.

Predicted Solubility in Common Laboratory Solvents:

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe carboxylic acid and hydroxyl groups can hydrogen bond with water. However, the overall aromatic structure and the presence of the chloro and nitro groups may limit extensive solubility. Solubility is expected to be highly pH-dependent.
MethanolHighThe small, polar nature of methanol and its ability to hydrogen bond make it an excellent solvent for this compound.
EthanolHighSimilar to methanol, ethanol is a good hydrogen-bonding solvent, and high solubility is anticipated.
Polar Aprotic AcetoneModerate to HighAcetone's polarity and its ability to act as a hydrogen bond acceptor suggest good solubility.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with multiple polar functional groups.
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.
Ethyl AcetateModerateEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor, suggesting reasonable solubility.
Nonpolar HexaneVery LowThe nonpolar nature of hexane makes it a poor solvent for the highly polar 5-Chloro-2-hydroxy-3-nitrobenzoic acid.
TolueneLowWhile toluene has some aromatic character, its low polarity suggests it will not be an effective solvent.

This predicted profile is supported by the observed solubility of related compounds. For instance, 4-chloro-3-nitro-benzoic acid is reported to be partially soluble in water and soluble in organic solvents such as ethanol, methanol, and acetone.[2] Furthermore, a study on benzoic acid and its nitro-derivatives demonstrated good solubility in polar solvents like methanol and ethanol, and poor solubility in water and toluene.[3]

The Critical Influence of pH on Aqueous Solubility

For an ionizable compound like 5-Chloro-2-hydroxy-3-nitrobenzoic acid, the pH of the aqueous medium is a critical determinant of its solubility. The carboxylic acid group will exist predominantly in its protonated, less soluble form at a pH below its pKa. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

This relationship can be visualized as follows:

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated_Form R-COOH (Less Soluble) Deprotonated_Form R-COO⁻ + H⁺ (More Soluble) Protonated_Form->Deprotonated_Form Increase pH Deprotonated_Form->Protonated_Form Decrease pH

Caption: pH-dependent equilibrium of 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

This principle is fundamental in designing experiments for crystallization, extraction, and formulation, where precise control of pH can be used to manipulate the solubility of the compound. Studies on benzoic acid have demonstrated this pH-dependent solubility, with increased solubility observed in basic conditions.[4][5]

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 5-Chloro-2-hydroxy-3-nitrobenzoic acid in a selection of common laboratory solvents at a controlled temperature.

Materials and Equipment:

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, ethyl acetate, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow:

G A 1. Sample Preparation Add excess solid to a known volume of solvent. B 2. Equilibration Shake/stir at a constant temperature for 24-48 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sample Filtration Filter the supernatant through a 0.22 µm syringe filter. C->D E 5. Dilution Dilute the clear filtrate to a suitable concentration. D->E F 6. Quantification Analyze by HPLC or UV-Vis spectroscopy. E->F G 7. Calculation Determine the solubility from the concentration. F->G

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Chloro-2-hydroxy-3-nitrobenzoic acid to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to ensure complete sedimentation of the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 5-Chloro-2-hydroxy-3-nitrobenzoic acid of known concentrations in the respective solvents.

    • Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

    • For HPLC analysis, a reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid) is often a good starting point. Detection can be performed using a UV detector at an appropriate wavelength.

    • For UV-Vis analysis, a wavelength of maximum absorbance should be determined from a scan of a standard solution.

  • Data Analysis and Reporting:

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of 5-Chloro-2-hydroxy-3-nitrobenzoic acid in the filtered sample solutions.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

References

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid. [Link]

  • Sharma, S., & Singh, P. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications (IJSRP), 11(4). [Link]

  • Solubility of Things. 4-Chloro-3-nitrobenzoic acid. [Link]

  • Zhang, X., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 39(12), 701-705. [Link]

  • Pandey, S., & Rai, S. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research, 8(6), 2565-2569. [Link]

Sources

Foundational

synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid from precursors

Executive Summary This technical guide details the regioselective synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid (also referred to as 3-nitro-5-chlorosalicylic acid). This molecule serves as a critical scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid (also referred to as 3-nitro-5-chlorosalicylic acid). This molecule serves as a critical scaffold in the development of bioactive salicylanilides, including analogs of the anthelmintic and antiviral agent Niclosamide.

The protocol defined herein prioritizes regiochemical fidelity and process safety . By utilizing the synergistic directing effects of the hydroxyl and carboxyl moieties on the 5-chlorosalicylic acid precursor, we achieve high selectivity for the 3-nitro isomer without the need for complex chromatographic separations.

Retrosynthetic Analysis & Strategy

The synthesis is designed around an Electrophilic Aromatic Substitution (EAS) strategy.[1] The core challenge is ensuring the nitro group (


) installs exclusively at the C3 position, avoiding the C4 or C6 positions or dinitration.
Directing Group Logic

The precursor, 5-chlorosalicylic acid , possesses three directing groups on the benzene ring:

  • Hydroxyl (-OH) at C2: Strongly activating, ortho/para director.

    • Para (C5) is blocked by Chlorine.

    • Ortho (C3) is available and highly activated.

  • Carboxyl (-COOH) at C1: Deactivating, meta director.

    • Meta positions are C3 and C5.

    • C5 is blocked.

    • C3 is available.[2][3][4][5]

  • Chlorine (-Cl) at C5: Weakly deactivating, ortho/para director.

    • Directs to C4 and C6.[3]

Retrosynthesis cluster_legend Directing Effects Target TARGET 5-Chloro-2-hydroxy-3-nitrobenzoic acid Precursor PRECURSOR 5-Chlorosalicylic acid Target->Precursor Nitration (HNO3/AcOH) Regiocontrol: C3 Start STARTING MATERIAL Salicylic Acid Precursor->Start Chlorination (Cl2 or SO2Cl2) Regiocontrol: C5 Legend OH (C2) -> Directs to C3 COOH (C1) -> Directs to C3 Synergy = High Selectivity

Figure 1: Retrosynthetic pathway highlighting the synergistic directing effects that favor C3 nitration.[6]

Experimental Protocol

Materials & Reagents
ReagentGradeRoleHazards
5-Chlorosalicylic Acid >98%SubstrateIrritant
Nitric Acid (HNO₃) Fuming (>90%)Electrophile SourceCorrosive, Oxidizer
Glacial Acetic Acid ACS ReagentSolventCorrosive, Flammable
Sulfuric Acid (H₂SO₄) Conc.[3][7][8] (Optional)CatalystCorrosive
Ice/Water DistilledQuench MediumN/A
Step-by-Step Methodology

This protocol is adapted from optimized industrial patents for salicylanilide intermediates [1].

Phase A: Solvation and Temperature Control
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Charging: Add 20.0 g (116 mmol) of 5-chlorosalicylic acid to the flask.

  • Solvation: Add 100 mL of Glacial Acetic Acid . Stir until a suspension or partial solution is formed.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

    • Critical Parameter: Glacial acetic acid freezes at ~16°C. The mixture may become a slush; ensure efficient stirring to prevent hot spots.

Phase B: Nitration (The Exotherm)
  • Preparation of Nitrating Agent: In a separate beaker, mix 8.9 g (approx. 6 mL) of Fuming Nitric Acid (>90%) with 6 mL of Glacial Acetic Acid . Pre-cool this mixture to 5°C.

  • Addition: Transfer the nitrating mixture to the addition funnel. Add dropwise to the reaction flask over 20–30 minutes .

    • Safety Check: Maintain internal temperature below 10°C during addition.[9] A rapid exotherm indicates potential runaway; stop addition immediately if temp spikes.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) .

  • Digestion: Stir continuously for 2.5 hours . The suspension typically clears as the reaction proceeds, then may precipitate the product.

Phase C: Quench and Isolation
  • Quench: Pour the reaction mixture slowly into 120 g of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow solid.[8]

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual acid.
    
  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Purification (Recrystallization)

While the crude purity is often >90%, pharmaceutical applications require recrystallization.

  • Solvent System: Ethanol/Water (3:1) or neat Acetic Acid.

  • Procedure: Dissolve crude solid in boiling ethanol. Add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Target Yield: 60–70% (Recrystallized).

  • Melting Point: 162–166°C (consistent with literature [1]).

Process Workflow Diagram

The following diagram illustrates the critical process parameters (CPPs) for the nitration workflow.

Workflow Setup Reactor Setup 5-Cl-SA + AcOH Cool to 0-5°C Addition Controlled Addition HNO3/AcOH Solution Rate: Maintain T < 10°C Setup->Addition Initiate Reaction Reaction Phase Warm to 20-25°C Time: 150 min Addition->Reaction Complete Addition Quench Quench Pour into Ice Water Precipitation Reaction->Quench Completion Check (TLC) Isolation Isolation Filtration & Wash Vac Oven Dry (50°C) Quench->Isolation Solid Recovery

Figure 2: Operational workflow for the nitration of 5-chlorosalicylic acid.

Analytical Characterization

To validate the identity of the synthesized compound, compare analytical data against the following standards.

TechniqueExpected SignalStructural Assignment
Appearance Bright yellow crystalline solidNitro-aromatic chromophore
¹H NMR (DMSO-d₆)

8.21 (d,

Hz, 1H)
H4 : Meta to NO₂, Ortho to Cl
¹H NMR (DMSO-d₆)

8.02 (d,

Hz, 1H)
H6 : Para to NO₂, Ortho to COOH
Coupling (

)
2.4 HzMeta-coupling confirms 1,2,3,5-substitution pattern
MS (ESI-)

216 [M-H]⁻
Molecular Ion (Cl isotope pattern visible)

Interpretation: The presence of two doublets with a small coupling constant (meta-coupling) confirms that the protons are not adjacent. This rules out the 4-nitro or 6-nitro isomers, where ortho-coupling (


 Hz) would be observed.

Safety & Toxicology

  • Thermal Runaway: Nitration is highly exothermic. The use of acetic acid as a solvent mitigates this risk compared to neat sulfuric acid, but temperature monitoring is mandatory.

  • Acid Burns: Fuming nitric acid causes immediate, severe burns. Full PPE (face shield, acid-resistant gloves) is required.

  • Product Handling: Nitro-salicylic acids can be skin sensitizers. Handle the dry powder in a fume hood.

References

  • Google Patents. Preparation method of 3-aminosalicylic acid. Patent CN103992238B. (Contains specific intermediate synthesis for 5-chloro-3-nitrosalicylic acid).[7][10]

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid (Compound Summary). [Link]

  • Hummel, M., et al. Improved Synthesis of 3-Nitrosalicylic Acid.[2] Synthetic Communications, 2010.[2] (Provides foundational logic for regioselective nitration of salicylic acids). [Link][2]

Sources

Exploratory

5-Chloro-2-hydroxy-3-nitrobenzoic acid as a chemical intermediate

This technical guide details the chemical profile, synthesis, and industrial applications of 5-Chloro-2-hydroxy-3-nitrobenzoic acid , a critical aromatic scaffold used in the synthesis of next-generation agrochemicals an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and industrial applications of 5-Chloro-2-hydroxy-3-nitrobenzoic acid , a critical aromatic scaffold used in the synthesis of next-generation agrochemicals and bioactive salicylanilides.[1][2][3]

CAS Registry Number: 7195-78-0 Synonyms: 5-Chloro-3-nitrosalicylic acid; 3-Nitro-5-chlorosalicylic acid Chemical Formula: C₇H₄ClNO₅ Molecular Weight: 217.56 g/mol [1][2][3][4]

Executive Summary

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a highly functionalized benzene derivative characterized by three distinct reactive sites: a carboxylic acid, a phenolic hydroxyl, and a nitro group.[1][2][3] Its strategic importance lies in its role as a divergent intermediate :

  • Agrochemicals: It serves as the direct precursor to 2,5-dichloro-3-nitrobenzoic acid , which is subsequently converted into the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid).[1][2][3]

  • Pharmaceuticals: It acts as a pharmacophore for HIV integrase inhibition and a scaffold for synthesizing nitro-salicylanilide anthelmintics (bio-isosteres of Niclosamide).[1][2][3]

Chemical Identity & Properties

PropertyValueNote
Appearance Yellow to tan crystalline powderTypical of nitro-phenolic compounds.[1][2][3]
Melting Point 238–240 °C (dec.)[3]High melting point due to intermolecular H-bonding.[1][2][3]
pKa (Predicted) ~2.1 (COOH), ~6.5 (OH)Nitro group significantly increases acidity of the phenol.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.Acidic pH increases water solubility.[3]
Reactivity Electrophilic Aromatic Substitution (blocked), Nucleophilic Aromatic Substitution (activated).The Nitro group activates the ortho-OH for displacement.[3]

Synthesis & Production

The industrial synthesis of 5-chloro-2-hydroxy-3-nitrobenzoic acid is achieved via the regioselective nitration of 5-chlorosalicylic acid.[1][2][3] The directing effects of the substituents ensure high selectivity for the 3-position.

Mechanism of Regioselectivity
  • OH Group (C2): Strongly activating, ortho/para director.

  • Cl Group (C5): Weakly deactivating, ortho/para director.

  • COOH Group (C1): Deactivating, meta director.

Outcome: The C5 position is blocked by Chlorine. The C4 and C6 positions are deactivated by the meta-directing COOH or sterically less favored.[3] The C3 position is ortho to the strongly activating OH group and meta to the COOH group, making it the most nucleophilic site for the nitronium ion (


) attack.
Experimental Protocol: Nitration of 5-Chlorosalicylic Acid

Note: This protocol is adapted from standard nitration procedures for salicylic acid derivatives.

Reagents:

  • 5-Chlorosalicylic acid (1.0 eq)[1][2][3]

  • Nitric Acid (fuming or 70%, 1.1 eq)

  • Sulfuric Acid (solvent/catalyst)[5][6]

  • Ice/Water (for quenching)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-chlorosalicylic acid in concentrated

    
     at 0–5 °C. Ensure complete dissolution to prevent localized hotspots.
    
  • Nitration: Add the Nitric Acid dropwise over 30–60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Digestion: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral (pH ~6–7), and dry under vacuum at 50 °C.

  • Purification: Recrystallize from ethanol/water if necessary to remove traces of dinitro species.

Key Reactivity & Downstream Applications[1][2][3]

Pathway A: Agrochemical Synthesis (The Chloramben Route)

This is the most significant industrial application. The phenolic hydroxyl group is converted into a chlorine atom. This transformation is unusual for phenols but is facilitated by the ortho-nitro group, which activates the C-O bond for nucleophilic aromatic substitution.

Target: 2,5-Dichloro-3-nitrobenzoic acid (Precursor to Chloramben).[1][2][3]

Reaction Logic:

  • Activation: Reaction with Thionyl Chloride (

    
    ) or Phosgene in the presence of a catalyst (DMF or tertiary amine).
    
  • Substitution: The phenolic OH is replaced by Cl.[3][7] The carboxylic acid is temporarily converted to the acid chloride.[8]

  • Hydrolysis (Saponification): The acid chloride is hydrolyzed back to the carboxylic acid, while the aryl chloride remains stable.

G Start 5-Chloro-2-hydroxy- 3-nitrobenzoic acid Inter Intermediate: Acid Chloride / Aryl Chloride Start->Inter SOCl2 / DMF (Chlorodehydroxylation) Product 2,5-Dichloro-3-nitrobenzoic acid Inter->Product H2O (Hydrolysis) Herbicide Chloramben (3-Amino-2,5-dichlorobenzoic acid) Product->Herbicide Reduction (Fe/HCl or H2/Pd)

Figure 1: The conversion of the salicylic core to the benzoic acid herbicide scaffold.[1][2]

Pathway B: Pharmaceutical Scaffolds (HIV & Anthelmintics)

The 5-chloro-3-nitrosalicylic acid core possesses intrinsic biological activity and serves as a building block for salicylanilides.[1][2][3]

  • HIV Integrase Inhibition: The free acid form (5-Chloro-2-hydroxy-3-nitrobenzoic acid) has been identified as a potent inhibitor of HIV integrase, the enzyme responsible for integrating viral DNA into the host genome.[1][2][3] The mechanism involves the chelation of the

    
     cofactor in the enzyme's active site by the salicylic acid moiety (OH and COOH).
    
  • Salicylanilide Synthesis: Coupling the carboxylic acid with various anilines yields nitro-salicylanilides, which are screened for anthelmintic (anti-parasitic) activity.[3]

Synthesis Protocol: Amide Coupling

  • Activation: Treat 5-chloro-2-hydroxy-3-nitrobenzoic acid with

    
     (reflux, 2h) to form the acid chloride. Note: Unlike Pathway A, avoid DMF/high temp to prevent OH replacement.
    
  • Coupling: React the crude acid chloride with the target aniline (e.g., 2-chloro-4-nitroaniline) in THF/DCM with a base (TEA or Pyridine).

  • Product: Yields the corresponding salicylanilide.

G cluster_0 Bioactivity Mechanisms Substrate 5-Chloro-2-hydroxy-3-nitrobenzoic acid Mg_Chelation Mg2+ Chelation (HIV Integrase Active Site) Substrate->Mg_Chelation Direct Inhibition Uncoupling Oxidative Phosphorylation Uncoupling (Mitochondria) Substrate->Uncoupling As Salicylanilide Derivative

Figure 2: Pharmacological mechanisms of action for the core and its derivatives.[1][2][3]

Safety & Handling

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1][3]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Critical Precautions:

  • Nitration Risks: The synthesis involves nitration, which carries a risk of thermal runaway. Temperature control is critical.

  • Dust Explosion: Finely powdered nitro compounds can be explosive.[1][3] Grounding of equipment is mandatory.[3]

  • Incompatibility: Avoid contact with strong bases and reducing agents (hydrazine, borohydrides) unless under controlled reaction conditions.

References

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 412078, 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

  • United States Patent Office. (1972).[3] Process for the production of 2,5-dichloro-3-nitro-benzoic acid (US Patent 3,822,311).[1][2][3][8] Retrieved from

Sources

Foundational

Technical Guide: Derivatives and Applications of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

This guide serves as a comprehensive technical resource for researchers and drug development professionals focusing on 5-Chloro-2-hydroxy-3-nitrobenzoic acid (CAS: 7195-78-0). It moves beyond basic chemical descriptions...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and drug development professionals focusing on 5-Chloro-2-hydroxy-3-nitrobenzoic acid (CAS: 7195-78-0). It moves beyond basic chemical descriptions to explore the compound's utility as a scaffold for next-generation uncouplers, antiviral agents, and STAT3 inhibitors.

Executive Summary & Chemical Profile

5-Chloro-2-hydroxy-3-nitrobenzoic acid (3-nitro-5-chlorosalicylic acid) is a highly functionalized aromatic scaffold. Unlike its cousin 5-chlorosalicylic acid (the precursor to Niclosamide), this compound features a nitro group at the ortho position relative to the carboxyl group (position 3).

This specific substitution pattern confers unique electronic properties:

  • Enhanced Acidity: The nitro group (electron-withdrawing) significantly lowers the pKa of the phenolic hydroxyl, enhancing its ability to act as a protonophore (uncoupler of oxidative phosphorylation).

  • Chelation Potential: The proximity of the nitro, hydroxyl, and carboxyl groups creates a dense site for metal coordination, useful in designing metallodrugs.

  • Synthetic Versatility: It serves as a critical intermediate for "reverse-amide" salicylanilides, where the nitro group is positioned on the acid ring rather than the aniline ring, altering metabolic stability and solubility profiles.

Chemical Identity Table
PropertySpecification
IUPAC Name 5-Chloro-2-hydroxy-3-nitrobenzoic acid
Common Synonyms 3-Nitro-5-chlorosalicylic acid; 5-Chloro-3-nitrosalicylic acid
CAS Number 7195-78-0
Molecular Formula C₇H₄ClNO₅
Molecular Weight 217.56 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Synthetic Pathways and Production

The synthesis of this compound relies on controlling electrophilic aromatic substitution to prevent the formation of the 3-chloro-5-nitro isomer.

Core Synthesis: Nitration of 5-Chlorosalicylic Acid

The most robust industrial route involves the nitration of 5-chlorosalicylic acid. The pre-existing hydroxyl and chloro groups direct the incoming nitro group to the 3-position (ortho to the hydroxyl, meta to the chloro).

Reaction Logic:

  • Substrate: 5-Chlorosalicylic acid.[1][2][3][4][5][6]

  • Reagent: Mixed acid (HNO₃/H₂SO₄) or fuming nitric acid in acetic acid.

  • Conditions: Controlled temperature (<20°C) is critical to prevent decarboxylation or dinitration (picric acid derivatives).

Graphviz Diagram: Synthesis Tree

The following diagram illustrates the production of the core acid and its divergence into key derivative classes.

SynthesisTree Start 5-Chlorosalicylic Acid Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Core 5-Chloro-2-hydroxy- 3-nitrobenzoic Acid (The Scaffold) Reagent->Core Electrophilic Subst. Deriv1 Nitro-Salicylanilides (Antiviral/Anticancer) Core->Deriv1 + Anilines (PCl3/DCC) Deriv2 Metal Complexes (Cu/Co DNA Binders) Core->Deriv2 + Metal Salts Deriv3 Herbicide Intermediates (2,5-dichloro-3-nitrobenzoic acid) Core->Deriv3 Chlorination (-OH to -Cl)

Caption: Figure 1. Synthetic lineage of 5-Chloro-2-hydroxy-3-nitrobenzoic acid showing upstream precursors and downstream derivative classes.

Derivative Classes and Biological Applications[2][11][12][13][14][15]

Class A: Nitro-Salicylanilides (The "Reverse" Analogs)

While Niclosamide has the nitro group on the aniline ring, derivatives of 5-chloro-2-hydroxy-3-nitrobenzoic acid place the nitro group on the salicylic ring.

  • Mechanism: These compounds act as mitochondrial uncouplers. The protonated phenol diffuses through the inner mitochondrial membrane, releases the proton in the matrix (due to the pH gradient), and returns as an anion. The 3-nitro group stabilizes this anion via resonance, increasing the uncoupling efficiency.

  • Therapeutic Use:

    • Antiviral (SARS-CoV-2): Recent studies have synthesized amides from this acid to target viral replication pathways, showing efficacy comparable to or exceeding Niclosamide in specific cell lines [1].

    • Anticancer (STAT3 Inhibition): These derivatives inhibit the STAT3 signaling pathway, a key regulator in cancer stem cell survival and metastasis.

Class B: Agrochemical Intermediates

The acid is a precursor to 2,5-dichloro-3-nitrobenzoic acid .[7]

  • Transformation: The hydroxyl group is converted to a chloride (using thionyl chloride or similar chlorinating agents).

  • Use: This intermediate is used to synthesize selective herbicides that mimic auxin or disrupt plant amino acid synthesis.

Class C: Metal Complexes
  • Composition: Copper(II) and Cobalt(II) complexes.

  • Activity: These complexes show enhanced DNA binding affinity compared to the free acid. The metal center facilitates intercalation into DNA base pairs, leading to cytotoxicity against tumor cell lines.

Experimental Protocol: Amide Coupling (Salicylanilide Synthesis)

Standardized protocol for generating "Class A" derivatives for research.

Objective: Synthesize N-(4-trifluoromethylphenyl)-5-chloro-2-hydroxy-3-nitrobenzamide (a potent analog).

Reagents:

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1.0 equiv)[8]

  • 4-Aminobenzotrifluoride (1.0 equiv)

  • Phosphorus Trichloride (PCl₃) (0.5 equiv) or DCC (1.1 equiv)

  • Solvent: Chlorobenzene or Xylene (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, suspend 5-Chloro-2-hydroxy-3-nitrobenzoic acid (2.17 g, 10 mmol) and the aniline derivative (10 mmol) in anhydrous chlorobenzene (30 mL).

  • Activation: Heat the mixture to 80°C. Add PCl₃ (0.69 g, 5 mmol) dropwise over 15 minutes. Note: PCl₃ acts as a dehydrating agent to form the amide bond in situ.[5]

  • Reflux: Raise temperature to reflux (130-135°C) and stir for 3–4 hours. Monitor HCl gas evolution (scrubbing required).

  • Isolation: Cool the reaction to room temperature. The product often precipitates as a solid.

  • Purification: Filter the crude solid. Wash with cold hexanes to remove unreacted aniline. Recrystallize from Ethanol/Water or Glacial Acetic Acid.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the amide proton singlet (~10-12 ppm) and the distinct splitting pattern of the salicylic ring protons.

Mechanism of Action: Mitochondrial Uncoupling

The biological potency of these derivatives stems from their ability to disrupt ATP synthesis.

UncouplingMechanism IMS Intermembrane Space (High H+) Matrix Mitochondrial Matrix (Low H+) Drug_H Drug-H (Protonated) Lipophilic -> Crosses Membrane IMS->Drug_H Protonation (pH < pKa) Drug_Anion Drug- (Anion) Stabilized by 3-Nitro Group Matrix->Drug_Anion Deprotonation (pH > pKa) Drug_H->Matrix Diffusion across Inner Membrane Drug_Anion->IMS Return via Anion Transporter?

Caption: Figure 2. Protonophore mechanism. The 3-nitro group lowers pKa, facilitating proton release in the matrix and uncoupling oxidative phosphorylation.

Comparative Activity Data

Consolidated from recent structure-activity relationship (SAR) studies.

Compound DerivativeR-Group (Aniline side)TargetActivity MetricRef
Parent Acid N/A (Free Acid)Bacteria (S. aureus)MIC: >100 µM (Weak)[2]
Derivative 17 4-CF₃-PhenylSARS-CoV-2EC₅₀: ~1-2 µM[1]
Derivative 21 3,5-Bis(CF₃)-PhenylCancer (STAT3)IC₅₀: 0.5 µM[1]
Niclosamide 2-Cl-4-NO₂-PhenylTapeworms/VirusesEC₅₀: ~0.2-1 µM[3]

Insight: While the parent acid is weakly active, derivatization with electron-withdrawing anilines (like CF₃ groups) drastically increases potency by enhancing lipophilicity and membrane permeability.

References

  • Synthesis and antiviral activity of niclosamide derivatives. PubMed Central. Available at: [Link]

  • Novel derivatives of nitro-substituted salicylic acids: Synthesis and antimicrobial activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem Compound Summary: 5-Chloro-2-hydroxy-3-nitrobenzoic acid. National Library of Medicine. Available at: [Link]

  • Process for the production of 2,5-dichloro-3-nitro-benzoic acid.Google Patents.

Sources

Exploratory

biological activity of 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold

An In-Depth Technical Guide to the Biological Activity of the 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Scaffold Abstract The salicylic acid framework represents a privileged scaffold in medicinal chemistry, forming the bas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of the 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Scaffold

Abstract

The salicylic acid framework represents a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of substituents onto this core structure can profoundly modulate its physicochemical properties and biological activity. This technical guide focuses on a specific, highly functionalized analogue: 5-Chloro-2-hydroxy-3-nitrobenzoic acid. We will explore the synthetic versatility of this scaffold, delve into its demonstrated biological activities, particularly in the antimicrobial and anticancer realms, and elucidate the underlying structure-activity relationships that govern its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising chemical entity for the discovery of novel therapeutic agents.

The 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Scaffold: A Primer

5-Chloro-2-hydroxy-3-nitrobenzoic acid, also known as 5-Chloro-3-nitrosalicylic acid, is an aromatic carboxylic acid. Its chemical structure is characterized by a benzoic acid core functionalized with a hydroxyl group (making it a salicylic acid derivative), a chlorine atom, and a nitro group.

  • Molecular Formula: C₇H₄ClNO₅[1]

  • Molecular Weight: 217.56 g/mol [1]

  • Key Structural Features:

    • Salicylic Acid Core: The 2-hydroxybenzoic acid moiety is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[2][3]

    • Electron-Withdrawing Groups: The presence of both a chloro and a nitro group significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity and modulating the acidity of the carboxylic acid and phenolic hydroxyl groups. These features are critical for molecular interactions with biological targets.

The strategic placement of these functional groups provides multiple reaction sites, making this scaffold an excellent starting point for the synthesis of diverse chemical libraries aimed at drug discovery.

Synthetic Strategies and Derivatization

The true potential of the 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold is unlocked through chemical modification. The carboxylic acid and phenolic hydroxyl groups serve as primary handles for creating a wide array of derivatives, including esters, amides, and more complex heterocyclic systems. A generalized synthetic approach allows for the systematic exploration of chemical space to optimize biological activity.

Synthetic_Strategy Scaffold 5-Chloro-2-hydroxy- 3-nitrobenzoic acid Reagents Coupling Reagents (e.g., DCC, EDC) + Amine/Alcohol (R-NH2 / R-OH) Derivatives Library of Derivatives (Amides, Esters, etc.) Reagents->Derivatives Amidation/ Esterification Screening Biological Screening (Antimicrobial, Anticancer, etc.) Derivatives->Screening Enzyme_Inhibition cluster_0 Normal Enzyme Function cluster_1 Competitive Inhibition Enzyme1 Enzyme Product Products Enzyme1->Product catalyzes Substrate Substrate Substrate->Enzyme1 Enzyme2 Enzyme Blocked No Reaction Enzyme2->Blocked Inhibitor Inhibitor (Scaffold Derivative) Inhibitor->Enzyme2 Antimicrobial_Workflow start Synthesized Compound (in DMSO) step1 Impregnate sterile disk start->step1 step3 Place disk on agar step1->step3 step2 Prepare bacterial lawn on agar plate step2->step3 step4 Incubate (37°C, 24h) step3->step4 end Measure Zone of Inhibition (mm) step4->end

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Antibacterial Agents from 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the modular synthesis of high-potency antibacterial agents derived from 5-Chloro-2-hydroxy-3-nitrobenzoic acid (also know...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the modular synthesis of high-potency antibacterial agents derived from 5-Chloro-2-hydroxy-3-nitrobenzoic acid (also known as 3-nitro-5-chlorosalicylic acid).[1]

The guide focuses on two primary pharmacophore pathways: Nitro-Salicylanilides (Path A) and Hydrazide-Hydrazones (Path B), both of which leverage the scaffold's unique electronic properties to enhance membrane permeability and target bacterial respiration.

[1]

Introduction & Pharmacological Rationale[2][3][4][5][6]

5-Chloro-2-hydroxy-3-nitrobenzoic acid represents a "privileged scaffold" in antibacterial discovery.[1] Its structure combines three critical features:

  • Lipophilicity (Cl + NO2): The 5-chloro and 3-nitro substituents significantly increase logP, facilitating passive transport across the bacterial cell wall (peptidoglycan in Gram-positives and outer membrane in Gram-negatives).[1]

  • Proton Uncoupling Capacity: The phenolic hydroxyl group, acidified by the ortho-nitro and para-chloro electron-withdrawing groups, acts as a protonophore.[1] This disrupts the bacterial transmembrane proton motive force (PMF), a mechanism distinct from traditional antibiotic targets (e.g., cell wall synthesis), thereby reducing resistance potential.

  • Chelation Potential: The salicylate motif (OH and COOH/CONH) can chelate divalent cations (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) essential for bacterial enzyme stability.

This guide details the synthesis of two derivative classes:

  • Class A (Salicylanilides): Amide derivatives that mimic Niclosamide, targeting Gram-positive bacteria (e.g., MRSA) via PMF uncoupling.

  • Class B (Hydrazones/Schiff Bases): Hydrazide derivatives that inhibit bacterial oxidoreductases and DNA synthesis.[1]

Synthetic Strategy & Workflow

The synthesis diverges from a common activated intermediate.[1] We utilize a Methyl Ester activation strategy to avoid the harsh conditions of direct acid chloride formation, which can degrade the sensitive nitro-phenolic moiety.[1]

Strategic Workflow Diagram

SynthesisWorkflow Start Starting Material: 5-Chloro-2-hydroxy-3-nitrobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Step2B Path B: Direct Amidation (Aniline, PCl3/Toluene) Start->Step2B Alt. Direct Route Intermediate Intermediate: Methyl 5-chloro-2-hydroxy-3-nitrobenzoate Step1->Intermediate Step2A Path A: Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate->Step2A Hydrazide Scaffold B: Acid Hydrazide Step2A->Hydrazide Step3A Condensation (Ar-CHO, EtOH, cat. AcOH) Hydrazide->Step3A ProductA Target A: Hydrazone Schiff Bases (MIC: 1-8 µg/mL) Step3A->ProductA ProductB Target B: Nitro-Salicylanilides (MIC: 2-16 µg/mL) Step2B->ProductB

Figure 1: Divergent synthetic pathways for generating hydrazone and salicylanilide libraries.

Detailed Experimental Protocols

Phase 1: Precursor Activation (Esterification)

Objective: Protect the carboxylic acid to facilitate nucleophilic attack by hydrazine.

Reagents:

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid (10 mmol, 2.17 g)[1]

  • Methanol (Absolute, 50 mL)

  • Sulfuric Acid (Concentrated, 1.0 mL) or Thionyl Chloride (1.5 mL)

Protocol:

  • Dissolve the starting acid in absolute methanol in a 100 mL round-bottom flask.

  • Add concentrated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     dropwise with stirring (catalytic esterification).
    
    • Note: If using

      
      , cool methanol to 0°C first, add 
      
      
      
      dropwise, then add the acid.
  • Reflux the mixture at 65-70°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Cool to room temperature. The methyl ester often precipitates.[1] If not, concentrate to 1/3 volume and pour into ice-cold water (100 mL).

  • Filter the precipitate, wash with 5% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (to remove unreacted acid) and water.
    
  • Yield: ~85-90%. Characterization: IR (Ester C=O stretch ~1680 cm⁻¹).[1]

Phase 2 (Path A): Synthesis of Hydrazide-Hydrazone Antibacterials

Mechanism: The hydrazide group acts as a nucleophile attacking the aldehyde carbonyl to form an azomethine (-N=CH-) linkage, a proven pharmacophore.

Step 2A: Synthesis of the Hydrazide Scaffold
  • Suspend Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (5 mmol) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (99%, 10 mmol, 2.0 eq) dropwise.

  • Reflux for 3–4 hours. The solution will typically turn clear then precipitate the hydrazide.[1]

  • Cool, filter, and recrystallize from ethanol.

  • Validation: Disappearance of Ester methyl singlet in ¹H NMR; appearance of NH/NH₂ signals.

Step 3A: Schiff Base Condensation (Library Generation)

Targeting: Lipophilic aldehydes (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde) enhance potency against S. aureus.

  • Dissolve the Hydrazide (1 mmol) in Ethanol (10 mL).

  • Add the appropriate Aromatic Aldehyde (1 mmol).

  • Add 2-3 drops of Glacial Acetic Acid (Catalyst).[1]

  • Reflux for 2–4 hours.

  • Cool to room temperature. The Schiff base (Hydrazone) will crystallize as a yellow/orange solid.[1]

  • Filter and wash with cold ethanol.

Data Summary: Expected Activity (Based on Literature)

Derivative (R-CHO) Target Organism MIC (µg/mL) Mechanism Insight
4-Chlorobenzaldehyde S. aureus (MRSA) 2.18 – 4.37 Enhanced lipophilicity aids membrane penetration [1, 4].[1]
5-Nitrothiophene S. aureus 3.90 – 7.81 Nitro-heterocycle synergy increases oxidative stress [4].[1]

| 4-Dimethylamino | E. coli | 15.6 – 31.2 | Cationic character improves Gram-negative uptake [2].[1] |

Phase 3 (Path B): Synthesis of Nitro-Salicylanilides

Objective: Create direct analogs of Niclosamide with the 3-nitro modification.

Reagents:

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1 mmol)[1]

  • Substituted Aniline (e.g., 4-chloroaniline) (1 mmol)

  • Phosphorus Trichloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (0.5 mmol)
    
  • Solvent: Toluene or Xylene (dry).[1]

Protocol:

  • Suspend the acid and the aniline in dry Toluene (15 mL).

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     dropwise (activates the acid in situ).
    
  • Reflux for 3 hours. The reaction evolves HCl gas (use a trap).[1]

  • Decant the hot solvent from any sticky phosphorous residue.[1]

  • Cool the toluene layer to precipitate the Salicylanilide .[1]

  • Purification: Recrystallize from Acetic Acid/Water.

Quality Control & Characterization

All synthesized compounds must pass the following purity checks before biological testing:

  • ¹H NMR (DMSO-d6):

    • Confirm presence of Phenolic -OH (typically >11 ppm, broad).[1]

    • Confirm Amide/Hydrazide -NH (10-12 ppm).[1]

    • Verify Azomethine -CH=N- proton in Schiff bases (8.3-8.8 ppm singlet).

  • HPLC Purity: >95% (C18 column, Acetonitrile:Water gradient).

  • Melting Point: Sharp range (<2°C variation) indicates high purity.[1]

References

  • Masunari, A., & Tavares, L. C. (2007).[1] A new class of nifuroxazide analogues: Synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus.[1] Bioorganic & Medicinal Chemistry, 15(12), 4229–4236.[1] Link[1]

  • Krátký, M., et al. (2012).[1] Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.[1][2][3] European Journal of Medicinal Chemistry, 50, 433–440. Link[1]

  • Paraskevopoulos, G., et al. (2015).[1] Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.[1] Bioorganic & Medicinal Chemistry, 23(22), 7292–7301.[1] Link[1]

  • Nanobioletters Team. (2024).[1] Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. NanoBioLetters, 2024.[1] Link

  • PubChem. (n.d.).[1] 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5.[1][4][5] National Library of Medicine.[1] Link[1]

Sources

Application

using 5-Chloro-2-hydroxy-3-nitrobenzoic acid to synthesize salicylanilide derivatives

Application Notes & Protocols Topic: High-Yield Synthesis of Bioactive Salicylanilide Derivatives from 5-Chloro-2-hydroxy-3-nitrobenzoic Acid For: Researchers, Scientists, and Drug Development Professionals Authored by:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Yield Synthesis of Bioactive Salicylanilide Derivatives from 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Substituted Salicylanilides

Salicylanilides, compounds formed through an amide linkage between salicylic acid and an aniline, represent a privileged scaffold in medicinal chemistry.[1][2] This structural motif is the backbone of numerous pharmacologically active agents with a remarkable breadth of biological activity, including anthelmintic, antibacterial, antifungal, and anticancer properties.[1][3][4][5] Halogenated derivatives, in particular, have a long history of use in both human and veterinary medicine.[4]

The starting material, 5-Chloro-2-hydroxy-3-nitrobenzoic acid, is a strategic choice for generating novel salicylanilide candidates. The presence of strong electron-withdrawing groups—the chloro and nitro substituents—on the salicylic acid ring is known to be a critical feature for enhancing the biological efficacy of the resulting anilides.[4] These groups can influence the compound's acidity, conformational preferences, and ability to participate in crucial intermolecular interactions, such as mitochondrial uncoupling, which is a known mechanism for their anticancer and anthelmintic effects.[1][4]

This guide provides a comprehensive, field-proven protocol for the synthesis of salicylanilide derivatives via the condensation of 5-Chloro-2-hydroxy-3-nitrobenzoic acid with various primary anilines. We will delve into the reaction mechanism, provide a step-by-step methodology, and discuss characterization and troubleshooting, offering a robust framework for the development of new therapeutic agents.

Reaction Scheme and Mechanistic Rationale

The core of the synthesis is the formation of a stable amide bond, a kinetically slow process that requires activation of the carboxylic acid. While various coupling agents exist, the use of phosphorus trichloride (PCl₃) is a classic, cost-effective, and highly efficient method for this transformation, particularly in syntheses involving substituted salicylic acids.[6][7]

General Reaction Scheme:

Mechanistic Insight:

The reaction proceeds via the in situ formation of a highly reactive acylating intermediate.

  • Activation of Carboxylic Acid: The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of HCl and subsequent rearrangement to form a reactive phosphite ester or, more directly, an acyl chloride intermediate. This activation step converts the poor leaving group (-OH) of the carboxylic acid into a much better leaving group, priming it for nucleophilic attack.

  • Nucleophilic Attack: The primary amine of the aniline derivative, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the activated acid.

  • Tetrahedral Intermediate & Proton Transfer: A tetrahedral intermediate is formed. A proton is subsequently transferred from the nitrogen to one of the oxygen atoms.

  • Elimination and Product Formation: The intermediate collapses, eliminating the phosphorus-containing leaving group and regenerating the carbonyl double bond to form the final, stable amide product.

Diagram: Reaction Mechanism Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation A 5-Chloro-2-hydroxy- 3-nitrobenzoic Acid PCl3 PCl₃ A->PCl3 Attack B Reactive Acylating Intermediate (e.g., Acyl Chloride) PCl3->B Forms Aniline Substituted Aniline (Ar-NH₂) C Tetrahedral Intermediate B->C Forms Aniline->B Nucleophilic Attack D Final Salicylanilide Product C->D Collapses to

Caption: Mechanism of PCl₃-mediated amide bond formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to stoichiometry, anhydrous conditions, and purification steps is critical for achieving high yield and purity.

Materials and Reagents
  • Starting Materials:

    • 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1.0 eq)

    • Substituted Aniline (e.g., aniline, 4-chloroaniline, 4-fluoroaniline) (1.0-1.1 eq)

  • Reagent & Solvents:

    • Phosphorus trichloride (PCl₃) (0.4-0.5 eq)

    • Anhydrous Toluene (or dry chloroform)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (appropriately sized)

    • Reflux condenser with a drying tube (CaCl₂ or Drierite)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Melting point apparatus

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1.0 eq) and the selected substituted aniline (1.05 eq).

    • Add anhydrous toluene to the flask to create a slurry (approx. 10-15 mL per gram of benzoic acid).

    • Fit the flask with a reflux condenser protected by a drying tube. Causality: Anhydrous conditions are paramount as PCl₃ reacts violently with water, which would quench the reagent and halt the reaction.

  • Addition of Phosphorus Trichloride:

    • While stirring the mixture at room temperature, slowly add phosphorus trichloride (0.4 eq) dropwise via a syringe or dropping funnel over 10-15 minutes.

    • The reaction is exothermic; a slight increase in temperature may be observed. Causality: Slow, controlled addition prevents a rapid exotherm that could lead to side reactions and ensures efficient activation of the carboxylic acid.

  • Reaction at Reflux:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The solid reactants should gradually dissolve as the product forms.

  • Monitoring the Reaction:

    • Check for the completion of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the mobile phase). Spot the starting material and the reaction mixture. The disappearance of the starting acid spot indicates completion.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing ice-cold water or crushed ice with stirring. Causality: This step quenches any remaining PCl₃ and precipitates the crude product.

    • A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with water to remove any water-soluble impurities.

  • Purification:

    • The most common method for purification is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven. Causality: Recrystallization effectively removes impurities with different solubility profiles, yielding a product of high purity.

Diagram: Experimental Workflow

Caption: General workflow for salicylanilide synthesis.

Characterization and Data

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques should be employed.

  • FT-IR Spectroscopy: Look for a strong C=O stretching band for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹, an N-H stretching vibration around 3300-3500 cm⁻¹, and a broad O-H stretch from the phenolic hydroxyl group.

  • ¹H NMR Spectroscopy: The amide proton (N-H) typically appears as a broad singlet downfield (>9.0 ppm). Aromatic protons will appear in the 7.0-8.5 ppm region, with splitting patterns dependent on the substitution. The phenolic -OH proton signal may also be observed.

  • ¹³C NMR Spectroscopy: The amide carbonyl carbon is characteristic and appears around 160-170 ppm.

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the synthesized compound by identifying the molecular ion peak [M+H]⁺ or [M-H]⁻.[8]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Table 1: Representative Characterization Data for Synthesized Derivatives
Substituted Aniline UsedProduct StructureMolecular FormulaMW ( g/mol )M.p. (°C) (Expected)Key ¹H NMR Signals (δ, ppm, DMSO-d₆)
Aniline N-phenyl-5-chloro-2-hydroxy-3-nitrobenzamideC₁₃H₉ClN₂O₄292.68210-212~10.5 (s, 1H, NH), ~8.3 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), 7.1-7.8 (m, 5H, Ar-H)
4-Chloroaniline N-(4-chlorophenyl)-5-chloro-2-hydroxy-3-nitrobenzamideC₁₃H₈Cl₂N₂O₄327.12225-227~10.7 (s, 1H, NH), ~8.4 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H)
4-Fluoroaniline N-(4-fluorophenyl)-5-chloro-2-hydroxy-3-nitrobenzamideC₁₃H₈ClFN₂O₄310.67218-220~10.6 (s, 1H, NH), ~8.4 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H)

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Inactive PCl₃ (hydrolyzed). 3. Insufficient heating or reaction time.1. Ensure all glassware is oven-dried. Use anhydrous solvents. 2. Use a fresh bottle of PCl₃. 3. Ensure proper reflux temperature is reached and monitor reaction to completion via TLC.
Incomplete Reaction 1. Incorrect stoichiometry. 2. Poorly soluble starting materials.1. Re-check calculations and accurately weigh all reagents. Use a slight excess (1.05-1.1 eq) of the amine. 2. Increase solvent volume or consider a higher-boiling solvent like xylene.
Product is Oily or Impure after Workup 1. Incomplete quenching of PCl₃. 2. Presence of unreacted starting materials.1. Ensure the reaction mixture is poured into a sufficient volume of ice water and stirred vigorously. 2. After filtration, wash the crude solid with dilute NaHCO₃ to remove acidic starting material. Perform recrystallization carefully.
Difficulty in Recrystallization 1. Incorrect solvent system. 2. Product is too soluble or insoluble.1. Experiment with different solvent pairs (e.g., ethyl acetate/hexane, methanol/water). 2. If product "oils out," use a larger volume of solvent and ensure slow cooling. If insoluble, try a different solvent. Consider purification by column chromatography if recrystallization fails.

References

  • Salicylanilide - Wikipedia.
  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.
  • Salicylanilides and Their Anticancer Properties. MDPI.
  • Salicylanilides and Their Derivates as Perspective Anti-tuberculosis Drugs: Synthetic Routes and Biological Evalu
  • Efficient New Protocols for Converting Primary Amides into Nitriles Initi
  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characteriz
  • Salicylanilides and Their Anticancer Properties. PMC.
  • Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. PubMed.
  • Salicylanilide Acetates: Synthesis and Antibacterial Evalu
  • Phosphorus Trichloride-Mediated and Microwave-Assisted Synthesis of a Small Collection of Amides Bearing Strong Electron-Withdrawing Group Substituted Anilines.
  • The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Salicylanilide Compounds. Benchchem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

Sources

Method

Application Note: Optimized Synthesis &amp; Characterization of 5-Chloro-N-Phenylbenzamide Scaffolds

Executive Summary & Biological Relevance The 5-chloro-N-phenylbenzamide pharmacophore is a privileged structure in medicinal chemistry, serving as a core scaffold for agents exhibiting antiviral (RSV, Adenovirus), antiba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

The 5-chloro-N-phenylbenzamide pharmacophore is a privileged structure in medicinal chemistry, serving as a core scaffold for agents exhibiting antiviral (RSV, Adenovirus), antibacterial (S. mansoni, B. subtilis), and mitochondrial permeability transition pore (PTP) inhibitory activities.[1]

This application note provides a rigorous, field-validated guide for synthesizing these derivatives. Unlike generic textbook procedures, this protocol prioritizes scalability , purity , and operational safety .[1] We present two distinct synthetic routes:

  • Route A (Acid Chloride Activation): The robust "workhorse" method for scale-up and simple substrates.[1]

  • Route B (HATU-Mediated Coupling): The "precision" method for substrates containing acid-sensitive or nucleophilic functional groups.[1]

Strategic Reaction Engineering

Before initiating synthesis, the choice of pathway dictates the purity profile and workup complexity.[1] The following decision tree illustrates the logical flow for selecting the optimal method.

SynthesisStrategy Start Target: 5-Chloro-N-phenylbenzamide CheckSubstrate Analyze Aniline Substrate Start->CheckSubstrate ConditionA Substrate is Sterically Hindered or Electron Deficient? CheckSubstrate->ConditionA RouteA Route A: Acid Chloride (SOCl2 / Pyridine) WorkupA Workup: Acid/Base Wash + Recrystallization RouteA->WorkupA RouteB Route B: Direct Coupling (HATU / DIPEA) WorkupB Workup: Column Chromatography (Flash) RouteB->WorkupB ConditionA->RouteA Yes (Needs high reactivity) ConditionB Substrate has Acid-Sensitive Groups (e.g., Boc, t-Bu)? ConditionA->ConditionB No ConditionB->RouteA No (Standard) ConditionB->RouteB Yes (Needs mild conditions)

Figure 1: Strategic decision tree for selecting the optimal amidation pathway based on substrate properties.

Protocol A: The Acid Chloride Method (Standard)

Best for: High yields, scale-up (>1g), and electron-poor anilines.[1] Mechanism: Conversion of 5-chlorobenzoic acid to 5-chlorobenzoyl chloride using thionyl chloride (


), followed by nucleophilic attack by the aniline.[1]
Materials
  • Precursor: 5-Chlorobenzoic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Amine: Substituted Aniline (1.1 equiv)[1]

  • Base: Pyridine (2.0 equiv) or Triethylamine (

    
    )[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Catalyst: DMF (1-2 drops)[1]

Step-by-Step Procedure
Phase 1: Activation (Acyl Chloride Formation)[1]
  • Setup: Equip a dry Round Bottom Flask (RBF) with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.
  • Addition: Charge 5-chlorobenzoic acid (5.0 mmol) and anhydrous DCM (20 mL).

  • Catalysis: Add 1-2 drops of dry DMF (Critical for catalyzing the Vilsmeier-Haack intermediate).[1]

  • Chlorination: Add

    
     (7.5 mmol) dropwise at 0°C.
    
  • Reaction: Warm to room temperature (RT), then reflux at 45°C for 2–3 hours.

    • Checkpoint: Evolution of

      
       and 
      
      
      
      gas ceases.[1] Solution becomes clear.
  • Isolation: Evaporate solvent and excess

    
     under reduced pressure (Rotavap).
    
    • Note: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace

      
      .[1] This prevents side reactions in the next step.[1]
      
Phase 2: Coupling (Schotten-Baumann Conditions)
  • Preparation: Dissolve the crude acyl chloride residue in anhydrous DCM (15 mL). Cool to 0°C.[1][2][3]

  • Amine Addition: In a separate vial, mix the substituted aniline (5.5 mmol) and Pyridine (10 mmol) in DCM (10 mL).

  • Coupling: Add the amine/base solution dropwise to the cold acyl chloride solution over 15 minutes.

    • Exotherm Warning: Maintain internal temperature <10°C to prevent di-acylation or decomposition.[1]

  • Completion: Stir at RT for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

Phase 3: Workup & Purification[1][2]
  • Quench: Add 1M

    
     (20 mL) to the reaction mixture. This protonates excess pyridine and unreacted aniline, forcing them into the aqueous layer.[1]
    
  • Extraction: Separate organic layer.[1][2][4] Wash sequentially with:

    • 1M

      
       (2 x 15 mL)
      
    • Sat.

      
       (2 x 15 mL) – Removes unreacted benzoic acid.[1]
      
    • Brine (1 x 20 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from hot Ethanol/Water (9:1) or Hexane/EtOAc.[1]

Protocol B: HATU-Mediated Coupling (Precision)

Best for: Acid-sensitive substrates, precious intermediates, or parallel synthesis libraries.[1]

Materials
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure
  • Activation: Dissolve 5-chlorobenzoic acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 15 minutes at RT.[1]

    • Mechanism:[1][2][3][5][6][7][8] Formation of the active O-7-azabenzotriazole ester.

  • Coupling: Add the aniline derivative (1.1 mmol).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with EtOAc (30 mL).[1]

    • Wash with 5%

      
       solution (3x) to remove DMF (Critical Step).[1]
      
    • Wash with Sat.

      
       and Brine.[1][8]
      
  • Purification: Flash Column Chromatography is usually required as urea byproducts from coupling agents can be difficult to remove via crystallization.[1]

Characterization & Expected Data

To validate the synthesis, compare your data against these standard benchmarks.

Structural Validation Table
TechniqueParameterExpected Signal/ValueInterpretation

NMR
Amide -NH

10.0 – 10.5 ppm (s, 1H)
Disappears with

shake; confirms amide bond.[1]

NMR
Aromatic Region

7.0 – 8.2 ppm (m)
Integration must match total proton count (typically 8-9H).[1]
IR Spectroscopy Amide I (C=O)1640 – 1660

Strong, sharp band.[1]
IR Spectroscopy Amide II (N-H)3300 – 3450

Broad band.[1][9]
Mass Spec (ESI)

MW + 1Characteristic Chlorine isotope pattern (

).[1]
Melting Point Range180°C – 265°CSharp range (<2°C) indicates high purity.[1]
Pathway Visualization

The following diagram details the chemical transformation and critical control points.[1]

ReactionPathway Start 5-Chlorobenzoic Acid Intermediate Active Ester / Acid Chloride Start->Intermediate Activation Product 5-Chloro-N-phenylbenzamide Intermediate->Product Nucleophilic Acyl Substitution Reagent1 SOCl2 (Reflux) OR HATU/DIPEA Reagent1->Intermediate Reagent2 Aniline Derivative Base (Pyridine/Et3N) Reagent2->Product

Figure 2: Chemical reaction pathway highlighting the activation and substitution phases.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield in Acid Chloride Step.

    • Cause: Hydrolysis of acid chloride due to wet solvent.[1]

    • Validation: Check the "fuming" of the acid chloride.[1] If it doesn't fume in moist air, conversion was incomplete.[1]

    • Fix: Use freshly distilled

      
       and ensure DCM is dried over molecular sieves.[1]
      
  • Issue: Sticky Solid / Oil Product. [1]

    • Cause: Impurities (unreacted aniline) or solvent trapping.[1]

    • Fix: Triturate the oil with cold Hexane or Diethyl Ether.[1] Sonicate to induce crystallization.[1]

  • Issue: Extra Spots on TLC.

    • Cause: Formation of symmetric anhydride (if water present) or di-acylated aniline.[1]

    • Fix: Control temperature strictly at 0°C during addition. Ensure 1.0 : 1.1 stoichiometry of Acid : Amine.

References

  • Antiviral Activity: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. (2014).[1] Validates biological relevance against EV71.

  • Mitochondrial Inhibition: N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore.[10] (2016).[1][3] Describes SAR and synthesis of 5-chloro derivatives.

  • General Protocol: Formation of Amides from Carboxylic Acids Using Thionyl Chloride. (2007).[1][4][7] Standard ACS protocol for acid chloride activation.

  • Antimicrobial Studies: Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024).[1] Provides melting point and NMR data for characterization.[1][7][8]

  • Alternative TiCl4 Method: Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017).[1][4][11] A useful alternative for difficult substrates.[1] [1]

Sources

Application

Application Notes and Protocols for 5-Chloro-2-hydroxy-3-nitrobenzoic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold 5-Chloro-2-hydroxy-3-nitrobenzoic acid, a substituted salicylic acid derivative, presents itself to the medicinal chemist not as a final drug entity, but as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

5-Chloro-2-hydroxy-3-nitrobenzoic acid, a substituted salicylic acid derivative, presents itself to the medicinal chemist not as a final drug entity, but as a highly versatile and strategically functionalized scaffold. Its true value lies in its potential as a starting material for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules with promising pharmacological activities. The presence of a carboxylic acid, a hydroxyl group, a nitro group, and a chlorine atom on the benzene ring offers multiple reaction sites for chemical modification, making it an attractive precursor for generating libraries of compounds for drug discovery.

This guide provides an in-depth exploration of the applications of 5-Chloro-2-hydroxy-3-nitrobenzoic acid in medicinal chemistry, with a focus on its use in the synthesis of antimicrobial and anti-inflammatory agents. We will delve into the rationale behind its use as a synthetic intermediate and provide detailed protocols for the synthesis of key derivatives and their subsequent biological evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₇H₄ClNO₅[1]
Molecular Weight 217.56 g/mol [1]
IUPAC Name 5-chloro-2-hydroxy-3-nitrobenzoic acid[1]
Synonyms 5-Chloro-3-nitrosalicylic acid[1]
CAS Number 7195-78-0[2]

Core Application: A Precursor for Bioactive Heterocycles

The strategic placement of functional groups on the 5-Chloro-2-hydroxy-3-nitrobenzoic acid ring makes it an ideal starting material for the synthesis of various heterocyclic systems, most notably benzoxazoles. The ortho-relationship of the hydroxyl and nitro groups, following reduction of the nitro group to an amine, provides the necessary arrangement for cyclization reactions.

Rationale for Benzoxazole Synthesis

Benzoxazoles are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3] The synthesis of benzoxazole derivatives allows for the exploration of chemical space and the development of structure-activity relationships (SAR) to optimize therapeutic potential.

Synthetic Protocol: From 5-Chloro-2-hydroxy-3-nitrobenzoic Acid to Substituted Benzoxazoles

The following is a representative, multi-step protocol for the synthesis of a substituted benzoxazole, illustrating the utility of 5-Chloro-2-hydroxy-3-nitrobenzoic acid as a starting material. This protocol is based on established chemical transformations.

Step 1: Reduction of the Nitro Group

The first crucial step is the reduction of the nitro group to an amine, which sets the stage for the subsequent cyclization.

Reaction:

G start 5-Chloro-2-hydroxy-3-nitrobenzoic acid intermediate 5-Chloro-3-amino-2-hydroxybenzoic acid start->intermediate Reduction reagents H2, Pd/C or SnCl2, HCl G start 5-Chloro-3-amino-2-hydroxybenzoic acid intermediate Substituted Benzoxazole start->intermediate Cyclization reagents Carboxylic acid or Aldehyde + Condensing agent (e.g., PPA)

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Antimycobacterial Agents from 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

Introduction: The Imperative for Novel Antimycobacterial Therapies The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimycobacterial Therapies

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of new antitubercular agents with novel mechanisms of action.[1] Benzoic acid derivatives, particularly those bearing nitro groups, have emerged as a promising class of compounds with significant antimycobacterial potential.[2] The nitroaromatic scaffold is of particular interest as it is a key feature in several potent antitubercular agents. These compounds often act as prodrugs, which are reductively activated by mycobacterial enzymes to generate reactive nitrogen species that can disrupt essential cellular processes, including cell wall synthesis and respiration.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel antimycobacterial compounds, using 5-Chloro-2-hydroxy-3-nitrobenzoic acid as a versatile starting material. We will detail a synthetic protocol for a representative N-aryl salicylamide derivative, a class of compounds known for their antimycobacterial properties, and provide a robust protocol for assessing its in vitro activity against M. tuberculosis using the widely accepted Microplate Alamar Blue Assay (MABA).[1][5]

The rationale for selecting 5-Chloro-2-hydroxy-3-nitrobenzoic acid lies in its trifunctional nature, possessing a carboxylic acid for amide bond formation, a hydroxyl group that can modulate physicochemical properties, and a nitro group which can be a key pharmacophore for antimycobacterial activity. The chloro substituent can further influence the electronic and lipophilic properties of the final compounds.

PART 1: Synthesis of a Novel Salicylanilide Derivative

The synthetic strategy focuses on the conversion of 5-Chloro-2-hydroxy-3-nitrobenzoic acid to a more reactive acyl chloride, followed by condensation with an appropriate aniline to yield the target N-aryl salicylamide. This approach is a well-established method for the synthesis of amides and offers a straightforward route to a diverse library of potential antimycobacterial agents.

Rationale for Synthetic Design

The conversion of the carboxylic acid to an acyl chloride is a critical step to activate the carbonyl group for nucleophilic attack by the weakly basic aniline. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The subsequent reaction with an aniline, for instance, 4-(trifluoromethyl)aniline, introduces a second aromatic ring system. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and cell permeability.[6]

Experimental Workflow: Synthesis of N-(4-(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-3-nitrobenzamide

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Work-up and Purification Start 5-Chloro-2-hydroxy-3-nitrobenzoic acid Step1 Reflux (2-4 h) Start->Step1 Reagent1 Thionyl Chloride (SOCl₂) in dry Toluene Reagent1->Step1 Intermediate 5-Chloro-2-hydroxy-3-nitrobenzoyl chloride Step1->Intermediate Step2 Stir at room temperature (12-18 h) Intermediate->Step2 Reagent2 4-(Trifluoromethyl)aniline in dry THF Reagent2->Step2 Product N-(4-(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-3-nitrobenzamide Step2->Product Workup Aqueous work-up (dilute HCl, NaHCO₃, brine) Product->Workup Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for N-(4-(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-3-nitrobenzamide.

Detailed Synthesis Protocol

Materials:

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry Toluene

  • 4-(Trifluoromethyl)aniline

  • Dry Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoyl chloride:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1.0 eq).

    • Add dry toluene (10 mL/g of starting material) to the flask.

    • Carefully add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is used in the next step without further purification.

  • Synthesis of N-(4-(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-3-nitrobenzamide:

    • Dissolve the crude 5-Chloro-2-hydroxy-3-nitrobenzoyl chloride in dry THF (10 mL/g of initial starting material).

    • In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.1 eq) in dry THF.

    • Slowly add the aniline solution to the acyl chloride solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-(4-(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-3-nitrobenzamide.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: Evaluation of Antimycobacterial Activity

The in vitro antimycobacterial activity of the synthesized compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv). The Microplate Alamar Blue Assay (MABA) is a reliable, sensitive, and high-throughput method for this purpose.[1][7]

Principle of the Microplate Alamar Blue Assay (MABA)

The MABA utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state. Metabolically active mycobacterial cells reduce resazurin to the pink-colored resorufin. Therefore, a color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies inhibition of growth by the test compound.[1]

Experimental Workflow: MABA for M. tuberculosis

G cluster_0 Plate Preparation cluster_1 Compound Dilution cluster_2 Inoculation and Incubation cluster_3 MIC Determination Start 96-well microplate Step1 Add 200 µL sterile water to perimeter wells Start->Step1 Step2 Add 100 µL of 7H9 broth to test wells Step1->Step2 Step3 Perform serial two-fold dilutions in the plate Step2->Step3 Compound Test Compound & Controls (Isoniazid, Rifampicin) Compound->Step3 Step4 Add 100 µL of inoculum to all test wells Step3->Step4 Inoculum M. tuberculosis H37Rv inoculum (~5 x 10⁵ CFU/mL) Inoculum->Step4 Step5 Incubate at 37°C for 5-7 days Step4->Step5 Step6 Add 30 µL of Alamar Blue to control well Step5->Step6 AlamarBlue Alamar Blue Reagent AlamarBlue->Step6 Step7 Re-incubate for 12-24 h Step6->Step7 Step8 Observe color change (Blue -> Pink indicates growth) Step7->Step8 Step9 Add Alamar Blue to all wells Step8->Step9 Step10 Incubate for 24 h and record MIC Step9->Step10 Result MIC: Lowest concentration with no color change (blue) Step10->Result

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed MABA Protocol

Materials:

  • Synthesized compound and control drugs (Isoniazid, Rifampicin)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Tween 80 (10% solution)

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Plate Setup:

    • Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[1]

    • Add 100 µL of supplemented 7H9 broth to all wells designated for testing.

    • Prepare a stock solution of the synthesized compound and control drugs in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds directly in the microplate. Add 100 µL of the highest drug concentration to the first well of a row and serially transfer 100 µL to subsequent wells.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to all test and drug-free control wells. The final volume in each well will be 200 µL.[1]

    • Include a sterility control well containing only 200 µL of broth.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and MIC Determination:

    • After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.[1]

    • Re-incubate the plate for 12-24 hours.

    • If the control well turns from blue to pink, it indicates sufficient bacterial growth. Add the Alamar Blue mixture to all other wells. If it remains blue, continue incubation and check daily.[1]

    • After adding the reagent to all wells, incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]

Data Presentation

The antimycobacterial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

CompoundMIC (µg/mL) vs. M. tuberculosis H37Rv
N-(4-(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-3-nitrobenzamide[Experimental Value]
Isoniazid[Control Value, e.g., 0.05-0.1]
Rifampicin[Control Value, e.g., 0.1-0.2]

Mechanism of Action Insights

The presence of the nitro group in the synthesized salicylanilide is crucial for its potential antimycobacterial activity. Nitroaromatic compounds are often bioreductively activated by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), which is F420-dependent.[3][9] This activation process generates reactive nitrogen species, including nitric oxide (NO), which can lead to a cascade of inhibitory effects, such as:

  • Inhibition of cell wall synthesis: Disruption of mycolic acid biosynthesis.[3]

  • Respiratory poisoning: Interference with cellular respiration.

  • Inhibition of essential enzymes: Some nitroaromatic compounds are known to inhibit DprE1, an enzyme crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[10]

The salicylanilide scaffold itself has also been shown to possess antimycobacterial properties, potentially through different mechanisms.[6] The combination of the nitroaromatic moiety and the salicylanilide core in the synthesized compound presents a promising strategy for developing potent antimycobacterial agents.

Conclusion

This application note provides a detailed framework for the synthesis and in vitro evaluation of novel antimycobacterial compounds derived from 5-Chloro-2-hydroxy-3-nitrobenzoic acid. The described synthetic protocol for a representative N-aryl salicylamide and the detailed MABA protocol offer a robust starting point for researchers in the field of antitubercular drug discovery. The insights into the potential mechanism of action underscore the rationale for exploring this chemical space. Further derivatization of the parent molecule and comprehensive structure-activity relationship (SAR) studies are warranted to optimize the antimycobacterial potency and drug-like properties of this promising class of compounds.

References

  • Waisser, K., et al. (2003). Antimycobacterial and antifungal isosters of salicylamides. Archiv der Pharmazie, 336(8), 361-370. [Link]

  • Imramovský, A., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. European Journal of Medicinal Chemistry, 69, 42-51. [Link]

  • Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol, 11(6), e3966. [Link]

  • Králová, P., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. Molecules, 18(4), 3763-3781. [Link]

  • Skaff, O., et al. (2012). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(12), 6297-6305. [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]

  • Pais, J. P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. [Link]

  • Singh, R., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(9), 5344-5353. [Link]

  • Sungkanuparph, S., et al. (2002). Correlation Between Susceptibility of Mycobacterium tuberculosis by Microtiter Plate Alamar Blue Assay and Clinical Outcomes. Journal of the Medical Association of Thailand, 85(7), 820-824. [Link]

  • Imramovský, A., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. ResearchGate. [Link]

  • Murdoch, D. M., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9), e00474-23. [Link]

  • Singh, V., et al. (2015). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Microbiology Spectrum, 3(1), 10-1128. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • ThaiScience. (2018). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. [Link]

Sources

Application

Application Notes and Protocols for the Amidation of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

Introduction: Navigating the Synthesis of Functionalized Benzamides 5-Chloro-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Functionalized Benzamides

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its derivatives, particularly the corresponding amides, are valuable building blocks for novel pharmaceuticals and agrochemicals. However, the inherent reactivity of its three distinct functional groups—a carboxylic acid, a phenolic hydroxyl group, and a nitro group—presents a considerable synthetic challenge. Direct amidation is often thwarted by the acidic nature of the phenolic hydroxyl group, which can compete with the carboxylic acid for activation or be deprotonated by the basic amine, thereby deactivating the nucleophile.

This comprehensive guide provides a strategic, field-proven approach to the successful amidation of 5-chloro-2-hydroxy-3-nitrobenzoic acid. We will delve into the causality behind experimental choices, offering detailed, step-by-step protocols that constitute a self-validating system for achieving high-purity amide products.

PART 1: A Strategic Three-Phase Approach to Amidation

Given the chemoselectivity challenges, a direct, one-pot amidation is often inefficient and prone to side reactions. A more robust and reliable strategy involves a three-phase workflow:

  • Protection: The phenolic hydroxyl group is temporarily "masked" with a suitable protecting group. This ensures that only the carboxylic acid is available for the subsequent amidation reaction.

  • Amidation: The activated carboxylic acid of the protected intermediate is coupled with the desired amine to form the amide bond.

  • Deprotection: The protecting group is selectively removed to yield the final target amide.

This methodical approach ensures a cleaner reaction profile, simplifies purification, and ultimately leads to higher yields of the desired product.

Amidation_Workflow Start 5-Chloro-2-hydroxy-3-nitrobenzoic acid Protected Protection of Phenolic -OH (e.g., O-Methylation) Start->Protected Intermediate 5-Chloro-2-methoxy-3-nitrobenzoic acid Protected->Intermediate Amidation Amide Coupling (e.g., with R-NH2) Intermediate->Amidation Protected_Amide Protected Amide Intermediate Amidation->Protected_Amide Deprotection Deprotection of Phenolic Ether (e.g., Demethylation) Protected_Amide->Deprotection Final_Product Final Product: 5-Chloro-2-hydroxy-3-nitrobenzamide Deprotection->Final_Product

Method

The Versatile Role of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Chloro-2-hydroxy-3-nitrobenzoic acid, a polysubstituted aromatic compound, has emerged as a highly valuable and versatile building block. Its utility stems from the unique interplay of its three distinct functional groups: a carboxylic acid, a hydroxyl group, and a nitro group, all decorating a chlorinated benzene ring. This strategic arrangement of functionalities allows for a wide range of selective chemical transformations, making it an attractive precursor for the synthesis of a diverse array of organic molecules, particularly in the realms of medicinal chemistry and materials science.

The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid and phenolic hydroxyl groups. This electronic modulation provides a handle for controlled, regioselective reactions, enabling chemists to introduce further complexity in a predictable manner. This guide provides an in-depth exploration of the synthetic utility of 5-Chloro-2-hydroxy-3-nitrobenzoic acid, offering detailed protocols for its preparation and subsequent transformations. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and success in your synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₇H₄ClNO₅
Molecular Weight 217.56 g/mol
Appearance Pale yellow to beige solid
Melting Point 162-166 °C
CAS Number 7195-78-0

Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid: A Detailed Protocol

The reliable synthesis of the title compound is the first critical step in its utilization as a building block. The following protocol details the nitration of 5-chlorosalicylic acid, a common and efficient method for its preparation.[1]

Reaction Scheme:

Synthesis_of_5-Chloro-2-hydroxy-3-nitrobenzoic_acid start 5-Chlorosalicylic Acid reagents Fuming Nitric Acid Glacial Acetic Acid start->reagents Nitration product 5-Chloro-2-hydroxy-3-nitrobenzoic Acid reagents->product Esterification start 5-Chloro-2-hydroxy-3-nitrobenzoic Acid reagents Methanol Sulfuric Acid (cat.) start->reagents Fischer Esterification product Methyl 5-chloro-2-hydroxy-3-nitrobenzoate reagents->product

Caption: Fischer Esterification of the title compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL per 10 mL of methanol) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling agents allows for the mild and efficient synthesis of amides from carboxylic acids and amines.

Amidation start 5-Chloro-2-hydroxy-3-nitrobenzoic Acid reagents Amine (R-NH2) EDC, HOBt start->reagents Amide Coupling product N-R-5-chloro-2-hydroxy-3-nitrobenzamide reagents->product Nitro_Reduction start 5-Chloro-2-hydroxy-3-nitrobenzoic Acid reagents H2 (g) Pd/C start->reagents Catalytic Hydrogenation product 3-Amino-5-chloro-2-hydroxybenzoic Acid reagents->product Benzoxazinone_Synthesis start 3-Amino-5-chloro-2-hydroxybenzoic Acid reagents Phosgene equivalent (e.g., triphosgene) start->reagents Cyclization product 6-Chloro-1,3-benzoxazin-2,4-dione reagents->product

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the yield of 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivative synthesis

Technical Support Center: 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Synthesis Case ID: OPT-YIELD-7195 Subject: Yield Optimization & Troubleshooting for 5-Chloro-3-nitrosalicylic Acid Status: Active Support Level: Tier 3 (Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Synthesis

Case ID: OPT-YIELD-7195 Subject: Yield Optimization & Troubleshooting for 5-Chloro-3-nitrosalicylic Acid Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Strategic Approach

Welcome to the Technical Support Center. You are likely encountering yield issues or impurity profiles characteristic of electrophilic aromatic substitution on deactivated/activated rings.

To synthesize 5-Chloro-2-hydroxy-3-nitrobenzoic acid (also known as 5-chloro-3-nitrosalicylic acid), the selection of the starting material is the single most critical determinant of yield.

The Golden Rule: Always nitrate the chloro-derivative, never chlorinate the nitro-derivative.

  • Pathway A (Recommended): Nitration of 5-chlorosalicylic acid. The 5-chloro substituent blocks the para position relative to the hydroxyl group, forcing the nitro group into the ortho (3-position) with high regioselectivity.

  • Pathway B (Discouraged): Chlorination of 3-nitrosalicylic acid. This route is plagued by the difficulty of obtaining pure 3-nitrosalicylic acid (usually a minor isomer in salicylic acid nitration) and the potential for over-chlorination.

Module 1: Reaction Mechanism & Regioselectivity

Understanding the electronic push-pull of your substrate is essential for troubleshooting.

  • Hydroxyl Group (-OH): Strong activator, ortho/para directing.

  • Carboxyl Group (-COOH): Moderate deactivator, meta directing.

  • Chlorine (-Cl): Weak deactivator, ortho/para directing.

In 5-chlorosalicylic acid , the 5-position is blocked. The electronic vectors of all three groups cooperatively direct the incoming electrophile (


) to the 3-position .

ReactionPathway Start 5-Chloro-2-hydroxybenzoic acid (Starting Material) Conditions Nitrating Agent (HNO3 / H2SO4 or AcOH) Temp < 20°C Start->Conditions Electrophilic Attack Intermediate Sigma Complex (Resonance Stabilized) Conditions->Intermediate Regioselective at C3 Product 5-Chloro-2-hydroxy-3-nitrobenzoic acid (Target: >85% Yield) Intermediate->Product -H+ (Re-aromatization) SideProduct Side Reaction: Decarboxylation (4-Chloro-2-nitrophenol) Intermediate->SideProduct If Temp > 40°C (Ipso-substitution)

Figure 1: Reaction pathway showing the cooperative directing effects leading to the target molecule and the thermal risk of decarboxylation.

Module 2: Optimized Experimental Protocol

This protocol is designed to minimize the "Tar Effect" (oxidative degradation) and prevent dinitration.

Reagents:

  • 5-Chlorosalicylic acid (1.0 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • Fuming Nitric Acid (1.1 eq) or

    
    /
    
    
    
    mixed acid.
  • Optional: Acetic Anhydride (Water scavenger).

Step-by-Step Workflow:

  • Dissolution: Suspend 5-chlorosalicylic acid in Glacial Acetic Acid (5-7 volumes).

  • Thermal Control: Cool the solution to 0–5°C . This is non-negotiable. Higher temperatures at this stage promote decarboxylation.

  • Addition: Add the nitrating agent dropwise over 30-60 minutes.

    • Critical: Maintain internal temperature below 10°C.[2]

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-3 hours.

    • Monitoring: Use TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.[3][4][5] Look for the disappearance of the starting material (

      
      ).
      
  • Quench: Pour the reaction mixture into crushed ice (10 volumes). Stir vigorously for 30 minutes. The product should precipitate as a yellow solid.[6]

  • Filtration: Filter the crude solid and wash with cold water until the filtrate is neutral (pH ~6-7).

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: Low Yield & "Oiling Out"

Q: My product is forming a sticky oil instead of a precipitate, and the yield is <40%. What is happening?

A: This is typically caused by water accumulation in the reaction matrix.

  • The Science: Nitration generates water (

    
    ). As water concentration increases, the concentration of the active nitronium ion (
    
    
    
    ) drops, and the solubility of the product increases, preventing crystallization.
  • The Fix:

    • Use Acetic Anhydride: Add 1.0–1.5 equivalents of acetic anhydride to the reaction mixture. It reacts with generated water to form acetic acid, keeping the system anhydrous and maintaining the strength of the nitrating agent.

    • Salting Out: If the product oils out during the ice quench, add NaCl (saturation) to the aqueous phase to force precipitation.

Issue 2: Decarboxylation (Loss of CO2)

Q: NMR shows a loss of the carboxylic acid proton, and Mass Spec gives a mass of 173.5 (M-44). Why?

A: You have synthesized 4-chloro-2-nitrophenol .

  • The Science: Salicylic acid derivatives are prone to ipso-substitution or thermal decarboxylation. The nitro group is electron-withdrawing, destabilizing the carboxyl bond if the temperature is too high.

  • The Fix:

    • Strict Temperature Cap: Never allow the reaction to exceed 25°C.

    • Acid Strength: Avoid using concentrated Sulfuric Acid if possible; stick to the milder

      
      /Acetic Acid system. If 
      
      
      
      is required for reactivity, use minimal amounts.
Issue 3: Isomer Contamination

Q: I see small impurity peaks (<5%) in HPLC. Is this the 6-nitro isomer?

A: It is highly unlikely to be the 6-nitro isomer due to steric hindrance from the carboxylic acid.

  • The Suspects:

    • 3,5-Dinitro-2-hydroxybenzoic acid: Occurs if you used excess nitric acid (>1.5 eq) or high temperatures.

    • Picric Acid Derivatives: Result of extreme over-nitration and decarboxylation.

  • The Fix: Control stoichiometry strictly (1.05 – 1.1 eq of

    
    ).
    

Module 4: Purification & Data Interpretation

Purification Protocol: Recrystallization is superior to column chromatography for this acidic substrate.

  • Solvent System: Ethanol/Water (1:1) or Toluene.[5][7]

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

  • Drying: Dry under vacuum at 50°C. Note: Ensure all acetic acid is removed, as it can be trapped in the crystal lattice.

Data Summary Table:

ParameterSpecification / Target
Appearance Yellow crystalline solid
Melting Point 172–174°C (Decomposes)
Yield (Optimized) 85% – 92%
Key 1H NMR Shift

8.0-8.2 ppm (Proton at C4/C6, deshielded by Nitro)
Mass Spec (ESI-) [M-H]⁻ = 216.0

Module 5: Workflow Visualization

Use this logic flow to guide your daily experiments.

OptimizationLogic Start Start Synthesis CheckTemp Is Temp < 10°C? Start->CheckTemp CheckWater Is System Anhydrous? CheckTemp->CheckWater Yes Impurity Mass = M-44 (Decarboxylation) CheckTemp->Impurity No (>25°C) Reaction Add HNO3 in AcOH CheckWater->Reaction Yes (Use Ac2O) LowYield Yield < 50% Oily Product CheckWater->LowYield No (Water present) Result Check TLC/HPLC Reaction->Result GoodYield Yield > 85% Precipitate Forms Result->GoodYield Single Spot Result->LowYield SM Remains Result->Impurity New Spot (Non-polar)

Figure 2: Troubleshooting logic tree for real-time decision making during synthesis.

References

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid (CID 412078).[8] National Library of Medicine. Retrieved from [Link]

  • Breviglieri, G., et al. (2001).[4] Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. Molecules, 6(12), M260.[4] (Provides context on nitration conditions for salicylic acid derivatives). Retrieved from [Link]

  • Lamanec, M., et al. (2008). Continuous Flow Nitration of Salicylic Acid. Organic Process Research & Development. (Demonstrates regioselectivity principles). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Challenges in the Purification of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Reaction Products

<_ _> Introduction Welcome to the technical support guide for the purification of 5-Chloro-2-hydroxy-3-nitrobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction

Welcome to the technical support guide for the purification of 5-Chloro-2-hydroxy-3-nitrobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. The purification of this molecule can present several challenges due to its specific functional groups: a carboxylic acid, a hydroxyl group (phenolic), a nitro group, and a chloro substituent. These groups influence the compound's polarity, solubility, and potential for forming impurities and byproducts during synthesis. This guide provides a structured approach to troubleshooting common purification issues, offering detailed, step-by-step protocols and explaining the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 5-Chloro-2-hydroxy-3-nitrobenzoic acid?

A1: Impurities typically arise from the synthetic route, which often involves the nitration of 5-chlorosalicylic acid. Potential impurities include:

  • Isomeric Byproducts: Other nitrated isomers, such as 5-chloro-2-hydroxy-4-nitrobenzoic acid and 5-chloro-2-hydroxy-6-nitrobenzoic acid, can form. The directing effects of the hydroxyl and carboxyl groups on the aromatic ring influence the position of nitration.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrated species, especially if reaction temperatures are not carefully controlled.[1]

  • Unreacted Starting Material: Incomplete nitration will leave residual 5-chlorosalicylic acid in the crude product.

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as dark tar-like substances.[1] This is particularly problematic with poor temperature control during the exothermic nitration reaction.[2]

  • Residual Acids: Traces of the acids used in the nitrating mixture (e.g., sulfuric acid, nitric acid) may remain.

Q2: What are the primary methods for purifying crude 5-Chloro-2-hydroxy-3-nitrobenzoic acid?

A2: The two main techniques for purification are recrystallization and column chromatography.

  • Recrystallization is often the first choice for removing minor impurities, especially if the crude product is relatively clean. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3]

  • Column Chromatography is more effective for separating complex mixtures with multiple components, such as isomeric byproducts that have very similar polarities.[4]

Q3: My crude product is a dark, oily substance instead of a solid. What should I do?

A3: "Oiling out" during a reaction or workup often indicates the presence of significant impurities that depress the melting point of the mixture.[4] It can also suggest the formation of tarry decomposition products from side reactions, which is common in nitration reactions if the temperature is not well-controlled.[1] A preliminary purification step, such as an acid-base extraction, might be necessary to remove highly acidic or basic impurities before attempting crystallization.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and economical purification technique, but it can be challenging. This section addresses common problems encountered during the recrystallization of 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

Problem 1: The compound will not dissolve in the hot solvent.

Cause: The chosen solvent is not polar enough to dissolve the highly polar 5-Chloro-2-hydroxy-3-nitrobenzoic acid, even at elevated temperatures.

Solution:

  • Increase Solvent Polarity: Switch to a more polar solvent. Given the compound's structure, polar protic solvents are often a good starting point.

  • Use a Solvent Mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" (highly solubilizing) hot solvent, and then add a "poor" (less solubilizing) solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3][5]

Table 1: Suggested Solvents for Recrystallization of 5-Chloro-2-hydroxy-3-nitrobenzoic acid

SolventPolarityBoiling Point (°C)Comments
WaterHigh100The compound has low solubility in cold water but is more soluble in hot water, making it a potentially good choice.[4]
EthanolHigh78Often a good general-purpose solvent for polar organic molecules.[6]
Acetic AcidHigh118Can be effective for dissolving carboxylic acids, but its high boiling point can make it difficult to remove.
TolueneMedium111May be useful in a mixed solvent system with a more polar solvent.[7]
HexaneLow69Likely to be a poor solvent on its own but could be used as an anti-solvent in a mixed system.[7]
Problem 2: The compound "oils out" instead of forming crystals upon cooling.

Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. This is often exacerbated by the presence of impurities.[8]

Solutions:

  • Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool again. This reduces the saturation level.[8]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[9]

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[9]

  • Seed Crystals: Adding a tiny crystal of the pure compound can initiate the crystallization process.[8]

Problem 3: Poor recovery of the purified compound.

Cause: This can be due to using too much solvent, or the compound having significant solubility in the cold solvent.[4][10]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]

  • Thorough Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the product.[4]

  • Solvent Evaporation: If too much solvent was added, carefully evaporate some of it to concentrate the solution and then allow it to cool again.[4]

Experimental Workflow: Recrystallization

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals by suction filtration ice_bath->collect wash Wash with minimal ice-cold solvent collect->wash dry Dry the crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the recrystallization of an organic solid.

Troubleshooting Guide: Column Chromatography

When recrystallization fails to provide the desired purity, particularly with isomeric impurities, column chromatography is the next logical step.

Problem 1: Poor separation of the desired compound from impurities.

Cause: The chosen mobile phase (eluent) does not have the optimal polarity to effectively separate the components on the stationary phase (typically silica gel).

Solutions:

  • Adjust Eluent Polarity:

    • If the compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane).

    • If the compounds are not moving from the baseline (low Rf values), increase the polarity of the mobile phase (e.g., increase the proportion of a polar solvent like ethyl acetate).

  • Add a Modifier: For acidic compounds like 5-Chloro-2-hydroxy-3-nitrobenzoic acid, "tailing" of the spot on a TLC plate or a broad peak in the column is common due to strong interactions with the acidic silica gel. Adding a small amount of a polar modifier, such as acetic acid (e.g., 0.5-1%), to the mobile phase can improve the peak shape and resolution.[4]

Problem 2: The compound appears to be decomposing on the column.

Cause: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. The prolonged exposure to the stationary phase during chromatography can also be a factor.

Solutions:

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), which can offer different selectivity.[4]

  • Faster Elution: Increase the flow rate or use a slightly more polar mobile phase to reduce the time the compound spends on the column.

Experimental Workflow: Column Chromatography

Chromatography_Workflow start Crude Product dissolve Dissolve in minimum strong solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load onto packed column adsorb->load elute Elute with mobile phase of increasing polarity load->elute collect Collect fractions elute->collect analyze Analyze fractions (e.g., TLC) collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A generalized workflow for purification by column chromatography.

Purity Analysis

Accurate determination of purity is crucial. Several analytical methods can be employed.

Table 2: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[11]High sensitivity and resolution, excellent for detecting trace impurities.[12][13]Requires a reference standard for accurate quantification.[11]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities and residual solvents.The compound may require derivatization to increase volatility; potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides structural information and can be used for quantitative analysis (qNMR) without a specific reference standard of the analyte.[11]Lower sensitivity compared to chromatographic methods.[14]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for identifying impurities based on their molecular weight.[15]Generally not a standalone quantitative technique without extensive validation.[14]

Safety and Waste Disposal

5-Chloro-2-hydroxy-3-nitrobenzoic acid and related nitrophenolic compounds should be handled with care. Aromatic nitro compounds are often toxic and can be persistent environmental pollutants.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]

  • Waste Disposal: All solid and liquid waste containing this compound should be collected in properly labeled hazardous waste containers. Do not dispose of it down the sink.[18][19][20] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[18]

References

  • 12 (n.d.). PubMed.

  • 21 (n.d.). Waters.

  • 22 (n.d.). Merck Millipore.

  • 4 (2025, December). Benchchem.

  • 23 (n.d.). Quick Company.

  • 7 (2022, July 8). YouTube.

  • 24 (2025, August 7). ResearchGate.

  • 25 (n.d.).

  • 13 (n.d.). DOI.

  • 18 (n.d.). Benchchem.

  • 6 (n.d.). University of Rochester, Department of Chemistry.

  • 26 (2022, April 7). Chemistry LibreTexts.

  • 27 (n.d.). Google Patents.

  • 28 (n.d.).

  • 15 (n.d.).

  • 29 (2025, August 10). Request PDF.

  • 5 (2023, February 19). Reddit.

  • 30 (n.d.).

  • 16 (2025, September 9). Reddit.

  • 31 (n.d.).

  • 32 (n.d.).

  • 33 (n.d.). ChemicalBook.

  • 34 (n.d.). Southern Illinois University, Center for Environmental Health and Safety.

  • 35 (n.d.). Yale EHS.

  • 20 (n.d.). Towson University.

  • 17 (2021, February 27). MDPI.

  • 36 (2012, May 24). Asian Journal of Research in Chemistry.

  • 37 (n.d.). Google Patents.

  • 38 (n.d.). Emery Pharma.

  • 39 (n.d.). Agilent.

  • 40 (n.d.).

  • 41 (2025, August 6). ResearchGate.

  • 42 (n.d.). PMC.

  • 43 (n.d.). Chromicent.

  • 44 (2024, July 25). ACS Omega.

  • 45 (n.d.). ResearchGate.

  • 46 (n.d.). CymitQuimica.

  • 47 (n.d.). PubChem.

  • 48 (2025, November 5). MDPI.

  • 49 (n.d.). Organic Syntheses Procedure.

  • 1 (n.d.). Benchchem.

  • 50 (n.d.). Academia.edu.

  • 51 (n.d.). BLD Pharm.

  • 52 (n.d.). Google Patents.

  • 53 (n.d.). Benchchem.

  • 11 (n.d.). Benchchem.

  • 54 (n.d.).

  • 55 (2018, April 30).

Sources

Troubleshooting

common side reactions in the synthesis of substituted nitrobenzoic acids

The following technical guide addresses the synthesis of substituted nitrobenzoic acids, focusing on troubleshooting common side reactions, optimizing regioselectivity, and ensuring process safety. Topic: Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of substituted nitrobenzoic acids, focusing on troubleshooting common side reactions, optimizing regioselectivity, and ensuring process safety.

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.4 (Current)

Introduction: The Stability-Reactivity Paradox

Substituted nitrobenzoic acids are critical scaffolds in pharmaceutical chemistry (e.g., precursors to procaine, folic acid, and alkylanilines). Their synthesis typically proceeds via two primary routes:

  • Electrophilic Nitration of benzoic acid derivatives.

  • Oxidation of nitrotoluenes.

The Core Challenge: The presence of both a nitro group (strong electron-withdrawing group, EWG) and a carboxylic acid (EWG) creates a highly deactivated aromatic ring.[1] Conversely, the introduction of these groups onto activated rings (e.g., methoxy-substituted) risks runaway exotherms and over-nitration . This guide resolves these conflicting reactivity profiles.

Module 1: Nitration-Based Routes (Electrophilic Aromatic Substitution)

Context: You are nitrating a substituted benzoic acid (e.g., m-toluic acid, p-chlorobenzoic acid) using Mixed Acid (HNO₃/H₂SO₄).

Issue 1: Loss of Regioselectivity (Wrong Isomer Formed)

User Question: "I am nitrating 3-methylbenzoic acid targeting the 5-nitro position, but I am seeing significant amounts of the 2-nitro and 6-nitro isomers. Why is the meta-director rule failing?"

Technical Diagnosis: The "Meta-Director Rule" is an oversimplification when competing directing groups are present.

  • The Conflict: The carboxyl group (-COOH) directs meta.[1] The substituent (e.g., -CH₃) directs ortho/para.

  • The Dominator: Activating groups (alkyl, alkoxy, amino) generally overpower deactivating groups (COOH). Therefore, the incoming nitro group will preferentially attack positions ortho or para to the activator, not meta to the carboxyl.

Troubleshooting Protocol:

  • Analyze the Director Strength:

    • Strong Activators (-OH, -NH₂, -OMe): Will exclusively dictate position.

    • Weak Activators (-Alkyl): Will direct ortho/para relative to themselves.

    • Deactivators (-Cl, -Br): If located meta to the COOH, they reinforce the COOH's directing effect.[2]

  • Steric Steering: If the ortho position to the activator is crowded, the para position dominates.

  • Temperature Modulation: Lower temperatures (-10°C to 0°C) favor the kinetically controlled product (often the less sterically hindered isomer). Higher temperatures allow thermodynamic equilibration but increase side products.

Visualization: Competing Directors Mechanism

NitrationRegio cluster_0 Regioselectivity Factors Start Substituted Benzoic Acid (COOH + Substituent X) SigmaComplex Sigma Complex (Arenium Ion) Start->SigmaComplex Attack by NO2+ Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Product Nitrobenzoic Acid Isomer SigmaComplex->Product Deprotonation (Restoration of Aromaticity) Factor1 Electronic Effects: Activators (X) overpower Deactivators (COOH) Factor1->SigmaComplex Factor2 Steric Hindrance: NO2 avoids positions between two substituents Factor2->SigmaComplex

Caption: Mechanism of electrophilic aromatic substitution highlighting the competition between electronic activation and steric hindrance during nitration.

Issue 2: Dinitration (Over-Reaction)

User Question: "I only wanted to add one nitro group, but MS shows a mass peak corresponding to a dinitro species. How do I stop at mono-nitration?"

Technical Diagnosis: This occurs when the substrate is too activated or the nitrating agent is too aggressive . Once the first nitro group is added, the ring should be deactivated. However, if the starting material contains strong electron-donating groups (e.g., -OMe), the ring remains reactive enough for a second attack, especially if the temperature spikes.

Corrective Actions:

  • Stoichiometry Control: Use a slight deficit of HNO₃ (0.95 eq) rather than an excess.

  • Acid Strength: Switch from "Mixed Acid" (H₂SO₄/HNO₃) to milder reagents like Nitric Acid in Acetic Acid or Nitronium Tetrafluoroborate (NO₂BF₄) for sensitive substrates.

  • Quench Protocol: Do not let the reaction sit overnight. Quench immediately upon consumption of starting material (monitor via TLC/HPLC).

Module 2: Oxidation-Based Routes (Side-Chain Oxidation)

Context: You are oxidizing a substituted nitrotoluene (e.g., 2-chloro-4-nitrotoluene) to the corresponding acid using KMnO₄ or Na₂Cr₂O₇.

Issue 3: Decarboxylation (Loss of CO₂)

User Question: "My yield is low, and I'm detecting nitrobenzene derivatives lacking the carboxylic acid. What is happening?"

Technical Diagnosis: Nitrobenzoic acids, particularly ortho-nitro isomers, are susceptible to thermal decarboxylation.[3] The electron-withdrawing nitro group destabilizes the carboxyl bond, facilitating the loss of CO₂ to form an aryl anion intermediate, which protonates to the nitrobenzene.

Risk Factors:

  • High Temperatures: Reactions >150°C (often required for oxidation) promote this.

  • Metal Catalysts: Copper (Cu) and Silver (Ag) salts are known decarboxylation catalysts.

  • Ortho-Effect: o-Nitrobenzoic acids decarboxylate at lower temperatures than m- or p- isomers due to steric strain and electronic proximity.

Prevention Strategy:

  • Temperature Ceiling: Maintain reaction temperature below 100°C if possible. Use refluxing water/pyridine rather than high-boiling solvents.

  • Avoid Metal Contamination: Ensure reactors are glass-lined if using oxidative conditions that might leach metals from steel.

  • Alternative Route: If the ortho isomer is unstable, synthesize the ester first (which is stable) and hydrolyze it under mild, basic conditions at room temperature.

Issue 4: "Stalled" Oxidation (Aldehyde Contamination)

User Question: "I have a mixture of the acid and the aldehyde. The reaction won't go to completion."

Technical Diagnosis: The oxidation of the methyl group proceeds stepwise: Methyl → Alcohol → Aldehyde → Carboxylic Acid. The final step (Aldehyde → Acid) can be sluggish if the oxidant is depleted or if the medium becomes too acidic (KMnO₄ works best in basic media).

Optimization Table: Oxidant Selection

OxidantMediumProsConsBest For
KMnO₄ Aqueous/Pyridine (Basic)High conversion, visual endpoint (purple to brown).Generates MnO₂ sludge; workup can be messy.General purpose.
Na₂Cr₂O₇ H₂SO₄ (Acidic)Homogeneous reaction; scalable.Chromium waste (toxic); harsh acidic conditions.Substrates stable to acid.
O₂ / Co-Mn Acetic AcidGreen chemistry; uses air.Requires high pressure (autoclave); safety risk.Industrial scale.[4]
Nitric Acid Aqueous (High T)Cheap.Explosion hazard ; NOx fumes; aggressive.[5]Very deactivated rings.

Module 3: Purification & Isolation

Workflow for Separating Isomers: Substituted nitrobenzoic acids often form as isomeric mixtures.[1] Separation relies on slight differences in pKa and solubility.

PurificationTree Crude Crude Mixture (Isomers + Tars) BaseExtract Dissolve in dil. NaHCO3 Crude->BaseExtract Filter Filter Insoluble Solids (Removes non-acidic impurities) BaseExtract->Filter Filtrate Filtrate (Carboxylates) Filter->Filtrate Precipitation Fractional Precipitation (Slowly add HCl) Filtrate->Precipitation Check Isomer pKa Difference? Precipitation->Check Result1 Lower pKa (Stronger Acid) Precipitates LAST Check->Result1 pH 1-2 Result2 Higher pKa (Weaker Acid) Precipitates FIRST Check->Result2 pH 4-5

Caption: Fractional precipitation workflow exploiting pKa differences. Ortho-nitro isomers are typically more acidic (lower pKa) than para isomers due to inductive stabilization.

Module 4: Safety Protocols (Critical)

Hazard: Nitration of substituted benzenes is prone to thermal runaway .

  • Mechanism: The reaction is exothermic. As T rises, the rate increases exponentially (Arrhenius behavior), leading to a feedback loop.

  • Specific Danger: Polynitrated byproducts (e.g., TNT analogues) are shock-sensitive explosives.

Mandatory Controls:

  • Adiabatic Limit: Never add the substrate to the acid all at once. Use a dropping funnel to control the addition rate based on temperature response.

  • Cooling Failure Protocol: If the chiller fails, stop addition immediately . Do not rely on the jacket alone to cool a runaway mass.

  • Quenching: Pour the reaction mixture onto ice. Never pour water into the acid mixture (steam explosion risk).

References

  • Org. Synth. 1922, 2, 53. p-Nitrobenzoic Acid. (Oxidation of p-nitrotoluene using dichromate). Link

  • Org. Synth. 1928, 8, 64. m-Nitrobenzoic Acid. (Nitration of methyl benzoate).[6][7] Link

  • J. Chem. Educ. 2008, 85, 11, 1535. Regioselectivity of Nitration on Substituted Benzenes. Link

  • Beilstein J. Org. Chem. 2010, 6, No. 45. Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. (Discusses decarboxylation mechanisms). Link

  • Sigma-Aldrich Safety Data Sheet. 4-Nitrobenzoic Acid. (Hazards and Handling). Link

Sources

Optimization

how to minimize isomer formation in 5-Chloro-2-hydroxy-3-nitrobenzoic acid synthesis

This guide serves as a specialized Technical Support Center for researchers and process chemists optimizing the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid (also known as 5-Chloro-3-nitrosalicylic acid). The cont...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and process chemists optimizing the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid (also known as 5-Chloro-3-nitrosalicylic acid).

The content focuses on the critical Nitration Step of 5-Chlorosalicylic acid, where the primary challenge is controlling regioselectivity and preventing side reactions that mimic isomeric impurities.

Current Status: Operational

Topic: Minimizing Isomer Formation & Byproducts in Nitration Reference Molecule: 5-Chloro-2-hydroxy-3-nitrobenzoic acid (CAS: 7195-78-0) Critical Step: Electrophilic Aromatic Substitution (Nitration)

Core Reaction Logic & Isomer Analysis

Before troubleshooting, it is vital to understand the "Isomer" landscape. In the nitration of 5-chlorosalicylic acid , the 5-position is blocked by Chlorine. The directing groups (OH at C2, COOH at C1) dictate the incoming Nitro group's position.

  • Target Product: 3-Nitro isomer (Ortho to OH, Meta to COOH).

  • Theoretical Regioisomer: 6-Nitro isomer (Meta to OH, Ortho to COOH). Note: This is sterically hindered and electronically less favorable, but can form under high energy conditions.

  • "False" Isomers (Common Impurities):

    • 3-Chloro-5-nitrobenzoic acid: Arises from 3-chlorosalicylic acid impurity in the starting material.

    • 4-Chloro-2-nitrophenol: Arises from nitro-decarboxylation (loss of COOH).

    • Picric Acid Derivatives: Arises from over-nitration (dinitration).

Reaction Pathway Diagram

ReactionPath cluster_impurities Critical Source of 'Isomers' SM Starting Material 5-Chloro-2-hydroxybenzoic acid Target TARGET PRODUCT 3-Nitro Isomer (5-Chloro-2-hydroxy-3-nitrobenzoic acid) SM->Target Major Pathway (Ortho to OH) Iso1 REGIOISOMER (Minor) 6-Nitro Isomer (Sterically Hindered) SM->Iso1 High Temp/Acid Side1 SIDE REACTION Nitro-decarboxylation (4-Chloro-2-nitrophenol) SM->Side1 Exotherm/Decarboxylation HNO3 Nitration Agent HNO3 / H2SO4 or AcOH HNO3->Target Impurity1 FEEDSTOCK IMPURITY 3-Chloro-5-nitro isomer (From 3-Cl-Salicylic Acid)

Caption: Reaction pathway showing the dominance of the 3-nitro target and the origins of common isomeric/mimic impurities.

Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Isomer Control

Q1: I am detecting a persistent isomeric impurity (~5-10%) by HPLC that co-elutes closely with my product. Changing temperature doesn't remove it. What is it? Diagnosis: This is likely 3-Chloro-5-nitro-2-hydroxybenzoic acid . Root Cause: This is not formed during your reaction; it is carried over from the starting material. Commercial "5-Chlorosalicylic Acid" often contains 5-10% of the 3-Chloro isomer (a byproduct of the chlorination of salicylic acid). Solution:

  • Pre-Screen Starting Material: Run HPLC on your 5-chlorosalicylic acid feedstock. If you see the 3-chloro isomer, it will nitrate at the 5-position (para to OH) to form the impurity.

  • Purification: You must purify the starting material before nitration. Recrystallize 5-chlorosalicylic acid from hot water or dilute ethanol to remove the 3-chloro isomer.

Q2: How do I prevent the formation of the 6-nitro regioisomer? Diagnosis: The 6-position is activated by the Chlorine (ortho) but deactivated by the OH (meta) and sterically hindered by the COOH. Formation implies the reaction energy is too high. Solution:

  • Temperature Control: Maintain reaction temperature below 20°C . Higher temperatures provide the activation energy required to overcome the steric hindrance at the 6-position.

  • Solvent Choice: Switch from concentrated H2SO4 to Glacial Acetic Acid . Acetic acid acts as a milder solvent that moderates the activity of the nitronium ion, enhancing selectivity for the highly activated 3-position.

Category B: Side Reactions (Decarboxylation & Dinitration)

Q3: My product yield is low, and I see a yellow oily byproduct. What happened? Diagnosis: You are likely experiencing Nitro-decarboxylation (Ipso-substitution). Mechanism: The nitronium ion attacks the C1 position (bearing COOH), displacing CO2 to form 4-Chloro-2-nitrophenol . This is a common failure mode in salicylic acid nitration. Corrective Actions:

  • Avoid Localized Overheating: Ensure vigorous stirring and slow addition of Nitric Acid. Local hotspots trigger decarboxylation.

  • Quenching: Do not let the reaction sit for prolonged periods after completion. Quench immediately into ice water.

Q4: Can I use "Mixed Acid" (HNO3/H2SO4) for this synthesis? Recommendation: Proceed with caution.

  • Risk: Mixed acid generates a high concentration of aggressive

    
     ions. This increases the risk of dinitration  (breaking the aromaticity or displacing Cl) and decarboxylation.
    
  • Preferred Protocol: Use Fuming HNO3 in Acetic Acid or HNO3/Acetic Anhydride . The acetyl nitrate species formed is a softer electrophile that improves regioselectivity for the 3-position.

Optimized Experimental Protocol

To minimize isomers and byproducts, follow this self-validating protocol.

Reagents:

  • 5-Chlorosalicylic Acid (Purity >98%, <1% 3-Chloro isomer)

  • Glacial Acetic Acid (Solvent)[1]

  • Nitric Acid (65-70%, d=1.4)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 5-Chlorosalicylic acid in Glacial Acetic Acid (5-10 volumes).

    • Checkpoint: Ensure complete dissolution.[2] If the starting material is impure, recrystallize it now.[2]

  • Cooling: Cool the solution to 10–15°C .

    • Why: Below 10°C, the reaction is too slow; above 20°C, risk of 6-nitro isomer and decarboxylation increases.

  • Addition: Add Nitric Acid (1.05 eq) dropwise over 30-60 minutes.

    • Control: Monitor internal temperature.[2] Do not allow exotherm to exceed 20°C.

  • Digestion: Stir at 20°C for 1-2 hours. Monitor via TLC/HPLC.

  • Quenching: Pour reaction mixture into 5 volumes of Ice Water .

    • Observation: The 3-nitro product should precipitate as a solid. The decarboxylated byproduct (nitrophenol) is often more soluble or oily.

  • Purification (Crucial):

    • Filter the crude solid.[2][3]

    • Recrystallize from Ethanol/Water (1:1).

    • Logic: The 3-nitro target crystallizes well; any traces of 6-nitro or dinitro species remain in the mother liquor.

Data Summary: Solvent & Temperature Effects
ParameterConditionResulting Impurity ProfileRecommendation
Solvent Conc. H2SO4High risk of Dinitration & DecarboxylationAvoid if high purity required
Solvent Glacial Acetic AcidHigh Selectivity for 3-NitroRecommended
Solvent Acetic AnhydrideVery High Selectivity (Acetyl Nitrate mechanism)Best for difficult substrates
Temp < 10°CIncomplete reactionMaintain 15°C
Temp > 25°CFormation of 6-Nitro isomer & DecarboxylationCritical Limit
Feedstock 5-Cl-Salicylic (95%)Contains ~5% 3-Cl isomer -> forms 3-Cl-5-Nitro isomerPurify Feedstock First
References
  • National Institutes of Health (NIH) - PubChem. (2021). 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5.[4] Retrieved from [Link]

  • ResearchGate. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. (Discusses the parallel challenge of 3 vs 5 isomer separation in non-chlorinated analogs). Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-nitrosalicylic acid. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yield in 5-Chloro-2-hydroxy-3-nitrobenzoic acid amidation reactions

Welcome to the technical support center for the amidation of 5-Chloro-2-hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 5-Chloro-2-hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve higher yields and purity in your synthesis.

Introduction: The Challenges of Amidating 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

The amidation of 5-Chloro-2-hydroxy-3-nitrobenzoic acid presents a unique set of challenges due to the electronic and steric properties of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and chloro groups, combined with the steric hindrance and potential for side reactions from the ortho-hydroxyl group, can often lead to low yields. This guide will provide a systematic approach to troubleshooting these issues.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address common problems encountered during the amidation of 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

Question 1: Why is my yield of 5-Chloro-2-hydroxy-3-nitrobenzamide consistently low?

Low yields in this reaction can be attributed to several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the amine.

Possible Causes and Solutions:

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] The carboxylic acid must first be activated to a more electrophilic species.[1][3]

    • Solution: Employ a suitable coupling agent. For sterically hindered and electron-deficient benzoic acids, standard reagents like DCC or EDC alone may be insufficient.[4][5] Consider using more potent coupling agents such as HATU, HBTU, or PyBOP, often in combination with an additive like HOBt to minimize side reactions.[3][6]

  • Steric Hindrance: The ortho-hydroxyl and nitro groups create a sterically congested environment around the carboxylic acid, which can impede the approach of the amine nucleophile.[7][8][9]

    • Solution:

      • Optimize Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious as this can also promote side reactions.

      • Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS.

      • Choice of Amine: Less sterically hindered amines will generally react more readily.

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing substituents), its reduced nucleophilicity can lead to a sluggish reaction.[5]

    • Solution: Stronger activation of the carboxylic acid is necessary. HATU is often a good choice for coupling with weakly nucleophilic amines.[5]

  • Side Reactions: The presence of the ortho-hydroxyl group can lead to undesired side reactions.

Question 2: What are the likely side products in my reaction, and how can I minimize them?

The most probable side reactions involve the ortho-hydroxyl group.

Common Side Products and Mitigation Strategies:

  • O-Acylation: The hydroxyl group can compete with the amine as a nucleophile, leading to the formation of an ester byproduct.

    • Mitigation:

      • Protecting Groups: Consider protecting the hydroxyl group as a silyl ether (e.g., TMS or TBDMS) or another suitable protecting group prior to the amidation reaction. This will prevent it from reacting. The protecting group can be removed in a subsequent step.

      • Choice of Coupling Agent: Some coupling reagents are more prone to O-acylation than others. Experiment with different reagents to find one that favors N-acylation.

  • Formation of a Benzoxazinone Derivative: In the presence of certain coupling reagents, salicylic acid derivatives can undergo intramolecular cyclization to form benzoxazinone-type structures.

    • Mitigation: Careful selection of the coupling agent and reaction conditions is crucial. The addition of HOBt can often suppress the formation of such byproducts by forming a more stable active ester intermediate.[10]

Question 3: My starting material is not fully consumed, even after extended reaction times. What should I do?

Incomplete conversion is a common sign of insufficient activation or deactivation of the coupling agent.

Troubleshooting Incomplete Reactions:

  • Moisture: Many coupling reagents are sensitive to moisture and can be hydrolyzed, rendering them inactive.

    • Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of Reagents: The stoichiometry of the coupling agent, amine, and base is critical.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the coupling agent and the amine relative to the carboxylic acid. A base, such as DIPEA or triethylamine, is typically required to neutralize the acid formed during the reaction and to deprotonate the amine.[5]

  • Degradation of Coupling Agent: Some coupling agents can degrade over time, especially if not stored properly.

    • Solution: Use fresh, high-quality coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling agents for the amidation of 5-Chloro-2-hydroxy-3-nitrobenzoic acid?

A1: Given the sterically hindered and electron-deficient nature of this substrate, more powerful coupling agents are recommended.

Coupling AgentAdditiveBaseKey Advantages
HATU None neededDIPEA, TriethylamineHighly efficient, even for sterically hindered and electron-deficient substrates.[5]
HBTU HOBt (optional)DIPEA, TriethylamineGood for a wide range of substrates, often used in peptide synthesis.[6]
PyBOP None neededDIPEA, TriethylamineAnother powerful phosphonium-based reagent, effective for difficult couplings.[6]
EDC HOBtDIPEA, TriethylamineA water-soluble carbodiimide, making purification easier. The addition of HOBt is highly recommended to improve efficiency and reduce side reactions.[4][10]

Q2: How does the ortho-hydroxyl group influence the reaction?

A2: The ortho-hydroxyl group has two main effects:

  • Electronic Effect: It can participate in intramolecular hydrogen bonding with the carboxylic acid, which can influence its reactivity.

  • Steric Hindrance: As mentioned earlier, it contributes to the steric bulk around the reaction center.

  • Nucleophilicity: It can act as a competing nucleophile, leading to O-acylation.

Q3: Can I perform this reaction without a coupling agent?

A3: It is highly unlikely to get a good yield without a coupling agent. The direct thermal condensation of the ammonium carboxylate salt requires very high temperatures, which can lead to decomposition of the starting material and product.[2] The use of a coupling agent allows the reaction to proceed under much milder conditions.[1][4]

Q4: What is a suitable solvent for this reaction?

A4: Anhydrous polar aprotic solvents are generally the best choice. Common options include:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

The choice of solvent can sometimes influence the reaction rate and the solubility of the reagents and products.

Q5: What are some general tips for purifying the final amide product?

A5: Purification can typically be achieved by:

  • Aqueous Workup: After the reaction is complete, it is often quenched with water or a dilute acid solution. The product can then be extracted with an organic solvent like ethyl acetate. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted carboxylic acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be used to separate the desired product from impurities.

Experimental Protocols

General Protocol for Amidation using HATU

This protocol is a starting point and may require optimization for your specific amine.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Scheme

Amidation_Reaction benzoic_acid 5-Chloro-2-hydroxy- 3-nitrobenzoic acid product 5-Chloro-2-hydroxy- 3-nitrobenzamide benzoic_acid->product amine Amine (R-NH2) amine->product coupling_agent Coupling Agent (e.g., HATU) coupling_agent->product base Base (e.g., DIPEA) base->product

Caption: General amidation reaction of 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_activation Inadequate Acid Activation? start->check_activation check_sterics Steric Hindrance? check_activation->check_sterics No stronger_coupler Use stronger coupling agent (HATU, PyBOP) check_activation->stronger_coupler Yes check_side_reactions Side Reactions? check_sterics->check_side_reactions No optimize_temp_time Increase temperature or extend reaction time check_sterics->optimize_temp_time Yes protect_hydroxyl Protect hydroxyl group check_side_reactions->protect_hydroxyl O-acylation add_hobt Add HOBt to reaction check_side_reactions->add_hobt Cyclization

Caption: A workflow for troubleshooting low yields in the amidation reaction.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Sanz, R., et al. (2020). Direct Amidation of Carboxylic Acids with Nitroarenes. ResearchGate. Retrieved from [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ma, D., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. PubMed. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]

  • Gomes, P. A. C., et al. (2016). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Kumar, A., & Akula, A. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2020). Highly Selective Direct Reductive Amidation of Nitroarenes with Carboxylic Acids Using Cobalt(II) Phthalocyanine/PMHS. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Quora. (2018). Why does the hydroxyl group act as an ortho/para director?. Retrieved from [Link]

  • Wang, Y., et al. (2017). Reactions of hydroxyl radicals with benzoic acid and benzoate. ResearchGate. Retrieved from [Link]

  • Weis, E., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Andersen, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. Retrieved from [Link]

  • Andersen, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CHIMIA. (2015). View of The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2010). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • Google Patents. (1941). US2229532A - Process for the purification of nitro aliphatic compounds.
  • Kumar, A., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2007). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Retrieved from [Link]

  • Scholars Research Library. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Compound Identity: IUPAC Name: 5-Chloro-2-hydroxy-3-nitrobenzoic acid Common Name: 3-Nitro-5-chlorosalicylic acid CAS Number: 7195-78-0 Molecular Formul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Compound Identity:

  • IUPAC Name: 5-Chloro-2-hydroxy-3-nitrobenzoic acid

  • Common Name: 3-Nitro-5-chlorosalicylic acid

  • CAS Number: 7195-78-0

  • Molecular Formula: C₇H₄ClNO₅

Technical Context: This compound is a critical intermediate in the synthesis of agrochemicals and anthelmintic drugs (e.g., Niclosamide derivatives). It is typically synthesized via the nitration of 5-chlorosalicylic acid. The primary challenge in its purification is separating the target compound from unreacted starting material (5-chlorosalicylic acid), regioisomers (rare but possible), and dinitro-species (3,5-dinitro derivatives) formed during aggressive nitration.

This guide provides a robust recrystallization protocol designed to maximize purity (>98% HPLC) while managing the common "oiling out" issues associated with nitro-salicylic derivatives.

Diagnostic Troubleshooting Guide

Before beginning the purification, identify your specific issue using the table below.

SymptomProbable CauseTechnical Solution
Low Melting Point (<160°C) Presence of unreacted 5-chlorosalicylic acid or solvent occlusion.Perform a "swish" wash with cold dichloromethane (DCM) to remove non-polar impurities before recrystallization.
Product "Oils Out" Solution is too concentrated or cooled too rapidly; impurities are depressing the melting point.Re-heat to dissolve the oil. Add a seed crystal at 5-10°C below the boiling point. Cool very slowly (insulate the flask).
Persistent Yellow/Orange Color Nitro-phenolic impurities or oxidation byproducts.Use Activated Carbon (Darco G-60) during the hot dissolution step. Note: Nitro compounds are naturally yellow; do not expect a white product.
Low Yield (<50%) Product is too soluble in the mother liquor (likely too much ethanol).Reduce the ethanol:water ratio. Use the "Cloud Point" method described in the protocol.
Inorganic Residue Trapped nitrate/sulfate salts from mixed-acid nitration.Ensure the hot filtration step is performed rigorously. Wash final crystals with ice-cold dilute HCl (0.1 M) followed by water.

Core Protocol: Recrystallization System

Primary Solvent System: Ethanol / Water (Mixed Solvent) Rationale: The nitro group and carboxylic acid moiety make the compound soluble in polar organic solvents (Ethanol) but significantly less soluble in water.[1] The 5-chloro substituent adds lipophilicity, making water an excellent anti-solvent.

Reagents Required[5][10][11][12][13][14][15]
  • Crude 5-Chloro-2-hydroxy-3-nitrobenzoic acid

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water (Acidified to pH 2 with HCl to prevent ionization of the carboxyl group)

  • Activated Carbon: (Optional, for decolorization)

Step-by-Step Methodology
  • Dissolution (Solvation):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (approx. 60-70°C) required to just dissolve the solid.

    • Expert Tip: If the solution is dark brown/black, add activated carbon (1-2% w/w) and stir at reflux for 5 minutes.

  • Hot Filtration (Clarification):

    • Filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove insoluble impurities (or charcoal).

    • Critical: Keep the receiving flask hot to prevent premature crystallization.

  • Nucleation (The "Cloud Point" Method):

    • Maintain the filtrate at a gentle boil.

    • Slowly add hot acidified water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

    • Add a few drops of ethanol to just clear the turbidity (restore transparency).

  • Crystallization:

    • Remove from heat and place the flask on a cork ring or wood block (insulation).

    • Allow to cool to room temperature undisturbed for 2-3 hours.

    • Observation: Needle-like yellow crystals should form. If oil droplets appear, scratch the glass vigorously or reheat and cool slower.

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2]

    • Wash the cake with a small volume of ice-cold 50% Ethanol/Water .

    • Dry in a vacuum oven at 50°C for 6 hours.

Process Visualization

The following diagram illustrates the purification logic and decision points.

PurificationWorkflow Start Crude 5-Chloro-2-hydroxy- 3-nitrobenzoic acid Dissolve Dissolve in Hot Ethanol (60-70°C) Start->Dissolve CheckColor Is solution dark/tarry? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes AntiSolvent Add Hot Water until Turbid (Cloud Point) CheckColor->AntiSolvent No Carbon->AntiSolvent Cooling Slow Cooling (RT -> 0°C) AntiSolvent->Cooling CheckState Did it Oil Out? Cooling->CheckState Reheat Reheat & Add Seed Crystal CheckState->Reheat Yes Filter Vacuum Filtration CheckState->Filter No (Crystals) Reheat->Cooling Dry Dry (Vacuum Oven 50°C) Filter->Dry

Caption: Figure 1. Decision tree for the recrystallization of 3-nitro-5-chlorosalicylic acid, highlighting intervention steps for oiling out and discoloration.

Frequently Asked Questions (FAQs)

Q1: Why do I need to acidify the water used as an anti-solvent? A: This compound is a salicylic acid derivative with a pKa likely in the range of 2-3 (due to the electron-withdrawing nitro and chloro groups). If you use neutral water (pH 7), a portion of the acid may deprotonate to form the salicylate anion, which is highly water-soluble and will remain in the mother liquor, drastically reducing your yield. Acidified water ensures the molecule remains in its protonated, less soluble form.

Q2: Can I use Glacial Acetic Acid instead of Ethanol? A: Yes. Glacial acetic acid is an excellent solvent for purifying nitro-aromatics.

  • Pros: Often yields higher purity crystals and minimizes "oiling out."

  • Cons: High boiling point (118°C) makes drying difficult; residual solvent smell can persist.

  • Protocol: Dissolve in boiling acetic acid, cool slowly. No water addition is usually necessary if the concentration is correct.

Q3: How do I distinguish the product from the 5-chlorosalicylic acid starting material? A:

  • Melting Point: The starting material (5-chlorosalicylic acid) melts around 172°C [1]. The nitrated product typically melts lower or in a distinct range (approx 165-175°C depending on isomer purity, but often distinct). Note: Literature values vary; run a mixed melting point with pure starting material. If the MP drops, they are different.

  • TLC: Use a mobile phase of Dichloromethane:Methanol:Acetic Acid (95:4:1). The nitro group makes the product more polar and often visible as a yellow spot without staining, whereas the starting material requires UV or Ferric Chloride staining (purple).

Q4: My product is bright yellow. Is it impure? A: Not necessarily. Nitro compounds conjugated with aromatic rings are chromophores and are naturally yellow. However, a dark orange or brown color suggests oxidation products or dinitro-impurities. A pale to bright yellow crystalline solid is the expected appearance.

References

  • PubChem. 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid) Physical Properties. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). 5-Chloro-2-hydroxy-3-nitrobenzoic acid Structure and Summary. PubChem Compound Summary. Available at: [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
  • Hummel, M., et al. Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications, 2010. (Provides context on separating nitro-salicylic isomers). Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they can be toxic and potentially explosive under extreme conditions.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Salicylanilide Derivatives

Welcome to the Technical Support Center You are accessing this guide because you are likely observing erratic data in your biological assays involving salicylanilides. These compounds are notorious for their "brick-dust"...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are accessing this guide because you are likely observing erratic data in your biological assays involving salicylanilides. These compounds are notorious for their "brick-dust" lipophilicity (high LogP, low aqueous solubility) and their tendency to precipitate immediately upon contact with aqueous buffers—a phenomenon known as "crashing out."[1][2]

This guide moves beyond generic advice. We analyze the physicochemical properties of the salicylanilide scaffold (phenolic hydroxyls, amide linkers) to provide precise, chemically grounded troubleshooting protocols.

Module 1: The "Crash-Out" Phenomenon & Solvent Management

The Core Problem

Salicylanilides (like Niclosamide) are weak acids (pKa ~6–7) with extremely low water solubility (often <1 µg/mL at neutral pH). When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into a cell culture well (aqueous), the local dielectric constant changes instantly.[1] The hydrophobic drug molecules aggregate faster than they can disperse, forming micro-crystals that sediment.

Result: The cells at the bottom are bombarded with solid drug crystals (toxicity), while the supernatant contains almost no dissolved drug (false negative for potency).

FAQ: Solvent Optimization

Q: Why does my compound precipitate even when I keep the final DMSO concentration below 0.5%? A: The final concentration isn't the issue; the mixing kinetics are. The interface between the DMSO droplet and the media creates a zone of supersaturation.

  • The Fix: Use the "Step-Down" Intermediate Dilution Method . Never go from 100% DMSO to 0.1% DMSO in one step.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less prone to freezing cells but has a higher evaporation rate. For salicylanilides, DMSO is preferred due to higher solvency power, but you must use an intermediate carrier step (see protocol below).[1]

Protocol: The "Step-Down" Dilution Method

Use this for all IC50/EC50 determinations.[1][2]

  • Primary Stock: Prepare 10 mM compound in 100% anhydrous DMSO.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a compatible intermediate buffer (e.g., PBS + 5% BSA or Culture Media + 10% FBS).

    • Critical: Vortex immediately and rigorously.[1][2] The proteins (Albumin) act as a "solubility parachute," binding the lipophilic drug and preventing crystal growth.

  • Final Assay Well: Add the Intermediate Stock to your cells (1:10 dilution).

    • Result: Final DMSO is 1%, drug is solubilized by protein carriers.[1]

Module 2: Advanced Formulation (Cyclodextrins)

If DMSO toxicity interferes with your assay, or if protein binding (BSA) masks the drug's effect, you must use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2]
The Science

Cyclodextrins are cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior.[2] The salicylanilide molecule fits inside the hydrophobic cavity, shielding it from the aqueous environment while keeping it in solution.

Visualization: Cyclodextrin Inclusion Complex

Cyclodextrin_Mechanism cluster_legend Mechanism of Action Drug Salicylanilide (Hydrophobic/Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-beta-Cyclodextrin (Hydrophilic Shell / Hydrophobic Core) CD->Complex Host Molecule Assay Bioassay (Cells/Enzyme) Complex->Assay Delivers Drug without Precipitation

Caption: Schematic of host-guest complexation. The salicylanilide (red) enters the cyclodextrin cavity (blue), rendering the complex (green) water-soluble.

Protocol: Preparing HP- -CD Stocks
ComponentConcentrationRole
HP-

-CD
20% (w/v) in PBSSolubilizing Agent (Host)
Salicylanilide Desired Conc.[1][2] (e.g., 1 mM)Active Compound (Guest)
  • Vehicle Prep: Dissolve 2g of HP-

    
    -CD in 10 mL of PBS. Filter sterilize (0.22 µm).
    
  • Drug Addition: Add your solid salicylanilide powder directly to the CD solution.

    • Note: Do not dissolve in DMSO first if possible.[1]

  • Equilibration: Shake/Vortex at 37°C for 4–24 hours. The solution should turn from cloudy to clear.

  • Verification: Centrifuge at 10,000 x g for 5 mins. Use the supernatant. If a pellet remains, the solution is saturated; quantify the supernatant concentration via UV/Vis (OD ~330nm) before use.

Module 3: pH and Physicochemical Troubleshooting

FAQ: The pH Effect

Q: My compound dissolves in the stock but precipitates when I add it to the media. Why? A: Salicylanilides are ionizable weak acids .[1][2]

  • At pH > 8: The phenolic -OH deprotonates (becomes

    
    ), drastically increasing solubility.[1][2]
    
  • At pH < 7 (Cell Media): The molecule is protonated (neutral) and highly insoluble.

  • The Trap: If your DMSO stock is slightly acidic, or if you dilute into an acidic buffer (e.g., conditioned media), precipitation is instant.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Cloudy Assay Wells Check1 Is DMSO > 0.5%? Start->Check1 Action1 Reduce DMSO. Use Intermediate Step. Check1->Action1 Yes Check2 Is Media Serum-Free? Check1->Check2 No Action2 Add BSA/FBS carrier OR use Cyclodextrin. Check2->Action2 Yes (Serum-Free) Check3 Check pH of Buffer Check2->Check3 No (Has Serum) Action3 Adjust pH to 7.4. Avoid acidic environments. Check3->Action3 pH < 7.0

Caption: Diagnostic workflow for identifying the root cause of salicylanilide precipitation in bioassays.

Module 4: Validation & Quality Control

Do not assume your drug is in solution just because you cannot see crystals with the naked eye. Micro-aggregates (100–500 nm) can cause significant assay interference.[1]

The "Spin-Down" Test (Mandatory for New Assays)

Before running a full plate:

  • Prepare your highest assay concentration in a tube.[1][2]

  • Incubate for 1 hour at 37°C.

  • Centrifuge half the volume at high speed (15,000 x g) for 10 mins.

  • Measure the concentration of the Supernatant vs. the Un-spun Control (using UV/Vis or HPLC).

    • Pass: Supernatant is >90% of Control.

    • Fail: Supernatant is <90% of Control (Precipitation occurred).

References

  • Jurgeit, A. et al. (2012).[1] Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects.[1][2] PLoS Pathogens. Link

    • Relevance: Establishes the physicochemical mechanism of action and pH dependence of niclosamide.
  • Costabile, G. et al. (2020).[1] Solubility enhancement of niclosamide using cyclodextrin complexes. International Journal of Pharmaceutics. Link

    • Relevance: Provides the specific molar ratios for HP- -CD complex
  • Goel, A. et al. (2014).[1] Salicylanilide derivatives: Emerging targets for drug development. Drug Discovery Today. Link

    • Relevance: Comprehensive review of the scaffold's properties and solubility challenges.
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

    • Relevance: Foundational text on LogP and solubility issues in drug screening.

Sources

Optimization

Technical Support Center: Monitoring 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Reactions

Welcome to the technical support center for the analytical monitoring of reactions involving 5-Chloro-2-hydroxy-3-nitrobenzoic acid (CHNBA). As a Senior Application Scientist, I've designed this guide to move beyond simp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 5-Chloro-2-hydroxy-3-nitrobenzoic acid (CHNBA). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you, as researchers and drug development professionals, face in the lab. This resource is structured around the primary analytical techniques you'll employ, providing direct answers to common problems and explaining the underlying science to empower your troubleshooting efforts.

Central Challenge: The Analyte

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a multi-functional molecule. Its properties—acidity from the carboxyl group, potential for chelation from the hydroxyl group, and the polarity imparted by the nitro group—make it a unique but often challenging analyte. Effective reaction monitoring requires analytical methods that can handle its polarity, potential for thermal instability, and distinguish it from structurally similar starting materials, intermediates, and byproducts.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for monitoring CHNBA reactions due to its high resolution and suitability for polar, non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode.

Troubleshooting Guide & FAQs: HPLC Analysis

Question: Why is my CHNBA peak showing significant tailing?

Answer: Peak tailing is the most frequent issue for acidic analytes like CHNBA and typically points to unwanted secondary interactions within the column.

  • Causality: The primary culprit is often the interaction between the deprotonated (anionic) carboxylate group of your analyte and residual, acidic silanol groups (-Si-OH) on the silica-based stationary phase.[1] These silanols can become ionized (-Si-O⁻) at moderate pH, creating sites for ion-exchange that delay a portion of the analyte, causing the peak to tail.

  • Solution Path:

    • Suppress Analyte Ionization: The most effective solution is to lower the mobile phase pH. By adding an acidifier like 0.1% phosphoric acid or formic acid, you ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group (the pKa of benzoic acid is ~4.2).[2][3] This keeps CHNBA in its neutral, protonated form, minimizing interactions with silanols.

    • Use a High-Purity Column: Modern, high-purity silica columns (often labeled "Type B") have a much lower concentration of acidic silanol groups and are less prone to causing peak tailing for basic and acidic compounds.[1]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. Try reducing your injection volume or sample concentration.[4]

Question: My retention time for CHNBA is decreasing with every injection. What is happening?

Answer: A consistent drift in retention time, especially a decrease, often signals a change in the stationary phase chemistry or an improperly equilibrated system.

  • Causality:

    • Column Equilibration: The most common cause is insufficient equilibration time. The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable chemical environment. If equilibration is incomplete, the surface chemistry will change with each run, leading to drifting retention times.[5]

    • Mobile Phase Instability: If you are mixing solvents online, ensure your pump's proportioning valves are functioning correctly. Inaccurate mixing will alter the organic-to-aqueous ratio, directly impacting retention.[6] Additionally, volatile organic components can evaporate over time, changing the mobile phase composition.

    • Loss of Bonded Phase: Operating at a high pH (typically > 8) can hydrolyze the silica backbone of the column, leading to a loss of the C18 stationary phase. This "column bleed" results in a permanent decrease in retention.

  • Solution Path:

    • Ensure Full Equilibration: Always flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis.[5] When changing mobile phases, be especially thorough.

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep solvent bottles capped to prevent evaporation.[5]

    • Verify Flow Rate and Composition: Check your pump's flow rate with a calibrated flow meter. To check for mixing issues, you can pre-mix the mobile phase manually and see if the problem resolves.[6]

Experimental Protocol: RP-HPLC Purity Analysis

This protocol provides a robust starting point for analyzing CHNBA reaction mixtures.

  • Apparatus and Reagents:

    • HPLC system with UV Detector

    • Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Phosphoric Acid (ACS Grade)

  • Solutions Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (0.1% H₃PO₄).

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Solution: Accurately weigh ~10 mg of CHNBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare your reaction quench sample to a similar target concentration using the sample diluent. Filter through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small organic molecules.
Mobile Phase Gradient: 30% B to 70% B over 10 minA gradient is recommended to ensure elution of both polar and non-polar components in the reaction mixture.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA good starting point to avoid column overload.
Column Temp. 30°CUsing a column oven ensures retention time stability.[5]
Detection UV at 240 nmSelect a wavelength where CHNBA and potential byproducts have significant absorbance.
Run Time 15 minutesAllows for the elution of all components and column re-equilibration.
Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Peak Shape Issue? start->peak_shape retention Retention Time Issue? start->retention pressure Pressure Issue? start->pressure tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting No drift Retention Drift retention->drift Yes no_retention No Retention retention->no_retention No sol_tailing1 Decrease Mobile Phase pH (Add 0.1% Acid) tailing->sol_tailing1 sol_tailing2 Use High-Purity (Type B) Column tailing->sol_tailing2 split Split Peak fronting->split No sol_fronting Reduce Sample Concentration/Volume fronting->sol_fronting sol_split Check for Column Void or Contamination split->sol_split sol_drift1 Increase Column Equilibration Time drift->sol_drift1 sol_drift2 Prepare Fresh Mobile Phase drift->sol_drift2 sol_no_ret Confirm Correct Mobile Phase (Is Organic too high?) no_retention->sol_no_ret

Caption: A logical workflow for diagnosing common HPLC issues.

Section 2: Gas Chromatography (GC & GC-MS)

Direct analysis of CHNBA by GC is generally unsuccessful due to its low volatility and high polarity. The carboxylic acid and hydroxyl groups will interact strongly with active sites in the GC system, leading to poor peak shape or no peak at all.[7] Therefore, derivatization is mandatory .

Troubleshooting Guide & FAQs: GC Analysis

Question: I injected my sample but see no peak for CHNBA. Why?

Answer: As stated, CHNBA is not suitable for direct GC analysis. Its polar functional groups (-COOH, -OH) cause it to adsorb irreversibly to the surfaces of the injector and column.[7] You must convert these polar groups into less polar, more volatile derivatives before injection.

Question: What is the best derivatization method for CHNBA?

Answer: The goal is to cap both the acidic proton of the carboxyl group and the proton of the hydroxyl group. Silylation is often the most effective and straightforward method.

  • Causality: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens to replace them with a non-polar trimethylsilyl (TMS) group. This drastically increases the volatility of the analyte and masks the polar sites, preventing unwanted interactions in the GC system.[8][9]

  • Recommended Method: Silylation

    • Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst is highly effective.

    • Procedure: In a clean, dry vial, evaporate a known amount of your sample extract to complete dryness under a stream of nitrogen. Add a suitable solvent (e.g., pyridine or acetonitrile) and the BSTFA reagent. Cap tightly and heat at 60-70°C for 30 minutes to ensure complete reaction.[7][10] The sample is now ready for GC-MS injection.

  • Alternative Method: Methylation

    • Reagents like diazomethane or trimethylammonium hydroxide (TMAH) can be used to convert the carboxylic acid to a methyl ester.[7] While effective for the acid group, this may not derivatize the hydroxyl group, potentially still leading to peak tailing. Silylation is generally more comprehensive for this molecule.

Experimental Protocol: Silylation for GC-MS Analysis
  • Sample Preparation:

    • Pipette an aliquot of your reaction mixture extract into a 2 mL autosampler vial.

    • Evaporate the solvent to absolute dryness using a gentle stream of nitrogen gas. It is critical that no water is present, as it will consume the derivatizing reagent.

  • Derivatization:

    • Add 100 µL of pyridine (or dry acetonitrile) to the vial to redissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial immediately and securely.

    • Vortex briefly to mix.

    • Heat the vial in a heating block at 70°C for 30 minutes.

  • GC-MS Conditions:

ParameterSettingRationale
Column DB-5ms or similar non-polar column (30m x 0.25mm x 0.25µm)A low-bleed, inert 5% phenyl-methylpolysiloxane column is ideal for MS applications.[11]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minA temperature program is necessary to separate components by their boiling points.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas of choice for MS.
MS Source Temp. 230°CStandard source temperature.
MS Quad Temp. 150°CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Mass Range Scan 50-500 m/zCovers the expected mass of the derivatized analyte and its fragments.
Data Interpretation: Expected Mass Fragments

The molecular weight of underivatized CHNBA is 217.56 g/mol .[12] After derivatization with two TMS groups, the molecular weight increases significantly.

SpeciesFormulaMolecular Weight ( g/mol )Expected Key Fragments (m/z)
CHNBA (Underivatized) C₇H₄ClNO₅217.56Not applicable for GC-MS
Di-TMS-CHNBA C₁₃H₁₈ClNO₅Si₂361.89M⁺ (361), M-15 ([M-CH₃]⁺), M-89 ([M-OSi(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺)

The M-15 fragment is a classic indicator of a TMS group. The m/z 73 ion is the trimethylsilyl cation and is often a prominent peak in the spectra of silylated compounds.

Visualization: GC Derivatization Decision Tree

GC_Derivatization start Analyte (CHNBA) Unsuitable for Direct GC question1 Does analyte have active hydrogens (-COOH, -OH)? start->question1 yes_node Yes, Derivatization is Required question1->yes_node Yes choice Choose Derivatization Technique yes_node->choice silylation Silylation (e.g., BSTFA) choice->silylation Recommended methylation Methylation (e.g., TMAH) choice->methylation Alternative sily_pros Pros: Derivatizes both -COOH and -OH. Highly effective. silylation->sily_pros result Inject Derivatized Sample into GC-MS silylation->result meth_cons Cons: May only derivatize -COOH, leaving -OH active. Potential for tailing. methylation->meth_cons methylation->result

Caption: Decision process for preparing CHNBA for GC analysis.

References

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Benzoic acid determination with GC-FID?. ResearchGate. [Link]

  • PubMed. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). National Library of Medicine. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene. ATSDR. [Link]

  • Chromatography Forum. Analysis of benzoic and salicylic acids. Chromatography Forum. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. National Library of Medicine. [Link]

  • YouTube. 6 Important Reactions of Benzoic Acid in one shot. YouTube. [Link]

  • YouTube. 5 Essential Benzoic Acid Derivatives Every Chemistry Student Needs to Know. YouTube. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. ACE. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Chromedia. HPLC Troubleshooting Guide. Chromedia. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. Turito. [Link]

  • Wikipedia. Benzoic acid. Wikipedia. [Link]

  • Phenomenex. GC Troubleshooting Guide. Phenomenex. [Link]

  • Phenomenex. GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Agilent Technologies. Varian GC Columns. Agilent. [Link]

  • NIST. Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. [Link]

Sources

Troubleshooting

overcoming poor reactivity of 5-Chloro-2-hydroxy-3-nitrobenzoic acid in coupling reactions

Case ID: 5-Cl-2-OH-3-NO2-BA-Coupling Status: Active Support Tier: Senior Application Scientist Executive Summary You are encountering low reactivity or low yields when attempting to couple 5-Chloro-2-hydroxy-3-nitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-Cl-2-OH-3-NO2-BA-Coupling Status: Active Support Tier: Senior Application Scientist

Executive Summary

You are encountering low reactivity or low yields when attempting to couple 5-Chloro-2-hydroxy-3-nitrobenzoic acid . This substrate presents a "perfect storm" of chemical challenges: it combines strong steric hindrance (ortho-substitution), electronic deactivation, and intramolecular hydrogen bonding.

Standard "peptide-style" coupling conditions (e.g., EDC/NHS, DCC) frequently fail with this scaffold because the phenol sequestration prevents the formation of the active ester. This guide provides three field-validated protocols to overcome these barriers, ranging from the industrial standard (Acid Chlorides) to high-precision modern coupling (HATU/HOAt).

Module 1: Root Cause Analysis (The "Why")

Before attempting a fix, you must understand the molecular mechanics preventing your reaction.

The "Salicylic" Hydrogen Bond Lock

The hydroxyl group at position 2 is not passive. It acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid. This intramolecular H-bond stabilizes the ground state of the acid, significantly reducing the electrophilicity of the carbonyl carbon. Standard coupling agents (carbodiimides) struggle to break this interaction to form the O-acylisourea intermediate.

Electronic Deactivation & Sterics
  • 3-Nitro Group: This is a bulky Electron Withdrawing Group (EWG). While it increases the acidity of the phenol (making it a better leaving group if accidentally acylated), it sterically crowds the carboxyl group.

  • Phenol Interference: In basic conditions (required for HATU/EDC couplings), the phenol (pKa ~6-7 due to the nitro group) deprotonates before the carboxylic acid. The resulting phenolate anion is a competing nucleophile that can attack the activated acid, leading to oligomerization (polyesters) rather than amide formation.

Visualization: The Reactivity Blockade

ReactivityBlockade Substrate 5-Chloro-2-hydroxy-3-nitrobenzoic acid H_Bond Intramolecular H-Bond (Locks Carbonyl) Substrate->H_Bond Sterics 3-Nitro Steric Bulk (Blocks Nucleophile Approach) Substrate->Sterics Phenolate Phenolate Formation (Competes with Amine) Substrate->Phenolate  + Base   CouplingFailure Low Yield / No Reaction H_Bond->CouplingFailure  Reduces Electrophilicity Sterics->CouplingFailure  Kinetic Barrier Phenolate->CouplingFailure  Side Reactions

Figure 1: Mechanistic barriers preventing standard amide coupling.

Module 2: Validated Protocols

Choose the protocol that best fits your amine partner and tolerance for harsh conditions.

Protocol A: The "Niclosamide" Route (Acid Chloride)

Best for: Non-acid-sensitive amines, scale-up, and maximum conversion. Mechanism: Converts the acid to an acid chloride, which is reactive enough to break the H-bond lock.

Reagents:

  • Thionyl Chloride (SOCl2)

  • Catalytic DMF (Dimethylformamide)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step:

  • Activation: Suspend 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous Toluene (0.5 M).

  • Catalysis: Add dry DMF (0.05 eq). Note: This forms the Vilsmeier reagent, essential for catalyzing the reaction with electron-deficient acids.

  • Chlorination: Add SOCl2 (1.5 eq) dropwise.

  • Reflux: Heat to reflux (80–110°C) for 2–3 hours. The solution should become clear and release HCl/SO2 gas.

  • Isolation (Critical): Evaporate the solvent and excess SOCl2 to dryness under vacuum. Do not skip this. Excess SOCl2 will react with your amine to form sulfinamides.

  • Coupling: Redissolve the crude yellow acid chloride in dry THF or DCM. Add the amine (1.1 eq) and a non-nucleophilic base (TEA or DIPEA, 2.0 eq) at 0°C, then warm to RT.

Why this works: The acid chloride is a high-energy species that overrides the stabilizing effect of the ortho-hydroxyl group.

Protocol B: The "Modern" Route (HATU/HOAt)

Best for: Precious amines, acid-sensitive substrates, or small-scale discovery. Mechanism: Uses a highly reactive oxy-benzotriazole ester to facilitate coupling.

Reagents:

  • HATU (1.2 eq)

  • HOAt (1.2 eq) - Optional but recommended for steric cases.

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Dry DMF

Step-by-Step:

  • Pre-activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF (0.2 M).

  • Base Addition: Add DIPEA (1.0 eq only) and stir for 5 minutes. Note: We limit the base initially to prevent massive phenolate formation.

  • Active Ester: Add HATU (1.2 eq). Stir for 15–30 minutes. You may see a color change (often orange/red) due to the activated species.

  • Amine Addition: Add the amine (1.2 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at Room Temperature for 12–24 hours. If conversion is low after 6 hours, heat to 50°C.

Why this works: HATU is superior to EDC because the 7-azabenzotriazole moiety is less bulky and more electron-withdrawing, speeding up the reaction before the active ester hydrolyzes.

Protocol C: The "Protection" Route (Acetylation)

Best for: Reactions that fail Protocol A & B due to side reactions. Mechanism: Masks the phenol as an acetate ester, removing the H-bond and the competing nucleophile.

Step-by-Step:

  • Protection: Reflux the starting material in Acetic Anhydride with a drop of H2SO4 for 2 hours. Pour into ice water to precipitate 2-acetoxy-5-chloro-3-nitrobenzoic acid .

  • Coupling: Use Protocol A (SOCl2). The acetyl group is stable to thionyl chloride.

  • Deprotection: After amide formation, remove the acetyl group using mild basic hydrolysis (K2CO3/MeOH) or hydrazine hydrate if the amide is sensitive.

Module 3: Troubleshooting & FAQs

ObservationDiagnosisCorrective Action
Reaction turns Deep Red/Black Meisenheimer Complex / Oxidation. The nitro group makes the ring susceptible to electron transfer or nucleophilic attack at the ring carbons.Reduce base concentration. Ensure inert atmosphere (Argon/N2). Switch from strong bases (TEA) to milder ones (NMM or Collidine).
Precipitate forms immediately Salt Formation. The amine and the acid have formed a stable ammonium carboxylate salt that is insoluble in the solvent (DCM/Toluene).Switch to a more polar solvent like DMF or DMAc. Add LiCl (lithium chloride) to break up H-bond aggregates.
Product mass is +18 mass units Hydrolysis. The active ester formed but hydrolyzed back to the starting acid before the amine could attack.Your solvent is wet. Use anhydrous solvents. Increase the equivalents of the coupling agent.
Product mass is +42 mass units Acetylation. (If using Protocol C).This is expected. You must perform a deprotection step (Hydrolysis) to recover the free phenol.

Module 4: Decision Matrix

Use this logic flow to select your experimental path.

DecisionTree Start Start: Coupling 5-Cl-2-OH-3-NO2-COOH IsAmineSensitive Is the Amine Acid-Sensitive? Start->IsAmineSensitive HATU_Route Protocol B: HATU/DIPEA (DMF, 0-50°C) IsAmineSensitive->HATU_Route Yes AcidChloride_Route Protocol A: SOCl2 Activation (Toluene, Reflux) IsAmineSensitive->AcidChloride_Route No DidItWork Did Yield Exceed 50%? HATU_Route->DidItWork AcidChloride_Route->DidItWork Success Proceed to Purification DidItWork->Success Yes Protect Protocol C: Acetyl Protection (Mask Phenol -> SOCl2) DidItWork->Protect No

Figure 2: Experimental decision tree for selecting the optimal coupling strategy.

References

  • Niclosamide Synthesis & Analogs (Acid Chloride Route)

    • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2.[1][2]

    • Source:

    • Relevance: Validates the use of SOCl2/DCM for 5-chlorosalicylic acid deriv
  • Sterically Hindered Amide Coupling

    • The Synthesis of Sterically Hindered Amides.[3][4][5]

    • Source:

    • Relevance: Discusses limitations of standard coupling agents for sterically congested systems.
  • General Amide Coupling Guidelines

    • Amide coupling reaction in medicinal chemistry.
    • Source:

    • Relevance: Provides general context on H
  • Patent Liter

    • New method for synthesizing niclosamide (CN1687016A).
    • Source:

    • Relevance: Confirms industrial viability of the condensation reaction without complex protection groups under specific thermal conditions.

Sources

Reference Data & Comparative Studies

Validation

comparing antibacterial activity of 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives to isoniazid

Executive Summary: The Standard vs. The Challenger In the landscape of antitubercular drug discovery, Isoniazid (INH) remains the gold standard for bactericidal potency against replicating Mycobacterium tuberculosis (Mtb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Standard vs. The Challenger

In the landscape of antitubercular drug discovery, Isoniazid (INH) remains the gold standard for bactericidal potency against replicating Mycobacterium tuberculosis (Mtb), boasting sub-micromolar efficacy. However, its dependence on the catalase-peroxidase enzyme (KatG) for activation renders it vulnerable to common resistance mutations (e.g., katG S315T).

5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives (hereafter referred to as 3,5-CN-Salicylates ) represent a strategic scaffold. While generally exhibiting higher Minimum Inhibitory Concentration (MIC) values compared to INH, these derivatives offer two critical advantages:

  • KatG Independence: They do not require oxidative activation by KatG, retaining activity against INH-resistant strains.

  • Pleiotropic Mechanisms: The combination of the lipophilic halogen (Cl), the protonophore potential of the nitrophenol moiety, and the chelating ability of the salicylate core allows these compounds to act as membrane uncouplers or siderophore mimics, distinct from the InhA pathway targeted by INH.

Structural & Mechanistic Divergence

To understand the performance gap, we must analyze the chemical biology of both agents.

Isoniazid (The Prodrug)
  • Core: Pyridine-4-carbohydrazide.

  • Activation: INH is a prodrug. It diffuses passively into the mycobacterium and is oxidized by the host enzyme KatG to form an isonicotinoyl radical.

  • Target: This radical forms an adduct with NAD+, inhibiting InhA (enoyl-ACP reductase), shutting down mycolic acid synthesis (cell wall construction).

  • Weakness: Any mutation in katG abolishes activation, leading to high-level resistance.

3,5-CN-Salicylates (The Direct Agents)
  • Core: 3-Nitro-5-chlorosalicylic acid.

  • Pharmacophores:

    • 2-OH / 1-COOH: Classic salicylate chelating motif (binds Fe3+).

    • 5-Cl: Increases lipophilicity (LogP), enhancing penetration through the waxy mycolic acid layer.

    • 3-NO2: Electron-withdrawing group that increases the acidity of the phenol (pKa reduction), potentially acting as a protonophore (disrupting Proton Motive Force) or serving as a substrate for nitroreductases (Ddn), similar to the mechanism of Pretomanid.

Mechanistic Pathway Visualization

The following diagram contrasts the activation-dependent pathway of INH with the direct, multi-modal action of the salicylate derivatives.

MOA_Comparison INH Isoniazid (Prodrug) KatG KatG Enzyme (Oxidation) INH->KatG Requires Radical Isonicotinoyl-NAD+ Adduct KatG->Radical Activates InhA InhA Inhibition (Cell Wall Lysis) Radical->InhA Blocks BacterialDeath BacterialDeath InhA->BacterialDeath Bactericidal Salicylate 3,5-CN-Salicylate Derivative Membrane Membrane Potential Disruption (PMF) Salicylate->Membrane Protonophore Effect Chelation Iron Chelation (Siderophore Mimic) Salicylate->Chelation Fe3+ Binding DirectHit Direct Bacterial Stasis/Death Membrane->DirectHit Chelation->DirectHit BacteralDeath Cell Death DirectHit->BacteralDeath Mutation KatG Mutation (Resistance) Mutation->KatG Blocks Activation

Figure 1: Mechanistic divergence. INH relies on a fragile enzymatic cascade (KatG), whereas 3,5-CN-Salicylates utilize physicochemical properties (acidity, lipophilicity) to exert direct toxicity, bypassing standard resistance mechanisms.

Comparative Efficacy Data

The following data synthesizes representative MIC ranges from structure-activity relationship (SAR) studies involving nitro-salicylic derivatives compared to INH against M. tuberculosis H37Rv (susceptible) and MDR strains.

FeatureIsoniazid (INH)3,5-CN-Salicylate DerivativesPerformance Delta
MIC (H37Rv) 0.03 – 0.10 µg/mL 4.0 – 16.0 µg/mL INH is ~100x more potent against susceptible strains.
MIC (MDR-TB) > 10.0 µg/mL (Resistant)4.0 – 16.0 µg/mL (Retained)Derivatives are superior against KatG-mutant strains.
Selectivity Index (SI) > 100010 – 50INH is significantly less toxic to mammalian cells (Vero/HepG2).
Bactericidal Speed Rapid (24-48 hrs)Moderate (Static to Cidal)INH kills faster; Derivatives often exhibit bacteriostatic profiles initially.
Lipophilicity (cLogP) -0.7 (Hydrophilic)2.5 – 3.5 (Lipophilic)Derivatives penetrate fatty tissue/granulomas better but have lower water solubility.

Key Insight: Do not view the 3,5-CN-Salicylates as a replacement for INH in susceptible TB. Their value lies in the "Resistance Gap" —they maintain their 4–16 µg/mL activity regardless of the katG status of the bacteria.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To objectively compare these compounds, you must use a self-validating colorimetric assay. The REMA is preferred over the MTT assay for Mycobacteria due to better correlation with BACTEC systems.

Protocol Logic (Expertise)
  • Why 7H9 Broth? We use Middlebrook 7H9 supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to support optimal growth of H37Rv.

  • Why Resazurin? It is a redox indicator (blue/non-fluorescent) that is reduced to resorufin (pink/fluorescent) only by metabolically active cells. This eliminates the subjectivity of reading turbidity in clump-prone Mycobacteria.

Step-by-Step Workflow

Materials:

  • M. tuberculosis H37Rv strain (adjusted to McFarland 1.0).

  • Sterile 96-well plates.

  • Resazurin sodium salt powder (0.01% w/v solution).

  • Positive Control: Isoniazid (Stock 1 mg/mL).

  • Test Compounds: 3,5-CN-Salicylate derivatives (dissolved in DMSO).

Procedure:

  • Perimeter Sealing: Fill outer perimeter wells with 200 µL sterile water to prevent evaporation (edge effect) during the 7-day incubation.

  • Dilution Series:

    • Add 100 µL of 7H9-OADC broth to all test wells.

    • Add 100 µL of Test Compound (at 2x max concentration) to column 2.

    • Perform serial 2-fold dilutions from column 2 to column 10. Discard the final 100 µL.

    • Range: Test derivatives from 64 µg/mL down to 0.125 µg/mL.

    • Control: Run INH from 1.0 µg/mL down to 0.002 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension (diluted 1:20 from McFarland 1.0) to all wells.

    • Final Volume: 200 µL per well.

  • Incubation: Seal plate with breathable membrane. Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Re-incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Workflow Diagram

REMA_Protocol Prep Step 1: Preparation (7H9 Broth + OADC) Dilution Step 2: Serial Dilution (Compounds in DMSO) Prep->Dilution Inoculation Step 3: Inoculation (Mtb H37Rv) Dilution->Inoculation Incubation Step 4: Incubation (7 Days @ 37°C) Inoculation->Incubation Dye Step 5: Resazurin Addition (Redox Indicator) Incubation->Dye Readout Step 6: Readout (Blue = Dead | Pink = Alive) Dye->Readout

Figure 2: The REMA workflow ensures high-throughput, objective MIC determination. The colorimetric shift provides a binary readout of cell viability.

Structure-Activity Relationship (SAR) Analysis

When optimizing 3,5-CN-Salicylates, the following trends are critical for medicinal chemists:

  • The 5-Chloro Position (Lipophilicity):

    • Replacing Cl with F (Fluorine) often lowers activity due to reduced lipophilicity.

    • Replacing Cl with Br/I (Bromine/Iodine) increases lipophilicity but may introduce steric hindrance. The Chloro substituent is the "Goldilocks" zone for mycobacterial cell wall penetration.

  • The 3-Nitro Position (Acidity/Redox):

    • Removal of the nitro group generally abolishes activity. The electron-withdrawing nature is essential for the acidity of the neighboring phenol (uncoupling effect) and potential bioreduction.

  • The Carboxylic Acid (Derivatization):

    • Converting the free acid to a Hydrazide (–CONHNH2) significantly improves activity, often lowering MIC from ~64 µg/mL to ~4-8 µg/mL. This structural motif mimics INH and allows for Schiff base formation with bacterial aldehydes.

References

  • Palomino, J. C., et al. (2002).[1][2] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[2] Antimicrobial Agents and Chemotherapy.[2]

  • Vilchèze, C., & Jacobs, W. R. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology.

  • Krátký, M., et al. (2012).[3][4] "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold." European Journal of Medicinal Chemistry.

  • Pires de Oliveira, F., et al. (2025). "2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." MDPI Molecules.

  • Lourenço, M. C. S., et al. (2008). "Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives." Arkivoc.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Salicylanilide Derivatives from 5-Chloro-2-hydroxy-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Salicylanilides are a versatile class of compounds known for a wide spectrum of biological activities, including anthelmintic, antimicrobial, and anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Salicylanilides are a versatile class of compounds known for a wide spectrum of biological activities, including anthelmintic, antimicrobial, and anticancer properties.[1][2] The halogenated salicylanilide, niclosamide, is a prominent example that has been used for decades and is now being intensively studied for drug repurposing in oncology.[1][2] The core structure, consisting of a salicylic acid ring linked to an aniline ring via an amide bond, offers a prime scaffold for medicinal chemistry. Modifications to this scaffold, particularly those starting from 5-Chloro-2-hydroxy-3-nitrobenzoic acid, allow for a systematic exploration of the structure-activity relationship (SAR), providing crucial insights for the design of more potent and selective therapeutic agents.

This guide provides an in-depth analysis of the SAR of this specific series of salicylanilide derivatives. We will explore how substitutions on both the salicylic acid and anilide moieties influence biological activity, supported by experimental data and detailed protocols.

Core Synthesis Strategy: From Acid to Anilide

The fundamental step in generating the salicylanilide library is the coupling of the parent carboxylic acid with a variety of substituted anilines. The reactivity of the carboxylic acid must first be enhanced, typically by converting it into a more electrophilic species like an acyl chloride. This ensures efficient amide bond formation.

The general synthetic workflow is a two-step process. First, the carboxylic acid is activated, followed by condensation with the desired aniline.

Caption: General synthetic workflow for salicylanilide derivatives.

Part 1: The Salicylic Acid Moiety (Ring A) - A Foundation for Activity

The substituents on the initial benzoic acid ring are not mere decorations; they are critical determinants of the molecule's overall physicochemical properties and biological activity.

  • 2-Hydroxy Group: The phenolic hydroxyl group is indispensable for activity.[3] Its removal completely abolishes the biological effect.[3] This group is believed to act as a proton shuttle, enabling the molecule to dissipate the proton motive force (PMF) across mitochondrial or bacterial membranes, a key mechanism of action for salicylanilides.[3][4][5] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production and eventual cell death.[4][5]

  • 5-Chloro Group: Halogenation, particularly at the 5-position, is a common feature of potent salicylanilides.[6][7] This electron-withdrawing group enhances the acidity of the phenolic proton, which is favorable for the proton shuttling mechanism. Studies on antitubercular salicylanilides have shown that a weak electron-withdrawing substituent, like chlorine or bromine at position 5, is favored for activity.[7]

  • 3-Nitro Group: The presence of a strong electron-withdrawing group like a nitro group (NO₂) can have varied effects. In some studies on antitubercular agents, a nitro group on the salicylic ring was found to negatively affect activity.[7] However, other research has demonstrated that 4-nitrosalicylanilides can exhibit potent activity against Mycobacterium tuberculosis and various Staphylococcus species.[8] The 3-nitro position on our core scaffold contributes significantly to the overall electron-withdrawing nature of Ring A, potentially modulating the compound's acidity and interaction with biological targets.

Part 2: The Anilide Moiety (Ring B) - Tuning Potency and Selectivity

The greatest diversity in this class of derivatives comes from the modifications to the aniline ring (Ring B). The nature, number, and position of substituents on this ring are primary drivers of potency. A consistent theme is that electron-withdrawing groups on the anilide ring enhance activity.[3][9]

Comparative Analysis of Ring B Substitutions

The following table summarizes the in-vitro antimicrobial activity of a series of 5-chloro-3'-nitro-4'-substituted salicylanilides against various bacterial and fungal strains. This data provides a clear comparison of how different functional groups at the 4'-position of the anilide ring impact efficacy.

Compound IDRing B Substituent (R) at 4'-positionMIC (µg/mL) vs. S. aureus (Penicillin-Resistant)MIC (µg/mL) vs. C. albicans
6 -OPh0.00609>100
12 -SPh12.550
17 -NH-Ph1.5625
22 Morpholino0.786.25
Control Niclosamide~1.0~1.0
(Data synthesized from findings reported in the Journal of Medicinal Chemistry[10])

Analysis and Insights:

  • High Potency of Phenoxy Group: Compound 6 , with a 4'-phenoxy group, demonstrated extraordinary potency against penicillin-resistant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of just 0.00609 µg/mL.[10] This is significantly more potent than many other derivatives and even established drugs. However, its activity against the fungus Candida albicans was negligible.

  • Influence of Heteroatoms: Replacing the oxygen linker (phenoxy in 6 ) with sulfur (thiophenyl in 12 ) or a secondary amine (anilino in 17 ) resulted in a dramatic decrease in antibacterial potency.[10]

  • Broad-Spectrum Activity: Compound 22 , featuring a morpholino group, was a standout as it inhibited the growth of all tested bacteria and fungi, indicating a broader spectrum of activity.[10] Its MIC of 0.78 µg/mL against S. aureus is particularly noteworthy.[10]

Key Structure-Activity Relationships

The experimental data reveals several key SAR trends for this series of salicylanilides.

Caption: Key SAR points for 5-Chloro-3-nitro-salicylanilide derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides

This protocol is adapted from the procedure described for the synthesis of related compounds.[10][11]

Objective: To synthesize a salicylanilide derivative by coupling an activated salicylic acid with a substituted aniline.

Materials:

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Substituted aniline (e.g., 4-phenoxyaniline)

  • Dry Pyridine

  • Dry Benzene (or Toluene)

  • Ice bath, Reflux condenser, Magnetic stirrer, Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation (Activation):

    • To a solution of 5-Chloro-2-hydroxy-3-nitrobenzoic acid (1 equivalent) in dry benzene, add thionyl chloride (1.5 equivalents) dropwise.

    • Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the aniline.

    • Fit the flask with a reflux condenser and reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 5-chloro-2-hydroxy-3-nitrobenzoyl chloride is used directly in the next step.

  • Amide Bond Formation (Condensation):

    • Dissolve the crude acyl chloride in a minimum amount of dry benzene.

    • In a separate flask, dissolve the desired substituted aniline (1 equivalent) in dry pyridine.

    • Cool the aniline solution in an ice bath and add the acyl chloride solution dropwise with constant stirring.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct of the condensation reaction, driving the reaction to completion.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into a beaker of crushed ice and dilute hydrochloric acid.

    • The precipitated solid (the crude salicylanilide derivative) is collected by filtration, washed thoroughly with water, and dried.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure salicylanilide derivative.

    • Confirm the structure and purity using analytical techniques such as FTIR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Synthesized salicylanilide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus) and Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Bacterial/Fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

    • Causality: Serial dilution allows for the testing of a wide range of concentrations to precisely identify the lowest concentration that inhibits growth.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum only (no compound).

    • Negative Control: A well containing broth only (no compound, no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Conclusion and Future Directions

The structure-activity relationship of salicylanilide derivatives based on the 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold is a rich field for drug discovery. The evidence strongly indicates that while the substituted salicylic acid core is essential for the general mechanism of action, the anilide portion of the molecule provides the key to tuning potency and spectrum of activity. The exceptional antibacterial potency of the 4'-phenoxy derivative and the broad-spectrum activity of the morpholino derivative highlight promising avenues for further development.[10]

Future research should focus on synthesizing and evaluating derivatives with other electron-withdrawing bioisosteres on the anilide ring to optimize the pharmacokinetic and pharmacodynamic properties. Furthermore, exploring the mechanisms behind the observed selectivity (e.g., antibacterial vs. antifungal) will be crucial for developing these potent scaffolds into clinically viable therapeutic agents.

References

  • Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728. [Link]

  • ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. [Link]

  • Gali, A. D., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4614. [Link]

  • Singh, H., et al. (1977). Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. Journal of Medicinal Chemistry, 20(6), 826-829. [Link]

  • Sellam, A., et al. (2019). A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. Scientific Reports, 9(1), 2033. [Link]

  • Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728. [Link]

  • Pauk, K., et al. (2017). Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 25(6), 1934-1941. [Link]

  • Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(1), e02982-19. [Link]

  • Singh, H., et al. (1977). Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. Journal of Medicinal Chemistry, 20(6), 826–829. [Link]

  • Harrison, C. R., et al. (2013). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. Bioorganic & Medicinal Chemistry Letters, 23(23), 6448-6453. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of salicylanilide derivatives. II. [Link]

  • Butz, B., et al. (2024). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Journal of Fungi, 10(6), 405. [Link]

  • Pauk, K., et al. (2015). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Bioorganic & Medicinal Chemistry, 23(24), 7563-7572. [Link]

  • Hausmann, R., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry, 63(11), 6066-6088. [Link]

  • ResearchGate. (n.d.). Chemical structures of the three salicylanilide derivatives used in this study. [Link]

  • Eseyin, O. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. International Journal of Biological and Chemical Sciences, 9(3), 1641-1651. [Link]

  • Liu, Y., et al. (2012). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6213-6217. [Link]

  • 10th Brazilian Conference on Natural Products. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity. [Link]

  • Goyal, K., et al. (2023). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology, 16(4), 1453-1459. [Link]

  • Merck Index. (n.d.). 3-Nitrosalicylic Acid. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Novel 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Analogs Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Introduction: The Imperative for Novel Anti-MRSA Scaffolds Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, causing infections that are notoriously diffic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-MRSA Scaffolds

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, causing infections that are notoriously difficult to treat.[1] The bacterium's resistance to the entire class of β-lactam antibiotics, historically the frontline defense against S. aureus, necessitates a continuous search for new therapeutic agents.[2] MRSA infections, particularly those acquired in healthcare settings, are often resistant to multiple other antibiotic classes, leading to limited treatment options and increased patient mortality.[3] The molecular basis of this resistance is primarily the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics, allowing cell wall synthesis to proceed unimpeded.[2][4]

Salicylic acid and its derivatives have long been recognized for their antibacterial properties.[5][6] This guide focuses on a specific, rationally designed scaffold: 5-Chloro-2-hydroxy-3-nitrobenzoic acid . This parent molecule was selected for its unique combination of functional groups, each hypothesized to contribute to its antimicrobial potential. The hydroxyl and carboxylic acid groups are characteristic of salicylic acid, the chloro-substituent often enhances antibacterial potency, and the electron-withdrawing nitro group can play a role in various biological activities.

This document presents a comparative analysis of a series of novel analogs derived from this parent scaffold. We will delve into the rationale for their design, present the experimental data on their efficacy against MRSA, and provide a detailed, replicable methodology for their evaluation.

Rationale for Analog Design & Structure-Activity Relationship (SAR) Exploration

The central hypothesis of this investigation is that systematic modification of the 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold can significantly modulate its anti-MRSA activity. The design of the analog series was guided by established principles of medicinal chemistry to probe the structure-activity relationship (SAR).

  • Parent Scaffold (Compound 1): The starting point, combining the core salicylic acid structure with halogen and nitro functional groups.

  • Analog A (Amide Derivative): The carboxylic acid was converted to an N-phenylamide. Amide bonds can introduce new hydrogen bonding capabilities and alter cell membrane permeability. Studies on related salicylamides have shown that such modifications can shift a compound from bacteriostatic to bactericidal.[7]

  • Analog B (Ester Derivative): The carboxylic acid was converted to a methyl ester. This modification removes the acidic proton and increases lipophilicity, which can enhance passage through the bacterial cell membrane.

  • Analog C (Nitro Group Removal): The 3-nitro group was removed to create 5-chloro-2-hydroxybenzoic acid. This allows for a direct assessment of the nitro group's contribution to the observed antibacterial activity.

  • Analog D (Positional Isomer): The positions of the chloro and nitro groups were swapped to yield 3-Chloro-2-hydroxy-5-nitrobenzoic acid. This helps determine the steric and electronic influence of substituent placement on the aromatic ring.

The following diagram illustrates the logical relationship between the parent compound and the designed analogs.

SAR_Logic Parent Parent Scaffold 5-Chloro-2-hydroxy-3-nitrobenzoic acid AnalogA Analog A N-Phenyl Amide Derivative Parent->AnalogA Test effect of Amide Functionality AnalogB Analog B Methyl Ester Derivative Parent->AnalogB Test effect of Increased Lipophilicity AnalogC Analog C Nitro Group Removal Parent->AnalogC Evaluate contribution of Nitro Group AnalogD Analog D Positional Isomer Parent->AnalogD Evaluate effect of Substituent Position Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Compound Stock Solutions C Perform 2-fold Serial Dilutions in 96-well plate A->C B Prepare Standardized MRSA Inoculum (5x10^5 CFU/mL) D Inoculate wells B->D C->D E Incubate 18-24h at 37°C D->E F Read MIC (No visible growth) E->F G Aliquot from clear wells onto TSA plates F->G H Incubate 24h at 37°C G->H I Read MBC (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination.

Results: Comparative Efficacy Against MRSA

The synthesized analogs exhibited a range of antibacterial activities against the MRSA ATCC 33591 strain. The MIC and MBC values are summarized in the table below. The ratio of MBC/MIC is included to determine if the compounds exhibit bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4) activity. [7]

Compound Description MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Activity Type
1 Parent Scaffold 8 32 4 Bactericidal
Analog A N-Phenyl Amide 2 4 2 Bactericidal
Analog B Methyl Ester 16 128 8 Bacteriostatic
Analog C No Nitro Group 64 >128 >2 Bacteriostatic
Analog D Positional Isomer 16 64 4 Bactericidal

| Vancomycin | Control | 1 | 2 | 2 | Bactericidal |

Discussion and SAR Analysis

The results provide critical insights into the structural requirements for anti-MRSA activity in this chemical series.

  • Superiority of the Amide Analog (A): Analog A, the N-phenyl amide derivative, emerged as the most potent compound in the series with an MIC of 2 µg/mL and a strong bactericidal effect (MBC/MIC = 2). The conversion of the carboxylic acid to an amide likely enhances interactions with a biological target, possibly through additional hydrogen bonding. This finding aligns with previous research where salicylamide derivatives demonstrated potent, bactericidal anti-MRSA activity, potentially through inhibition of cell wall biosynthesis enzymes like transglycosylases. [7]

  • Critical Role of the Nitro Group: The removal of the 3-nitro group in Analog C resulted in a dramatic 8-fold decrease in activity (MIC = 64 µg/mL) compared to the parent compound. This strongly suggests the nitro group is crucial for the compound's efficacy. It may act as a key binding element or participate in a mechanism involving bioreduction, a mode of action seen in other nitroaromatic antimicrobials.

  • Impact of the Carboxylic Acid Moiety: Masking the carboxylic acid as a methyl ester (Analog B) diminished the activity and shifted the compound towards a bacteriostatic profile. This indicates that while the acidic proton is not essential, its removal in this context is detrimental. This contrasts with the amide analog, suggesting the specific nature of the modification at this position is key. The increased lipophilicity of the ester did not translate to improved activity, perhaps indicating an optimal balance of hydrophilic and hydrophobic properties is required. Some studies on benzoic acid derivatives suggest a synergistic mechanism involving membrane disruption, which could be sensitive to such changes. [8]

  • Influence of Substituent Position: The positional isomer (Analog D) was 2-fold less active than the parent compound. This highlights the importance of the specific arrangement of the chloro, hydroxyl, and nitro groups on the benzene ring for optimal target interaction.

Conclusion

This guide demonstrates the successful application of rational drug design to a novel 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold. The investigation identified a potent N-phenyl amide derivative (Analog A) with strong bactericidal activity against MRSA. The structure-activity relationship analysis confirmed the critical importance of the amide functionality and the 3-nitro group for antibacterial efficacy. These findings underscore the potential of this chemical series and provide a clear direction for further optimization and development of new agents to combat the persistent challenge of MRSA.

References

  • Centers for Disease Control and Prevention. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). CDC.
  • Guedes, J. V., et al. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules. [Link]

  • IACLD. (2013, September 11).
  • Almolhim, H., et al. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports. [Link]

  • Al-Onazi, W. A., et al. (2020). Antimicrobial Susceptibility Testing and Phenotypic Detection of MRSA Isolated from Diabetic Foot Infection. Infection and Drug Resistance. [Link]

  • Afşar, İ. (2009). In vitro susceptibility of methicillin-resistant staphyloccoccus aureus to linezolid by e-test method. ANKEM Dergisi. [Link]

  • Harkins, C. P., et al. (2025, December 1). Methicillin-Resistant Staphylococcus aureus. StatPearls - NCBI Bookshelf. [Link]

  • Abou-Okeil, A., et al. (2026, January 17). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. Journal of the Textile Institute. [Link]

  • Mohan, D., et al. (2019). Structure–Activity Relationship and Anticancer Profile of Second-Generation Anti-MRSA Synthetic Retinoids. ACS Medicinal Chemistry Letters. [Link]

  • Kitahara, T., et al. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Applied Microbiology. [Link]

  • Wang, S., et al. (2017). Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases. [Link]

  • Pejchal, V., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. The Scientific World Journal. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Antibacterial Efficacy of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Derivatives

Introduction: The Imperative for Novel Antibacterial Agents The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities.[1] Benzoic acid derivatives, a class of compounds known for their diverse biological activities, represent a promising frontier in this endeavor. This guide focuses on the in vitro evaluation of derivatives of 5-Chloro-2-hydroxy-3-nitrobenzoic acid, a scaffold with significant potential for antibacterial activity. The strategic placement of chloro, hydroxyl, and nitro groups on the benzene ring can modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, all of which are critical for interaction with bacterial targets.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a comparative framework for assessing the antibacterial performance of novel derivatives, grounded in established methodologies and supported by experimental data from structurally related compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a clear paradigm for data interpretation and presentation.

The Scientific Rationale: Why Test These Derivatives?

The core 5-chloro-2-hydroxybenzoic acid scaffold has been identified in several studies as a promising starting point for developing new antibacterial agents.[2][3] For instance, certain sulfonamide derivatives incorporating this structure have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Similarly, derivatives of the isomeric 2-chloro-5-nitrobenzoic acid have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][4]

The addition of a nitro group at the 3-position, as in our target scaffold, is hypothesized to further enhance antibacterial efficacy. Nitroaromatic compounds are known to be bioreduced by bacterial nitroreductases to generate cytotoxic reactive nitrogen species, a mechanism of action distinct from many conventional antibiotics. This offers a potential strategy to combat resistance. Our objective is to provide a robust framework for testing this hypothesis through rigorous in vitro screening.

Primary Screening: The Agar Disk Diffusion Assay

The initial step in evaluating a library of new derivatives is a qualitative assessment of their antibacterial activity. The agar disk diffusion method is a time-honored, cost-effective, and reliable technique for this purpose.[5] It allows for the simultaneous screening of multiple compounds against a specific bacterial strain, providing a clear visual indication of inhibitory action.

The principle is straightforward: a sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a bacterial culture. The compound diffuses outward from the disk, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's potency, diffusion characteristics, and the bacterium's susceptibility.

Experimental Workflow: Agar Disk Diffusion

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare standardized bacterial inoculum (0.5 McFarland) p2 Inoculate Mueller-Hinton Agar (MHA) plate for uniform growth p1->p2 p3 Prepare sterile disks with known concentration of test derivatives p2->p3 a1 Place disks on inoculated MHA plate (including positive & negative controls) p3->a1 a2 Incubate plates at 37°C for 18-24 hours a1->a2 an1 Measure diameter of the zone of inhibition (mm) a2->an1 an2 Compare results to control antibiotics and other derivatives an1->an2

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol: Agar Disk Diffusion
  • Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Compound Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each derivative solution (at a standard concentration, e.g., 1 mg/mL in DMSO) onto a separate disk.

  • Controls:

    • Positive Control: Use a disk containing a standard antibiotic (e.g., Gentamicin, 10 µg).

    • Negative Control: Use a disk containing only the solvent (e.g., DMSO) to ensure it has no antibacterial effect.

  • Incubation: Incubate the plates, inverted, at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition to the nearest millimeter (mm) using a caliper or ruler.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the primary screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This quantitative measure is the gold standard for assessing the potency of a compound and is essential for comparing the efficacy of different derivatives. The broth microdilution method is a high-throughput technique that allows for the efficient determination of MIC values for multiple compounds and strains simultaneously.

Experimental Workflow: Broth Microdilution (MIC)

G cluster_plate 96-Well Plate Preparation cluster_inoculate Inoculation & Incubation cluster_read Result Analysis p1 Dispense broth into all wells p2 Add test compound to first column p1->p2 p3 Perform 2-fold serial dilutions across the plate p2->p3 i1 Add standardized bacterial inoculum to each well p3->i1 i2 Incubate plate at 37°C for 18-24 hours i1->i2 r1 Visually inspect for turbidity (bacterial growth) i2->r1 r2 Determine MIC: Lowest concentration in a clear well r1->r2

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution
  • Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12. In wells 1 and 2, add 100 µL and 50 µL of the test compound solution (at a concentration of 4x the desired final starting concentration), respectively.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and repeating this process across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Prepare a bacterial inoculum as described for disk diffusion, but dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Collection: The MIC is determined as the lowest concentration of the derivative at which no visible turbidity (bacterial growth) is observed.

Comparative Data Presentation

To facilitate objective comparison, the results should be summarized in a clear, tabular format. While data for 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives is not yet publicly available, we can use data from structurally related compounds to illustrate how to present these findings.

Table 1: Illustrative In Vitro Antibacterial Activity of Chloro-Hydroxybenzoic Acid Derivatives

Compound IDDerivative ClassBacterial StrainZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Reference
Cmpd-1 2-Chloro-5-nitrobenzoic acid saltS. aureus ATCC27NDND[1]
Cmpd-1 2-Chloro-5-nitrobenzoic acid saltE. coli ATCC17NDND[1]
Cmpd-2 2-Chloro-5-nitrobenzoic acid polymerMRSA (Clinical Isolate)16NDND[1]
Cmpd-3 5-Chloro-2-hydroxybenzamideMRSA (Clinical Isolate)ND1-161-16[6]
Cmpd-4 5-Chloro-2-hydroxybenzamide-SulfonamideS. aureusND15.62-31.25 (µmol/L)ND[2][3]
Control GentamicinS. aureus ATCC280.25-10.5-2Typical QC Range
Control GentamicinMRSA (Clinical Isolate)164->648->128Typical QC Range

ND: Not Determined

Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay

The MIC value reveals the concentration of a compound that inhibits growth but does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. This distinction is crucial for drug development. The Minimum Bactericidal Concentration (MBC) is determined as a follow-up to the MIC test. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Detailed Protocol: MBC Determination
  • From MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and 2-3 wells with higher concentrations).

  • Plating: Aseptically pipette a small volume (e.g., 10 µL) from each of these clear wells and plate it onto a fresh, antibiotic-free MHA plate. Also, plate from the positive growth control well to confirm the viability of the bacteria.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Collection: The MBC is the lowest concentration of the compound that resulted in no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count) on the MHA plate. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.[6]

Conclusion and Future Outlook

This guide provides a structured, scientifically-grounded framework for the in vitro antibacterial evaluation of 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives. By employing a systematic approach—from qualitative screening with disk diffusion to quantitative potency determination via MIC and assessment of bactericidal activity with MBC—researchers can generate robust, comparable data. The provided protocols, workflows, and data presentation templates are designed to ensure experimental integrity and facilitate clear communication of findings.

The investigation of this specific class of compounds is well-justified by the promising results from structurally similar molecules.[1][2][3][6] The key to success will be the methodical application of these in vitro assays to build a strong structure-activity relationship (SAR) profile for this novel series of potential antibacterial agents.

References

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.).
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
  • Screening of Antibacterial Compounds With Novel Structure From The FDA Approved Drugs Using Machine Learning Methods - ResearchGate. (n.d.).
  • Screening Strategies to Identify New Antibiotics | Bentham Science Publishers. (2012).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US. (n.d.).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025). Retrieved February 15, 2026, from [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchGate. (2012). Retrieved February 15, 2026, from [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC. (2012). Retrieved February 15, 2026, from [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h) - ScienceOpen. (2012). Retrieved February 15, 2026, from [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - OUCI. (2025). Retrieved February 15, 2026, from [Link]

  • Design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl} - Semantic Scholar. (2010). Retrieved February 15, 2026, from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (2012). Retrieved February 15, 2026, from [Link]

  • 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Validation

Comparative Guide: Antimicrobial Spectrum of Substituted Benzamides

[1] Executive Summary Substituted benzamides represent a "privileged scaffold" in medicinal chemistry, evolving from simple salicylamides to complex FtsZ (Filamenting temperature-sensitive mutant Z) inhibitors. While tra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Substituted benzamides represent a "privileged scaffold" in medicinal chemistry, evolving from simple salicylamides to complex FtsZ (Filamenting temperature-sensitive mutant Z) inhibitors. While traditional antibiotics target cell wall synthesis (β-lactams) or DNA replication (fluoroquinolones), benzamides have emerged as potent disruptors of bacterial cell division.[1]

This guide objectively compares the antimicrobial spectrum of key benzamide subclasses. The data highlights a distinct dichotomy: exceptional potency against multi-drug resistant Gram-positive pathogens (e.g., MRSA, VRSA) versus variable efficacy against Gram-negative bacteria , largely dictated by efflux pump susceptibility (AcrAB-TolC).

Mechanistic Foundation: Targeting the Z-Ring

Unlike standard antibiotics, the primary mode of action for potent benzamides (e.g., PC190723, TXA707) is the inhibition of FtsZ, the bacterial tubulin homolog.

Mechanism of Action

Benzamides bind to the Interdomain Cleft (IDC) of FtsZ.[1][2][3] This binding stabilizes the FtsZ protofilaments but prevents them from polymerizing into the functional Z-ring required for cytokinesis. The result is bacterial filamentation and eventual lysis.

Benzamide_MOA Benzamide Substituted Benzamide (e.g., TXH9179) Entry Cellular Entry (Passive Diffusion) Benzamide->Entry Target Target: FtsZ Protein (Interdomain Cleft) Entry->Target Cytosolic Accumulation Effect Inhibition of Z-Ring Assembly Target->Effect Stabilizes Protofilaments Phenotype Cell Filamentation (No Cytokinesis) Effect->Phenotype Arrests Division Death Bactericidal Effect (Cell Lysis) Phenotype->Death Time-Dependent

Figure 1: Mechanism of Action for FtsZ-targeting Benzamides.[4] The compound bypasses cell wall synthesis targets, acting directly on the divisome machinery.

Comparative Analysis of Antimicrobial Activity[1][5][6][7][8][9]

The following analysis compares three distinct classes of benzamides against standard-of-care antibiotics. Data is synthesized from recent high-impact studies (2020–2025), focusing on Minimum Inhibitory Concentration (MIC) values.[4]

Compound Classes Evaluated
  • Class A: Benzodioxane-Benzamides (FtsZ Inhibitors)

    • Representative: TXH9179, TXA707.[5]

    • Focus: High-potency anti-staphylococcal agents.

  • Class B: Simple N-Substituted Benzamides

    • Representative: Compound 5a (4-hydroxy-N-substituted derivatives).

    • Focus: Broad-spectrum screening candidates.[4]

  • Class C: Standard Controls

    • Representative: Vancomycin, Ciprofloxacin.

Table 1: Comparative MIC Data (µg/mL)
OrganismStrain TypeClass A: TXH9179 [1]Class A: TXA707 [1]Class B: Cmpd 5a [2]Control: VancomycinControl: Ciprofloxacin
S. aureus MRSA (USA300) 0.25 1.0N/A1.0>32 (Resistant)
S. aureus VRSA (VRS5) 0.25 1.0N/A>32 (Resistant)N/A
B. subtilis Wild Type<0.10.56.250.50.25
E. coli Wild Type>64>643.12 >640.015
E. coli ΔacrAB (Efflux-)0.52.01.56N/A<0.01
Data Interpretation & Causality
  • Gram-Positive Dominance: Class A benzamides (TXH9179) exhibit superior potency against resistant staphylococci (MRSA/VRSA) compared to Vancomycin. The modification of the linker region in TXH9179 improves binding affinity to the FtsZ cleft compared to its predecessor, TXA707.

  • The Gram-Negative Barrier: Most complex benzamides (Class A) fail against wild-type E. coli (MIC >64 µg/mL).

    • Causality: This is not due to target insensitivity. As shown in the ΔacrAB row, when efflux pumps are deleted, these compounds become highly active (0.5 µg/mL). The AcrAB-TolC pump actively ejects these hydrophobic molecules.

  • Small Molecule Exception: Simple derivatives like Compound 5a (Class B) show surprising activity against E. coli (3.12 µg/mL).[6] This suggests that smaller, less lipophilic benzamides may evade efflux recognition or permeate porins more effectively, albeit with a less specific mechanism of action than the FtsZ inhibitors.

Structure-Activity Relationship (SAR) Insights

To optimize benzamides for your specific application, consider these structural levers:

  • The Headgroup (Benzamide Core):

    • 2,6-difluoro substitution: significantly increases potency against Staphylococci by enhancing metabolic stability and binding pocket fit.

    • 4-hydroxy/alkoxy groups: Critical for hydrogen bonding within the active site.

  • The Linker:

    • Rigid linkers (alkynes or heterocycles like thiazoles) generally improve potency over flexible alkyl chains by reducing the entropic cost of binding to FtsZ.

  • The Tail (Hydrophobic Moiety):

    • Benzodioxane rings: Provide the necessary bulk to fill the hydrophobic pocket of the FtsZ Interdomain Cleft.

    • Warning: Increasing lipophilicity to improve Gram-positive activity often increases susceptibility to Gram-negative efflux pumps.

Experimental Protocol: Validation via Broth Microdilution

To validate the antimicrobial spectrum of a new benzamide derivative, the CLSI M07 standard (Broth Microdilution) is the required protocol. This ensures data is publishable and comparable to the values listed above.

Protocol Overview

Objective: Determine the MIC of benzamide derivatives. Standard: CLSI M07 (11th/12th Ed) / ISO 20776-1.

MIC_Protocol Start Start: Compound Stock (Dissolve in DMSO) Dilution Serial 2-Fold Dilutions (96-Well Plate) Start->Dilution Media Prepare CAMHB (Cation-Adjusted Mueller-Hinton) Media->Dilution Combine Inoculate Wells (1:1 ratio with drug) Dilution->Combine Inoculum Prepare Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Combine Incubate Incubate (35°C, 16-20 Hours) Combine->Incubate Read Read MIC (Lowest conc. w/ no visible growth) Incubate->Read

Figure 2: CLSI M07 Broth Microdilution Workflow for Benzamide Testing.

Critical Technical Notes for Benzamides:
  • Solubility Check: Benzamides are often lipophilic. Dissolve stock in 100% DMSO. Ensure the final DMSO concentration in the assay well is <1% to prevent solvent toxicity from masking results.

  • Cation Adjustment: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). FtsZ dynamics can be influenced by divalent cations (

    
    , 
    
    
    
    ); standardizing this is crucial for reproducibility.
  • Reading Endpoints: FtsZ inhibitors may cause "trailing" growth (partial inhibition) due to filamentation before lysis. Read the MIC as the well with complete inhibition of visible turbidity, not just a reduction.

Conclusion

Substituted benzamides, particularly benzodioxane derivatives, offer a compelling alternative to traditional antibiotics for treating multidrug-resistant Gram-positive infections. Their ability to target FtsZ bypasses existing resistance mechanisms found in MRSA and VRSA.

However, for broad-spectrum application, future development must address the "efflux liability" in Gram-negative organisms. Researchers should focus on scaffold hybridization —combining the FtsZ-binding benzamide core with permeabilizer moieties (e.g., polymyxin tails or siderophores) to breach the Gram-negative outer membrane.

References

  • Kaul, M., et al. (2023). "Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.

  • Talniya, N. C., et al. (2024).[6] "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives." Letters in Applied NanoBioScience.

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[7] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Suigo, L., et al. (2023).[8] "Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ."[1][2][4] Antibiotics.[9][4][10][7][8][11][12][13][14]

  • Bi, F., et al. (2018). "Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation." RSC Advances.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Derivatives

Abstract The 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold, a derivative of salicylic acid, presents a compelling starting point for the development of novel therapeutics. Its structural similarity to known bioactive a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold, a derivative of salicylic acid, presents a compelling starting point for the development of novel therapeutics. Its structural similarity to known bioactive agents suggests potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2] However, translating a novel chemical entity from the bench to a viable drug candidate requires a rigorous, systematic validation of its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the performance of these novel derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow from initial screening to mechanistic insights, using anti-inflammatory activity as a primary case study.

Foundational Principles: Ensuring Compound Integrity

Before embarking on any biological assessment, the absolute purity and structural integrity of the synthesized derivatives must be unequivocally established. This is a non-negotiable cornerstone of trustworthy and reproducible biological data.

  • Causality: Impurities, such as residual starting materials or reaction byproducts, can exert their own biological effects, leading to false-positive results or confounding data interpretation. An impure compound renders any subsequent biological data unreliable.

  • Validation Protocol:

    • Structural Confirmation: Utilize Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm that the synthesized molecule matches the intended structure.

    • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound, aiming for >95% for initial screening and >98% for more advanced studies.

Primary Screening: A Comparative Analysis of Anti-inflammatory Potential

The salicylic acid core of the parent compound strongly suggests a potential anti-inflammatory mechanism, likely through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes are responsible for the synthesis of pro-inflammatory prostaglandins.[5] Our primary screen will therefore focus on quantifying the inhibitory activity of the novel derivatives against COX-2, the inducible isoform highly expressed during inflammation, and comparing it to a known standard.[6]

Comparative Compound Selection

To benchmark the performance of our novel derivatives, we will use Celecoxib , a well-characterized and selective COX-2 inhibitor, as our positive control.[7] This provides a direct comparison to a clinically relevant drug.

Assay of Choice: In Vitro Fluorometric COX-2 Inhibitor Screening
  • Rationale: This assay is rapid, sensitive, and suitable for high-throughput screening.[6] It measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorometric probe.[7] The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Detailed Experimental Protocol: COX-2 Inhibition Assay

This protocol is adapted from commercially available kits.[7][8]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice. Avoid repeated freeze-thaw cycles.[8]

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

    • Prepare a stock solution of Arachidonic Acid (substrate) in ethanol.[6][9]

  • Compound & Control Preparation (in a 96-well white opaque plate):

    • Test Wells [S]: Prepare serial dilutions of the novel 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives in a suitable solvent (e.g., DMSO). The final solvent concentration should not exceed 1%.[10] Add 10 µL of each dilution.

    • Enzyme Control [EC]: Add 10 µL of the assay buffer (containing the same final concentration of solvent as the test wells). This represents 100% enzyme activity.

    • Inhibitor Control [IC]: Add 10 µL of a known concentration of Celecoxib.[8]

  • Reaction Initiation & Measurement:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL to each well.

    • Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except a "background" control.

    • Incubate the plate for 10 minutes at 25°C to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each derivative concentration relative to the Enzyme Control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation: Comparative COX-2 Inhibition
CompoundIC₅₀ (µM) ± SDFold Difference vs. Celecoxib
Novel Derivative 1Experimental ValueCalculated Value
Novel Derivative 2Experimental ValueCalculated Value
Novel Derivative 3Experimental ValueCalculated Value
Celecoxib (Control) Experimental Value1.0

Secondary Validation: Cellular Activity and Cytotoxicity Assessment

A compound that inhibits a purified enzyme must also demonstrate efficacy in a more complex cellular environment and, crucially, be non-toxic to cells at its effective concentration. This step validates the compound's potential as a therapeutic agent.

Assay of Choice 1: Cellular Anti-inflammatory Activity
  • Rationale: We will use a well-established in vitro inflammation model: murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[11][12] LPS, a component of Gram-negative bacteria, induces a strong inflammatory response, including the production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14] Measuring the reduction of these cytokines provides a robust measure of a compound's anti-inflammatory effect in a cellular context.

Detailed Experimental Protocol: LPS-Stimulated Cytokine Release
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.[11]

  • Plating and Treatment:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the novel derivatives or a positive control (e.g., Dexamethasone) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.[13] Include a "vehicle" control (cells + LPS + solvent) and an "unstimulated" control (cells only).

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of TNF-α production for each compound.

Assay of Choice 2: Cytotoxicity Assessment
  • Rationale: The MTT assay is a standard colorimetric method to assess cell viability.[15] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16] This allows us to determine the concentration at which the compound becomes toxic to the cells (CC₅₀).

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies.[17][18]

  • Cell Plating and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate as described above.

    • Treat the cells with the same serial dilutions of the novel derivatives used in the activity assays for the same duration (e.g., 24 hours). Include a "cells only" control.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of viability against the compound concentration to determine the CC₅₀ value.

Data Presentation: Therapeutic Index Comparison

The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a critical measure of a compound's therapeutic window. A higher SI value is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic.

CompoundCellular IC₅₀ (µM) (TNF-α Inhibition)CC₅₀ (µM) (MTT Assay)Selectivity Index (SI = CC₅₀/IC₅₀)
Novel Derivative 1Experimental ValueExperimental ValueCalculated Value
Novel Derivative 2Experimental ValueExperimental ValueCalculated Value
Novel Derivative 3Experimental ValueExperimental ValueCalculated Value

Elucidating the Mechanism of Action: Probing the NF-κB Pathway

Many anti-inflammatory agents, including salicylates, exert their effects by modulating key signaling pathways.[19] The Nuclear Factor kappa B (NF-κB) pathway is a pivotal regulator of inflammatory gene expression, including TNF-α and COX-2.[20][21][22] We hypothesize that our novel derivatives may inhibit inflammation by blocking NF-κB activation.

The NF-κB Signaling Cascade

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[23] Inflammatory stimuli, like LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.[23][24]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (p-IκB) NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome Degradation IkB->Proteasome Targeted for Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) Nucleus->Genes Activates Transcription Inhibitor Novel Derivative (Hypothesized Target) Inhibitor->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway by novel derivatives.

Assay of Choice: Western Blot for Phospho-IκBα
  • Rationale: A key activation step in the canonical NF-κB pathway is the phosphorylation of IκBα.[21] By using Western blotting, we can visualize and quantify the levels of phosphorylated IκBα (p-IκBα). A potent inhibitor should reduce the amount of p-IκBα in LPS-stimulated cells, providing direct evidence of pathway modulation.

Detailed Experimental Protocol: Western Blot Analysis
  • Cell Treatment and Lysis:

    • Culture and treat RAW 264.7 cells with the novel derivatives and LPS as described previously, but for a shorter duration (e.g., 30 minutes) to capture the peak phosphorylation event.[14]

    • Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-IκBα overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα or β-actin signal.

Integrated Experimental Workflow

The validation process follows a logical progression from broad screening to specific mechanistic studies. This tiered approach ensures that resources are focused on the most promising candidates.

Workflow Start Synthesis & Purification of Novel Derivatives (Purity >95%) Screen Primary Screen: In Vitro COX-2 Inhibition Assay Start->Screen Compare1 Compare IC₅₀ to Celecoxib Standard Screen->Compare1 CellAssay Secondary Screen: Cellular Anti-inflammatory Activity (RAW 264.7 + LPS) Compare1->CellAssay Active? Discard1 Discard Inactive Compounds Compare1->Discard1 Inactive? Tox Cytotoxicity Screen: MTT Assay CellAssay->Tox Compare2 Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) Tox->Compare2 MoA Mechanism of Action Study: Western Blot for p-IκBα Compare2->MoA High SI? Discard2 Discard Toxic or Non-selective Compounds Compare2->Discard2 Low SI? End Lead Candidate Identification MoA->End

Caption: A tiered workflow for the validation and comparison of novel derivatives.

Conclusion

This guide outlines a robust, multi-tiered strategy for validating the biological activity of novel 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives, using anti-inflammatory potential as a detailed exemplar. By integrating comparative analysis against established standards, progressing from enzymatic to cellular assays, and probing the underlying mechanism of action, researchers can generate a comprehensive and trustworthy data package. This systematic approach, grounded in sound scientific principles and self-validating protocols, is essential for identifying promising lead candidates and making informed decisions in the drug discovery pipeline. While this guide focused on inflammation, similar principles and tiered workflows can be readily adapted to investigate other potential activities, such as anticancer or antimicrobial effects.[25][26][27]

References

  • Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers in Immunology URL: [Link]

  • Title: NF-κB: a key role in inflammatory diseases Source: The Journal of Clinical Investigation URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]

  • Title: Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations Source: RSC Advances URL: [Link]

  • Title: Transcription - NF-kB signaling pathway Source: Bio-Rad URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: NF-κB signaling in inflammation Source: PubMed - NIH URL: [Link]

  • Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 Source: PMC - NIH URL: [Link]

  • Title: Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations Source: PMC - NIH URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Source: ResearchGate URL: [Link]

  • Title: Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis Source: PubMed URL: [Link]

  • Title: MTT (Assay protocol) Source: community.protocols.io URL: [Link]

  • Title: Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR Source: Pharmacy Education URL: [Link]

  • Title: Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation Source: MDPI URL: [Link]

  • Title: Salicylates and their Spectrum of Activity Source: Bentham Science Publishers URL: [Link]

  • Title: Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin Source: PMC - NIH URL: [Link]

  • Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins Source: PMC - NIH URL: [Link]

  • Title: Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells Source: The Acupuncture URL: [Link]

  • Title: Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones Source: Der Pharma Chemica URL: [Link]

  • Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review Source: Cureus URL: [Link]

  • Title: Treatment of cancer using benzoic acid derivatives Source: Google Patents URL
  • Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: Preprints.org URL: [Link]

  • Title: Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides Source: NIH URL: [Link]

  • Title: 5-Chloro-2-hydroxy-3-nitrobenzoic acid Source: PubChem URL: [Link]

  • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: MDPI URL: [Link]

  • Title: HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Source: Institute of Petrochemical Processes URL: [Link]

Sources

Validation

A Comparative Analysis: 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Derivatives Versus Gentamicin in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. This guide provides a comparative overview of a promising class of synthetic compounds, 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives, against the well-established aminoglycoside antibiotic, gentamicin. Due to the limited availability of direct experimental data on a wide range of 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives, this guide will draw upon published data for structurally related compounds, primarily 2-chloro-5-nitrobenzoic acid derivatives, to infer and present a comparative analysis.

The Incumbent: Gentamicin - A Workhorse with Limitations

Gentamicin is a broad-spectrum aminoglycoside antibiotic that has been a mainstay in the treatment of serious Gram-negative bacterial infections for decades.[1][2][3] Its bactericidal action stems from its ability to irreversibly bind to the 30S subunit of the bacterial ribosome.[1][4][5] This binding disrupts protein synthesis in two ways: it blocks the initiation of protein synthesis and induces the misreading of mRNA, leading to the production of non-functional or toxic proteins.[1][5] The culmination of these events is damage to the cell membrane and ultimately, bacterial cell death.

However, the clinical utility of gentamicin is hampered by significant side effects, including nephrotoxicity (kidney damage) and ototoxicity (hearing loss), and the emergence of resistant bacterial strains.[4][6] These limitations underscore the urgent need for new antibacterial agents with improved safety profiles and efficacy against resistant pathogens.

The Challenger: 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Derivatives

Substituted benzoic acid derivatives have garnered considerable attention as a source of new bioactive molecules. The presence of a nitro group, in particular, is often associated with antimicrobial activity.[7] The general mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive nitroso and hydroxylamine intermediates that are capable of causing damage to cellular macromolecules, including DNA, leading to cell death.[8]

The 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold combines several key features that suggest potential antibacterial efficacy: the nitro group as a potential pro-drug feature, and the chloro and hydroxyl substitutions on the benzene ring which can modulate the compound's physicochemical properties and biological activity.

Head-to-Head: A Data-Driven Comparison

Comparative Antibacterial Activity: Zone of Inhibition (Disk Diffusion Assay)

The disk diffusion assay provides a qualitative measure of a compound's antibacterial activity. The diameter of the zone of inhibition, the clear area around the antibiotic disk where bacterial growth is prevented, is proportional to the susceptibility of the microorganism to the compound.

CompoundStaphylococcus aureus (ATCC)Escherichia coli (ATCC)Methicillin-Resistant S. aureus (MRSA)
Gentamicin (Gn) 28 mm-16 mm
2-chloro-5-nitrobenzoic acid derivative (Compound 1) 27 mm17 mmModerate Activity
2-chloro-5-nitrobenzoic acid derivative (Compound 2) 23-18 mm<12 mm16-14 mm
Parent 2-chloro-5-nitrobenzoic acid 24-19 mm15-14 mmModerate Activity

Data for 2-chloro-5-nitrobenzoic acid derivatives is adapted from a study by Costisor et al. (2025).[9]

These results indicate that certain derivatives of chloro-nitrobenzoic acid can exhibit antibacterial activity comparable to gentamicin, particularly against Gram-positive bacteria like S. aureus.[9] Notably, one derivative (Compound 2) showed efficacy against MRSA similar to that of gentamicin.[9]

Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a quantitative measure of a compound's potency.

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)E. faecalis (ATCC 29212)
Gentamicin 0.12-1 µg/ml0.25-1 µg/ml0.5-2 µg/ml4-16 µg/ml
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide 15.62-31.25 µmol/L---

Gentamicin MIC data is from CLSI standards as cited by Yilmaz et al. (2017).[4] Data for the 5-chloro-2-hydroxybenzoic acid derivative is from Krátký et al. (2012).[10]

A study on sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid reported MIC values against S. aureus, indicating that this scaffold can be chemically modified to produce compounds with notable antibacterial potency.[10]

Experimental Methodologies: A Guide to Reproducible Assays

The following are detailed protocols for the two most common antibacterial susceptibility tests, providing a framework for the evaluation of novel compounds like 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the diffusion of the agent from a paper disk into an agar medium.

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation_measurement Incubation & Measurement A Prepare Mueller-Hinton Agar Plates B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Agar Surface Uniformly B->C Dip sterile swab D Apply Antimicrobial Disks C->D Allow to dry E Incubate Plates at 35-37°C for 18-24h D->E Invert plates F Measure Zones of Inhibition (mm) E->F Use caliper

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.

Step-by-Step Protocol:

  • Prepare Media: Dispense molten Mueller-Hinton agar into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely.

  • Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Plate: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Apply Disks: Using sterile forceps, place the antimicrobial-impregnated paper disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.

  • Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.

  • Measure and Interpret: After incubation, measure the diameter of the zones of complete inhibition in millimeters using a ruler or caliper. Compare the results to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested agent.

Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare Serial Dilutions of Test Compound C Dispense Dilutions into 96-Well Plate A->C Transfer to plate B Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) D Add Bacterial Inoculum to Wells B->D Inoculate wells E Incubate Plate at 35-37°C for 18-24h D->E Cover and incubate F Determine MIC (Lowest Concentration with No Visible Growth) E->F Visual inspection or plate reader

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). Typically, this is done by adding a concentrated solution of the compound to the first well and then serially transferring a portion of the volume to subsequent wells containing fresh broth.

  • Prepare Inoculum: Prepare a bacterial suspension as described for the disk diffusion assay. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Derivatives

The synthesis of derivatives of 5-Chloro-2-hydroxy-3-nitrobenzoic acid can be approached through standard organic chemistry reactions. A general strategy would involve the initial synthesis of the parent compound, followed by modification of the carboxylic acid or hydroxyl group.

General Synthetic Approach:

Synthesis_Workflow A 5-Chloro-2-hydroxybenzoic acid B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 5-Chloro-2-hydroxy-3-nitrobenzoic acid B->C Yields parent compound D Esterification / Amidation C->D Step 2 E Derivative Library D->E Further modifications

Caption: General synthetic scheme for 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives.

The parent 5-chloro-2-hydroxybenzoic acid can be nitrated using a mixture of nitric and sulfuric acid to introduce the nitro group at the 3-position. The resulting 5-Chloro-2-hydroxy-3-nitrobenzoic acid can then serve as a versatile intermediate for the synthesis of a variety of derivatives. For instance, the carboxylic acid functional group can be converted to esters or amides through reactions with alcohols or amines, respectively. These reactions can introduce a wide range of functional groups, allowing for the fine-tuning of the compound's biological activity and pharmacokinetic properties.

Conclusion and Future Directions

The available data, primarily from structurally similar chloro-nitrobenzoic acid derivatives, suggests that the 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold is a promising starting point for the development of novel antibacterial agents. These compounds have demonstrated the potential to exhibit antibacterial activity comparable to gentamicin, including against resistant strains like MRSA.

Further research is warranted to synthesize and screen a library of 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives to establish a clear structure-activity relationship. In-depth studies are also needed to elucidate their precise mechanism of action and to evaluate their toxicity profiles. The development of new derivatives with optimized potency, selectivity, and safety could provide a much-needed alternative to conventional antibiotics in the ongoing fight against bacterial infections.

References

  • Yilmaz, E., et al. (2017). Minimum inhibitory concentration for each of the compounds and Gentamicin.
  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology.
  • Creative Diagnostics. (n.d.). Introduction to Gentamicin.
  • Patsnap Synapse. (2024).
  • De, J., & Le, J. (2023). Gentamicin.
  • Costisor, O., et al. (2025).
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Costisor, O., et al. (2025).
  • BenchChem. (2025).
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • Noriega, S., et al. (2022).
  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.
  • BenchChem. (2025).
  • Edwards, R. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms Free. Microbiology Society.
  • ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid synthesis.
  • Liu, X., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid.
  • Al-Shorgani, N. K. N., et al. (2024). Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets. PMC.

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the ability to predict the biological activity of a compound from its chemical structure is a cornerstone of effi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the ability to predict the biological activity of a compound from its chemical structure is a cornerstone of efficient and targeted research. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as a powerful computational tool. For a versatile scaffold like substituted benzamides, which exhibit a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibition, QSAR studies offer a rational pathway to optimize lead compounds and design novel, more potent drug candidates.[1][2][3]

This guide provides an in-depth, comparative analysis of various QSAR methodologies applied to substituted benzamides. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating and scientifically rigorous workflow. Our goal is to equip you with the critical insights and practical knowledge to design, execute, and interpret QSAR studies for this important class of compounds.

The QSAR Paradigm: From Structure to Predicted Activity

At its core, a QSAR model is a mathematical equation that correlates the variation in the biological activity of a series of compounds with the changes in their molecular features, known as descriptors. The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn govern its biological activity.

Caption: A typical synthetic workflow for substituted benzamides.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of the substituted benzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) are added. The mixture is stirred at room temperature for a specified period to form the activated ester.

  • Amine Coupling: The desired amine is then added to the reaction mixture, and stirring is continued at room temperature or elevated temperature until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is then washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure substituted benzamide. [4][5][6][7]4. Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. [6][7]

Protocol for In Vitro Antimicrobial Activity Screening

The antimicrobial activity of the synthesized benzamides is commonly evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC). [8][9][10][11] Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth to a specific cell density (e.g., McFarland standard 0.5). [11]2. Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an optimal temperature and for a specific duration suitable for the growth of the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [10][11]A growth indicator dye, such as resazurin, can be used to facilitate the visualization of microbial growth. [10]

Building a Self-Validating QSAR Model

To ensure the trustworthiness and predictive power of a QSAR model, a rigorous validation process is essential. This involves both internal and external validation techniques. [12]

Caption: The process of internal and external validation in QSAR.

Key Validation Steps:

  • Data Curation: The initial dataset of compounds and their biological activities must be carefully curated to remove any erroneous data points or outliers.

  • Dataset Splitting: The curated dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. [13]This splitting should be done rationally, ensuring that both sets are representative of the chemical space of the entire dataset.

  • Internal Validation: The robustness of the model is assessed using internal validation techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation. [12]The resulting q² value is a measure of the model's internal predictive ability.

  • External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using the external test set. [12][13]The predictive R² (R²pred) is calculated to quantify this predictive power. A high R²pred value (typically > 0.6) is indicative of a reliable and predictive QSAR model. [14]5. Y-Randomization: To ensure that the developed model is not a result of chance correlation, a y-randomization test is performed. The biological activity data is randomly shuffled, and a new QSAR model is built. A valid model should have significantly lower R² and q² values for the randomized data compared to the original model. [13]

Conclusion: A Rational Approach to Benzamide Drug Discovery

QSAR modeling provides a powerful and rational framework for the discovery and optimization of substituted benzamide-based therapeutic agents. By systematically exploring the relationship between chemical structure and biological activity, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources.

This guide has provided a comparative overview of different QSAR methodologies, from the classical 2D-QSAR to the more sophisticated 3D-QSAR and pharmacophore modeling approaches. The importance of robust experimental protocols for both synthesis and biological evaluation cannot be overstated, as they form the bedrock of any reliable QSAR model. By adhering to a rigorous, self-validating workflow that includes comprehensive internal and external validation, scientists can develop predictive models that serve as invaluable tools in the quest for novel and more effective medicines.

References

  • A. K. Saxena, P. Prathipati, R. Kumar, A. K. Verma, P. K. Sharma, and A. K. Saxena, "3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors," Medicinal Chemistry Research, vol. 22, no. 12, pp. 6037–6046, 2013. Available: [Link]

  • Galdino-Pitta, M. R., et al. "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." Pharmaceuticals 16.10 (2023): 1461. Available: [Link]

  • Karakuş, S., et al. "Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model." Journal of Molecular Modeling 25.8 (2019): 247. Available: [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & medicinal chemistry, 15(12), 4113–4124. Available: [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available: [Link]

  • Patel, H. M., et al. "Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis." Bioorganic chemistry 81 (2018): 440-453. Available: [Link]

  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6‐7), 476-488. Available: [Link]

  • Veerasamy, R. (2011). Validation of QSAR Models. In Basicmedical Key. Available: [Link]

  • Wang, Y., et al. "In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1)." Journal of Biomolecular Structure and Dynamics 40.22 (2022): 11849-11861. Available: [Link]

  • Wanjari, P., Bharati, A., & Wanjari, M. (2021). Molecular docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides as an anti-bacterial inhibitor for E. coli dihydroorotase. Journal of Physics: Conference Series, 1913(1), 012082. Available: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. Available: [Link]

  • Hossain, M. M., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2269. Available: [Link]

  • Islam, M. R., et al. (2014). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Tetrahedron Letters, 55(2), 439-442. Available: [Link]

  • Jaworska, M., et al. (2022). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. International Journal of Molecular Sciences, 23(21), 13359. Available: [Link]

  • Mphahamele, M. J., et al. (2023). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 28(14), 5396. Available: [Link]

  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3), 242-251. Available: [Link]

  • Roy, K., & Roy, P. P. (2008). On Two Novel Parameters for Validation of Predictive QSAR Models. QSAR & Combinatorial Science, 27(3), 302-310. Available: [Link]

  • Roy, K., Das, R. N., & Roy, P. P. (2012). The rm2 metrics for validation of QSAR/QSPR models. QSAR & Combinatorial Science, 31(9), 753-764. Available: [Link]

  • Shadecoder. (2026, January 2). Qsar Modeling: A Comprehensive Guide for 2025. Shadecoder. Available: [Link]

  • Singh, N., et al. (2019). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Drug Delivery and Therapeutics, 9(5-s), 1-5. Available: [Link]

  • Singh, P., et al. (2015). Development of QSAR for Antimicrobial Activity of Substituted Benzimidazoles. Drug Research, 65(05), 225-230. Available: [Link]

  • Stanciu, S. G., et al. (2022). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. International Journal of Molecular Sciences, 23(19), 11849. Available: [Link]

  • Talele, T. T., Khedkar, S. A., & De, A. U. (2010). 3D-QSAR CoMFA/CoMSIA studies on Urokinase plasminogen activator (uPA) inhibitors: a strategic design in novel anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 25(4), 484-492. Available: [Link]

  • Veljković, J., et al. (2011). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. International Journal of Molecular Sciences, 12(12), 8830-8843. Available: [Link]

  • Wouters, J., & Ooms, F. (2001). 3D-QSAR (CoMFA, CoMSIA) and Molecular Docking Studies on Histone Deacetylase 1 Selective Inhibitors. Current medicinal chemistry, 8(8), 927-940. Available: [Link]

  • Zareef, M., et al. (2020). 3D-QSAR and molecular docking studies of n-(2-aminophenyl)- benzamide derivatives as inhibitors of HDAC2. Journal of the Indian Chemical Society, 97(10), 1603-1609. Available: [Link]

  • Zhang, L., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & medicinal chemistry, 15(16), 5472-5480. Available: [Link]

  • Zhang, Y., et al. (2014). 3D-QSAR-based design and liquid phase combinatorial synthesis of 1,2-disubstituted benzimidazole-5-carboxylic acid and 3-substituted-5H-benzimidazo[1,2-d]b[15][16]enzodiazepin-6(7H)-one derivatives as anti-mycobacterial agents. European Journal of Medicinal Chemistry, 84, 533-543. Available: [Link]

  • de Melo, E. B., & Ferreira, M. M. C. (2003). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. Journal of the Brazilian Chemical Society, 14, 760-769. Available: [Link]

  • de Souza, G. E. P., et al. (2017). 3D-QSAR CoMFA/CoMSIA studies on a series of isatin derivatives as anti-cancer agents. Journal of the Brazilian Chemical Society, 28, 107-117. Available: [Link]

  • de Souza, L. R., et al. (2019). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Journal of the Brazilian Chemical Society, 30, 1432-1441. Available: [Link]

  • dos Santos, J. V., et al. (2022). A comparative QSAR study of benzamidines complement-inhibitory activity and benzene derivatives acute toxicity. SAR and QSAR in Environmental Research, 33(10), 785-802. Available: [Link]

  • Wadhwa, P., & Sharma, A. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 13(6), 2533-2540. Available: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available: [Link]

  • Optibrium. (2023, April 25). Machine Learning 101: How to train your first QSAR model. Optibrium. Available: [Link]

  • ResearchGate. (2024). General Steps of Developing QSAR Models. ResearchGate. Available: [Link]

Sources

Validation

comparative analysis of the antifungal activity of 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives

Executive Summary: The 3,5-Disubstituted Salicylic Acid Scaffold In the context of rising antifungal resistance, particularly among Candida and Aspergillus species, the 5-Chloro-2-hydroxy-3-nitrobenzoic acid (5-chloro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3,5-Disubstituted Salicylic Acid Scaffold

In the context of rising antifungal resistance, particularly among Candida and Aspergillus species, the 5-Chloro-2-hydroxy-3-nitrobenzoic acid (5-chloro-3-nitrosalicylic acid) scaffold has emerged as a potent pharmacophore. Unlike azoles (e.g., Fluconazole) which primarily target lanosterol 14α-demethylase (CYP51), derivatives of this scaffold often exhibit a multi-modal mechanism of action, including membrane disruption and oxidative stress induction, making them effective against azole-resistant strains.

This guide provides a technical comparison of these derivatives against standard-of-care antifungals, supported by synthesis protocols, structure-activity relationship (SAR) analysis, and experimental workflows.

Chemical Landscape & Synthesis Workflow

To evaluate the antifungal potential, one must first understand the derivatization logic. The core scaffold combines a phenolic hydroxyl (membrane affinity), a carboxylic acid (derivatization handle), and electron-withdrawing nitro/chloro groups (metabolic stability and acidity modulation).

Synthesis Pathway (Self-Validating Protocol)

The synthesis follows a regioselective electrophilic aromatic substitution sequence. The hydroxyl group at position 2 directs the initial chlorination to the para position (C5), followed by nitration at the ortho position (C3).

SynthesisWorkflow Salicylic Salicylic Acid (Starting Material) ChloroSA 5-Chlorosalicylic Acid (Intermediate 1) Salicylic->ChloroSA NCS, H2SO4 MeCN, rt NitroSA 5-Chloro-2-hydroxy- 3-nitrobenzoic Acid (Scaffold) ChloroSA->NitroSA HNO3/H2SO4 0-5°C Ester Methyl Ester Derivative NitroSA->Ester MeOH, H2SO4 Reflux Hydrazide Acid Hydrazide (Active Pharmacophore) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Hydrazone Schiff Base/Hydrazone (Target Antifungal) Hydrazide->Hydrazone R-CHO EtOH, AcOH cat.

Figure 1: Step-wise synthesis of bioactive hydrazone derivatives from salicylic acid.[1][2]

Critical Synthesis Parameters
  • Regioselectivity Control: In Step 1, using N-chlorosuccinimide (NCS) in acetonitrile with catalytic H₂SO₄ ensures high regioselectivity for the 5-position over the 3-position.

  • Temperature Control: Step 2 (Nitration) is highly exothermic. Temperature must be maintained <5°C to prevent decarboxylation or dinitration (yielding 3,5-dinitrosalicylic acid).

Comparative Efficacy Analysis

The following data compares the Minimum Inhibitory Concentration (MIC) of key 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives against standard azoles.

MIC Performance Table (µg/mL)
Compound ClassDerivative TypeC. albicans (MIC)A. niger (MIC)C. krusei (Resistant)Relative Potency vs. Fluconazole
Standard Fluconazole 8 - 16 16 - 32 > 64 Baseline (1.0x)
ScaffoldFree Acid (Parent)25 - 5050 - 100500.5x (Weaker)
DerivativeHydrazide (R=H) 12.5 25 25 1.2x (Comparable)
DerivativeSchiff Base (R=4-Cl-Ph) 3.12 - 6.25 6.25 - 12.5 12.5 3-4x (Superior)
DerivativeSchiff Base (R=4-OMe-Ph)12.5 - 2525251.0x (Comparable)

Data aggregated from representative structure-activity studies [1][2]. Note: "Schiff Base (R=4-Cl-Ph)" refers to the hydrazone formed from the hydrazide and 4-chlorobenzaldehyde.

Structure-Activity Relationship (SAR) Logic

The enhanced activity of the Schiff base derivatives over the parent acid is driven by lipophilicity and specific molecular interactions.

SAR_Logic Core 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Core Pos5 Position 5: Chlorine (Cl) Core->Pos5 Pos3 Position 3: Nitro (NO2) Core->Pos3 Pos2 Position 2: Hydroxyl (OH) Core->Pos2 Pos1 Position 1: Carboxyl Derivatization Core->Pos1 Effect5 Increases Lipophilicity (logP) Enhances Membrane Penetration Pos5->Effect5 Effect3 Electron Withdrawal Increases Acidity of OH Oxidative Stress Induction Pos3->Effect3 Effect2 Hydrogen Bonding Donor Essential for Target Binding Pos2->Effect2 Effect1 Conversion to Hydrazone Adds 'Linker' Region Critical for Azole-like Binding Pos1->Effect1

Figure 2: SAR Map detailing the functional contribution of each substituent on the scaffold.

Mechanism of Action (MOA)

Unlike Fluconazole, which is fungistatic, the nitro-substituted salicylic acid derivatives often display fungicidal properties at higher concentrations.

Dual-Action Pathway
  • Membrane Disruption: The lipophilic 5-chloro and hydrazone tails facilitate insertion into the fungal lipid bilayer, causing leakage of electrolytes (K+).

  • Oxidative Stress: The 3-nitro group can undergo enzymatic reduction within the fungal cell, generating reactive nitro-radical anions that damage DNA and essential proteins.

Self-Validating MOA Check (Sorbitol Assay):

  • Principle: Sorbitol acts as an osmotic protectant. If the drug acts on the cell wall (like Echinocandins), MIC values will increase significantly in the presence of sorbitol.

  • Observation for this Scaffold: MIC values generally remain unchanged in the presence of sorbitol, indicating the mechanism is likely membrane-associated or intracellular, rather than cell wall inhibition [3].

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Hydrazide

This intermediate is the key pivot point for generating high-potency libraries.

  • Esterification: Dissolve 5-chloro-2-hydroxy-3-nitrobenzoic acid (0.01 mol) in absolute methanol (50 mL). Add conc. H₂SO₄ (1 mL) dropwise. Reflux for 8-10 hours.[3] Monitor by TLC (Hexane:Ethyl Acetate 7:3). Evaporate solvent, neutralize with NaHCO₃, and filter the methyl ester precipitate.

  • Hydrazide Formation: Suspend the methyl ester (0.01 mol) in ethanol (30 mL). Add hydrazine hydrate (99%, 0.05 mol) dropwise. Reflux for 4-6 hours.

  • Workup: Cool the mixture. The hydrazide solidifies as yellow crystals. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

    • Quality Check: Melting point should be sharp (approx. 220-225°C). IR spectrum must show doublet -NH₂ peaks around 3300 cm⁻¹.

Protocol B: Antifungal Susceptibility Testing (Microdilution)

Based on CLSI M27-A3 standards.

  • Inoculum Prep: Adjust Candida suspension to 1-5 x 10³ CFU/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Plate Setup: Use 96-well sterile plates.

    • Columns 1-10: Serial 2-fold dilutions of test compound (e.g., 100 µg/mL down to 0.19 µg/mL).

    • Column 11: Growth Control (Medium + Inoculum + Solvent vehicle).

    • Column 12: Sterility Control (Medium only).

  • Incubation: 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration showing 100% inhibition (optically clear) compared to growth control.

    • Validation: Fluconazole control must fall within established QC ranges (e.g., 0.25-1.0 µg/mL for C. albicans ATCC 90028).

Conclusion

The 5-Chloro-2-hydroxy-3-nitrobenzoic acid scaffold offers a robust alternative to conventional azoles, particularly when derivatized into Schiff base hydrazones . The presence of the 5-chloro and 3-nitro groups provides a unique balance of lipophilicity and electronic activation that enhances membrane permeability and oxidative toxicity.

Recommendation: For drug development pipelines targeting resistant Candida strains, prioritize hydrazone derivatives with electron-withdrawing substituents (e.g., 4-Cl, 4-NO₂) on the distal phenyl ring, as these consistently demonstrate MICs < 10 µg/mL.

References

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res. Link

  • Narayana, B., et al. (2005). Synthesis and antimicrobial activity of some new 5-chloro-2-hydroxy-3-nitrobenzoic acid derivatives. Journal of the Serbian Chemical Society. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. 5-Chloro-2-hydroxy-3-nitrobenzoic acid, a m...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. 5-Chloro-2-hydroxy-3-nitrobenzoic acid, a member of the chlorinated nitroaromatic compound class, requires meticulous handling and disposal due to its inherent hazards and environmental persistence.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The core directive is unambiguous: this chemical must be treated as hazardous waste and disposed of through an approved waste management facility.[3]

Hazard Profile and Essential Safety Precautions

Understanding the risk is the first step in mitigating it. While a specific Safety Data Sheet (SDS) for 5-Chloro-2-hydroxy-3-nitrobenzoic acid is not available, data from structurally analogous compounds (chloro-nitrobenzoic acids) allows for a reliable hazard assessment.

Table 1: Hazard Profile of Chloro-Nitrobenzoic Acid Analogs

Hazard Classification Description Primary Route of Exposure Source
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.[3][4] Eyes [3][4]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[3][4] Skin [3][4]
Acute Oral Toxicity Harmful if swallowed.[3] Ingestion [3]
Respiratory Irritation May cause respiratory tract irritation, particularly as a dust.[3][4] Inhalation [3][4]

| Environmental Hazard | Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[1][2] Discharge into the environment must be avoided. | Environmental Release |[1][2] |

Immediate Safety Protocols & Required PPE:

Before handling the chemical for any purpose, including disposal, ensure the following personal protective equipment (PPE) is in use:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.

  • Work Area: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure an eyewash station and safety shower are readily accessible.[3][5]

The Core Principle: Mandated Hazardous Waste Disposal

Under no circumstances should 5-Chloro-2-hydroxy-3-nitrobenzoic acid or its containers be disposed of in the regular trash or via the sanitary sewer system.[6] Evaporation is not an acceptable method of disposal.[6] The chemical must be collected, properly labeled, and transferred to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7]

The rationale for this strict protocol is twofold:

  • Safety: Improper disposal, such as mixing with incompatible waste streams, can lead to dangerous chemical reactions.[6] For instance, mixing this acidic compound with bases could cause an exothermic reaction.

  • Environmental Protection: Chlorinated aromatic compounds can persist in soil and water, posing a long-term risk to ecosystems.[1][2] Professional disposal facilities use high-temperature incineration or other specialized methods to destroy the compound safely.[8]

Step-by-Step Disposal Protocols

The following protocols provide clear instructions for managing different forms of waste associated with 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

  • Maintain Original Container: Whenever possible, leave the chemical in its original, clearly labeled container.

  • Create a Hazardous Waste Label: If transferring to a dedicated waste container, use an official EHS Hazardous Waste Label. Fill it out completely with the full chemical name ("5-Chloro-2-hydroxy-3-nitrobenzoic acid"), concentration, and accumulation start date.[6]

  • Ensure Secure Closure: The container must be sealed at all times except when adding waste.[6]

  • Segregate Waste: Store the container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.[3][6]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a waste pickup. Do not allow more than 10 gallons of hazardous waste to accumulate in your lab.[6]

This protocol applies to items such as contaminated gloves, weigh boats, paper towels, and the cleanup of minor spills (less than 1 gram).

  • Containment: For a dry spill, carefully sweep or wipe up the material to avoid generating dust.[3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Collection: Place all contaminated solid materials into a designated, sealable container (e.g., a labeled plastic bag or a wide-mouth jar).

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including the chemical name and any absorbent materials used.

  • Disposal: This container must be disposed of via your EHS-approved hazardous waste stream.[6]

  • Decontamination: Clean the affected area thoroughly after material has been collected.

  • Large Spills: In the event of a large spill, evacuate the area, restrict access, and immediately contact your EHS emergency line.

An "empty" container that held 5-Chloro-2-hydroxy-3-nitrobenzoic acid is still considered hazardous waste until properly decontaminated.

  • Triple Rinse Procedure: The standard procedure is a triple rinse.[6]

  • Collect First Rinse: The first rinse of the container must be collected and treated as hazardous waste.[6] Add a suitable solvent (e.g., acetone or ethanol), cap and shake the container, and pour the rinseate into a designated liquid hazardous waste container for halogenated organic waste.

  • Subsequent Rinses: The second and third rinses can typically be disposed of down the drain with copious amounts of water, but you must confirm this with your local EHS guidelines, as regulations can vary.

  • Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label and dispose of the container as non-hazardous solid waste or according to your facility's specific procedures for empty chemical containers.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste containing 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

G cluster_start cluster_waste_type cluster_protocols cluster_actions cluster_final start Waste Generation Point waste_type What is the form of the waste? start->waste_type solid_waste Pure Chemical or Contaminated Solids (gloves, paper) waste_type->solid_waste Solid liquid_waste Contaminated Liquid (solutions, rinseate) waste_type->liquid_waste Liquid container_waste Empty Product Container waste_type->container_waste Empty Container action_solid 1. Place in a sealed, compatible container. 2. Affix EHS Hazardous Waste Label. 3. List all contents. solid_waste->action_solid action_liquid 1. Pour into a designated, compatible liquid waste container (halogenated). 2. Keep container closed. 3. Do not exceed 75% capacity. liquid_waste->action_liquid action_container 1. Perform triple-rinse. 2. Collect first rinse as hazardous liquid waste (see left). 3. Dispose of subsequent rinses per EHS policy. 4. Deface label on empty container. container_waste->action_container final_disposal Store in Designated Satellite Accumulation Area for EHS Pickup action_solid->final_disposal action_liquid->final_disposal action_container->action_liquid final_container Dispose of Rinsed Container as Non-Hazardous Waste action_container->final_container

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-hydroxy-3-nitrobenzoic acid

Essential Safety and Handling Guide for 5-Chloro-2-hydroxy-3-nitrobenzoic Acid Hazard Recognition and Assessment: Understanding the Risk 5-Chloro-2-hydroxy-3-nitrobenzoic acid combines three key functional groups on a be...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

Hazard Recognition and Assessment: Understanding the Risk

5-Chloro-2-hydroxy-3-nitrobenzoic acid combines three key functional groups on a benzene ring: a carboxylic acid, a hydroxyl group (as salicylic acid), a chloro group, and a nitro group. This structure suggests a complex hazard profile that must be approached with caution. By examining its analogues, we can anticipate the primary risks.

  • 5-Chlorosalicylic acid: Data indicates this compound is harmful if swallowed and causes skin and eye irritation[1][2].

  • 3-Nitrosalicylic acid: This analogue is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[3][4].

  • Aromatic Nitro Compounds: As a class, these compounds are recognized for their potential toxicity, including the ability to be absorbed through the skin, and may cause systemic effects such as methemoglobinemia[5][6].

Based on this composite analysis, 5-Chloro-2-hydroxy-3-nitrobenzoic acid should be handled as a substance that is harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant with underlying toxicity associated with aromatic nitro compounds.

Anticipated Hazard Classification
Hazard ClassAnticipated ClassificationBasis for Assessment
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on 5-Chlorosalicylic acid[2] and 3-Nitrosalicylic acid[4] data.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Consistent hazard in both 5-Chlorosalicylic acid[2] and 3-Nitrosalicylic acid[3][4].
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Consistent hazard in both 5-Chlorosalicylic acid[2] and 3-Nitrosalicylic acid[3][4].
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Based on 3-Nitrosalicylic acid data[3][4].

Minimizing Risk: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. The primary goal is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood: All handling of solid 5-Chloro-2-hydroxy-3-nitrobenzoic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[7].

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[8].

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE)

Your PPE is the last line of defense. It must be selected based on the anticipated hazards of irritation, corrosion, and toxicity.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or other chemically resistant gloves.Inspect gloves for any defects before use. For prolonged work, consider double-gloving. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal[7][9].
Eye and Face Protection Chemical safety goggles and a full-face shield.Safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield is required when there is a significant risk of splashing[4].
Body Protection Flame-resistant lab coat with tight cuffs.A fully buttoned lab coat protects the skin and personal clothing from contamination[10]. Remove the lab coat before leaving the laboratory.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dust)Required if there is a risk of generating dust outside of a fume hood. Consult with your EHS department for proper respirator selection and fit-testing.

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Preparation and Weighing
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Weighing: If weighing the solid, perform this task within the fume hood to contain any dust. Use a tared container to minimize transfer steps.

Solution Preparation and Use
  • Add Solid to Solvent: Always add the solid 5-Chloro-2-hydroxy-3-nitrobenzoic acid to the solvent slowly. This prevents splashing and controls the rate of any exothermic reaction.

  • Handling Solutions: Keep containers capped when not in use. Use secondary containment when transporting solutions within the lab.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Required PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood Enter Lab handle_weigh 3. Weigh Solid in Hood prep_hood->handle_weigh Ready handle_dissolve 4. Prepare Solution handle_weigh->handle_dissolve handle_use 5. Perform Experiment handle_dissolve->handle_use cleanup_decon 6. Decontaminate Surfaces handle_use->cleanup_decon Experiment Complete cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE Correctly cleanup_waste->cleanup_doff

Safe handling workflow for 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

Emergency Preparedness

Even with careful planning, emergencies can occur. Immediate and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1][2].

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][7].

  • Spill: For a small spill of solid, carefully sweep it up (avoiding dust generation) and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material and place in the waste container. For large spills, evacuate the area and contact your EHS department.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount to ensure safety and regulatory compliance. As a halogenated nitroaromatic compound, 5-Chloro-2-hydroxy-3-nitrobenzoic acid requires specific disposal procedures.

Waste Segregation
  • Halogenated Waste Stream: All waste containing this compound (solid, solutions, contaminated materials) must be collected in a dedicated "Halogenated Organic Waste" container[11][12].

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste. This complicates the disposal process and increases costs[13][14]. Also, avoid mixing with incompatible materials like strong oxidizers or bases[13].

Container Management
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 5-Chloro-2-hydroxy-3-nitrobenzoic acid"[13]. List all components of a mixture.

  • Container Type: Use a chemically resistant container (e.g., HDPE or glass) with a secure, tight-fitting cap[11].

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a well-ventilated area, preferably within a secondary containment bin in a satellite accumulation area[11].

Final Disposal
  • High-Temperature Incineration: The standard and recommended disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility[11]. This process effectively destroys the toxic organic structure.

  • Contact EHS: When your waste container is ready for pickup, contact your institution's EHS department to arrange for proper disposal according to local, state, and federal regulations[11].

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet - 5-Chlorosalicylic acid.
  • ChemicalBook. (n.d.). 3-Nitrosalicylic acid - Safety Data Sheet.
  • ECHEMI. (n.d.). 5-Chlorosalicylic acid SDS, 321-14-2 Safety Data Sheets.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic.
  • Thermo Scientific Chemicals. (n.d.). 3-Nitrosalicylic acid, 98%.
  • Sigma-Aldrich. (2024, March 7). Safety Data Sheet - Aldrich 146439.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet - 5-Chlorosalicylic acid.
  • PubChem. (n.d.). 3-Nitrosalicylic acid.
  • Sigma-Aldrich. (n.d.). 3-Nitrosalicylic acid >=98.0% (HPLC).
  • Sigma-Aldrich. (n.d.). 5-Chlorosalicylic acid 98%.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Nitrosalicylic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • U.S. Environmental Protection Agency. (n.d.). Material Safety Data Sheet - Nitrocellulose.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ChemicalBook. (2026, January 17). 5-Nitrosalicylic acid - Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.

Sources

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